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4-(Oxolan-3-yloxy)piperidine hydrochloride Documentation Hub

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  • Product: 4-(Oxolan-3-yloxy)piperidine hydrochloride
  • CAS: 1909316-51-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(Oxolan-3-yloxy)piperidine hydrochloride

Executive Summary 4-(Oxolan-3-yloxy)piperidine hydrochloride (also known as 4-(tetrahydrofuran-3-yloxy)piperidine HCl) is a high-value saturated heterocyclic building block used extensively in Fragment-Based Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Oxolan-3-yloxy)piperidine hydrochloride (also known as 4-(tetrahydrofuran-3-yloxy)piperidine HCl) is a high-value saturated heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Distinguished by its ether linkage between two sp³-hybridized rings—a piperidine and a tetrahydrofuran (oxolane)—this scaffold offers a strategic advantage in medicinal chemistry: it increases the fraction of sp³ carbons (


) in a drug candidate without introducing high molecular weight or excessive lipophilicity. This guide details its structural properties, validated synthetic pathways, and utility in generating diverse chemical libraries.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride
Common Synonyms 4-(Oxolan-3-yloxy)piperidine HCl; 4-[(Tetrahydrofuran-3-yl)oxy]piperidine HCl
CAS Number (Free Base) 1275075-62-1
CAS Number (HCl Salt) Not widely indexed; refer to base CAS + HCl
Molecular Formula C₉H₁₈ClNO₂ (Salt) / C₉H₁₇NO₂ (Base)
Molecular Weight 207.70 g/mol (Salt) / 171.24 g/mol (Base)
SMILES C1CNCCC1OC2CCOC2.Cl
Stereochemical Considerations

The molecule possesses one chiral center at the C3 position of the tetrahydrofuran ring .

  • Racemate: The standard commercial building block is supplied as a racemic mixture.

  • Enantiomers: For late-stage lead optimization, separation into (3R) and (3S) enantiomers is critical, as the spatial orientation of the ether oxygen can significantly alter binding affinity in chiral protein pockets.

Conformational Dynamics

Unlike flat aromatic scaffolds, this molecule adopts a defined three-dimensional shape. The piperidine ring predominantly exists in a chair conformation , with the bulky 4-(tetrahydrofuran-3-yloxy) substituent preferring the equatorial position to minimize 1,3-diaxial interactions. The tetrahydrofuran ring exhibits a puckered envelope conformation, adding further topological complexity.

Physicochemical Profile

The incorporation of the oxygen atom in the linker (ether) rather than a direct carbon-carbon bond lowers the LogP and increases water solubility compared to its carbocyclic analog.

ParameterValue (Approx.)Significance
cLogP (Free Base) 0.54Highly favorable for CNS penetration and oral bioavailability (Lipinski compliant).
TPSA ~30 ŲLow polar surface area suggests good membrane permeability.
pKa (Piperidine NH) ~10.8Typical for secondary amines; exists as a cation at physiological pH.
Solubility (HCl Salt) >50 mg/mL (Water)Excellent aqueous solubility facilitates formulation and biological testing.
Appearance White Crystalline SolidHygroscopic; requires storage under desiccant.

Synthetic Pathways[8]

The synthesis of 4-(Oxolan-3-yloxy)piperidine hydrochloride relies on the formation of the ether linkage between the two rings. Two primary strategies are employed: Williamson Ether Synthesis (Scale-up preferred) and Mitsunobu Coupling (Research scale).

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: 4-(Oxolan-3-yloxy)piperidine HCl Protected Intermediate: N-Boc-4-(Oxolan-3-yloxy)piperidine Target->Protected Deprotection (HCl/Dioxane) Start1 Starting Material A: N-Boc-4-Hydroxypiperidine Protected->Start1 Williamson Ether Synthesis (NaH, DMF) Start2 Starting Material B: 3-Iodotetrahydrofuran (or 3-Tosylate) Protected->Start2

Protocol: Williamson Ether Synthesis (Recommended)

This route is preferred for gram-to-kilogram scale synthesis due to lower cost and easier purification compared to the Mitsunobu reaction.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

  • 3-Iodotetrahydrofuran (1.2 equiv) OR 3-(Toluenesulfonyloxy)tetrahydrofuran

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of hydrogen gas (

    
    ) will occur. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the alkoxide.
    
  • Alkylation: Add 3-Iodotetrahydrofuran dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Note: Heating to 50–60°C may be required if using the tosylate or bromide electrophile.

  • Quench & Workup: Quench carefully with water/ice. Extract with Ethyl Acetate (3x).[2] Wash combined organics with LiCl solution (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc protected intermediate.

  • Deprotection: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours. A white precipitate (the product) forms.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(Oxolan-3-yloxy)piperidine hydrochloride .

Medicinal Chemistry Applications

This building block serves as a versatile "amine handle." The secondary amine is a nucleophilic attachment point for expanding the molecule into larger drug-like scaffolds.

Library Generation Workflows

The piperidine nitrogen can be derivatized via three main reactions to create diverse libraries:

  • Amide Coupling: Reaction with carboxylic acids (R-COOH) using HATU/DIPEA.

  • Reductive Amination: Reaction with aldehydes (R-CHO) using

    
    .
    
  • Sulfonylation: Reaction with sulfonyl chlorides (

    
    ).
    
Diagram: Scaffold Diversification

LibraryGen Core Core Scaffold (Secondary Amine) Amide Amide Coupling (R-COOH, HATU) Core->Amide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Urea Urea Formation (R-NCO) Core->Urea Prod1 GPR119 Agonists (Metabolic Disease) Amide->Prod1 Prod2 Ion Channel Blockers (CNS Indications) RedAm->Prod2 Prod3 Kinase Inhibitors (Oncology) Urea->Prod3

Case Study: GPR119 Agonists

Research into GPR119 agonists for type 2 diabetes has frequently utilized 4-substituted piperidines. The 4-(oxolan-3-yloxy) moiety mimics the size and shape of a carbocyclic ring but improves metabolic stability and solubility, addressing common "grease ball" issues in hydrophobic receptor pockets [1].

Handling and Stability

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in accurate weighing.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

References

  • PubChem. (2023).[3] Compound Summary: 4-(oxolan-3-yl)piperidine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Ritter, T. et al. (2011). Fluorination of Piperidine Derivatives. Journal of the American Chemical Society.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for ether/sp3 scaffold utility).

Sources

Exploratory

4-(Tetrahydrofuran-3-yloxy)piperidine Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic incorporation of sp³-rich, polar aliphatic heterocycles is a proven tactic to navigate the complex landscape of physicochemical property optimization. 4-(Tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sp³-rich, polar aliphatic heterocycles is a proven tactic to navigate the complex landscape of physicochemical property optimization. 4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride exemplifies this paradigm. As a highly versatile bifunctional building block, it combines the basicity and solubility-enhancing properties of a piperidine ring with the conformational flexibility and polarity of a tetrahydrofuran (THF) ether linkage.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative grounding in the chemical properties, structural rationale, and validated synthetic methodologies associated with this critical scaffold.

Chemical Identity and Core Properties

Understanding the baseline physicochemical metrics of a building block is the first step in rational drug design. The hydrochloride salt is typically preferred over the free base due to its enhanced bench stability, resistance to oxidation, and superior aqueous solubility[1, 2].

Table 1: Chemical Identity & Physicochemical Properties
PropertyValue / Description
Chemical Name 4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride
Common Synonyms 4-(oxolan-3-yloxy)piperidine hydrochloride [3]
CAS Number (Salt) 1909316-51-3
CAS Number (Free Base) 1275075-62-1
Molecular Formula (Salt) C₉H₁₈ClNO₂
Molecular Weight (Salt) 207.70 g/mol
Molecular Weight (Free Base) 171.24 g/mol
Topological Polar Surface Area 30.49 Ų
LogP (Predicted) ~0.54
Hydrogen Bond Donors 1 (Piperidine NH)
Hydrogen Bond Acceptors 3 (Piperidine N, Ether O, THF O)

Structural Analysis & Mechanistic Rationale

The utility of 4-(tetrahydrofuran-3-yloxy)piperidine lies in its unique tripartite structure. Each moiety serves a distinct, causal role in modulating the pharmacokinetics and pharmacodynamics of a target drug candidate [4].

SAR_Rationale Core 4-(Tetrahydrofuran-3-yloxy)piperidine Scaffold Piperidine Piperidine Ring Basic Amine (pKa ~9.5) Salt Formation Solubility Enhancer Core->Piperidine Ether Ether Linkage H-Bond Acceptor Conformational Flexibility Core->Ether THF THF Ring Lowers LogP Reduces Lipophilic Toxicity Chiral Center (C3) Core->THF

Caption: Structural features and medicinal chemistry rationale of the scaffold.

The "Escape from Flatland" Paradigm

A common challenge in lead optimization is excessive lipophilicity (high LogP), which drives off-target binding (e.g., hERG toxicity) and poor aqueous solubility. By replacing a traditional carbocycle (like a cyclopentyl ring) with a THF ring, medicinal chemists introduce an oxygen heteroatom that acts as a hydrogen bond acceptor.

Table 2: Quantitative Physicochemical Profiling
Scaffold AnalogMolecular FormulaLogP (est.)TPSA (Ų)Medicinal Chemistry Impact
4-(Cyclopentyloxy)piperidine C₁₀H₁₉NO~2.0021.26High lipophilicity; potential for metabolic liability.
4-(THF-3-yloxy)piperidine C₉H₁₇NO₂~0.5430.49Optimal. Lower LogP, higher polarity, improved ADME profile.

Experimental Protocols: Synthesis & Validation

To ensure high yields and stereochemical integrity (if utilizing a chiral THF precursor), a modified Williamson ether synthesis is the most robust approach. The following protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of subsequent steps.

SyntheticWorkflow A Tetrahydrofuran-3-ol B TsCl, Et3N, DCM (Activation) A->B C THF-3-yl Tosylate B->C E NaH, DMF, 80°C (Etherification) C->E D N-Boc-4-hydroxypiperidine D->E F Boc-Protected Ether E->F G HCl in Dioxane (Deprotection) F->G H 4-(Tetrahydrofuran-3-yloxy)piperidine HCl G->H

Caption: Step-by-step synthetic workflow for 4-(tetrahydrofuran-3-yloxy)piperidine hydrochloride.

Step 1: Activation of Tetrahydrofuran-3-ol
  • Procedure: Dissolve tetrahydrofuran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool the reaction matrix to 0°C. Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise.

  • Causality: The native hydroxyl group is a poor leaving group. Tosylation converts it into a superior leaving group (OTs), which is an absolute prerequisite for the subsequent Sₙ2 nucleophilic substitution. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring opening of the THF moiety.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the alcohol spot (visualized with KMnO₄ stain) validates quantitative conversion.

Step 2: Etherification (Williamson Coupling)
  • Procedure: In a rigorously dried, separate flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Stir for 30 minutes until gas evolution ceases, then add the tosylate intermediate from Step 1. Heat the mixture to 80°C for 12 hours.

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the piperidinol, forming a highly reactive alkoxide. DMF is selected as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide "naked." This maximizes its nucleophilicity, allowing it to overcome the steric hindrance of the secondary carbon on the THF ring during the Sₙ2 attack.

  • Validation Check: Analyze the crude mixture via LC-MS (ESI+). The appearance of the product mass[M+Na]⁺ at m/z 294.1 validates the successful formation of the ether linkage.

Step 3: Boc-Deprotection and Salt Precipitation
  • Procedure: Following aqueous workup and isolation of the Boc-protected intermediate, dissolve the crude oil in a minimal volume of dry diethyl ether. Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) at room temperature. Stir vigorously for 4 hours.

  • Causality: The anhydrous acidic conditions cleanly cleave the tert-butyloxycarbonyl (Boc) protecting group without hydrolyzing the newly formed ether linkage. 1,4-dioxane is utilized because the resulting hydrochloride salt is highly insoluble in ethereal solvents. This drives the equilibrium forward via Le Chatelier's principle, allowing the target compound to precipitate directly out of solution as a high-purity solid, bypassing the need for complex chromatographic purification.

  • Validation Check: Filter the resulting white precipitate. LC-MS (ESI+) must show a single peak at m/z 172.1 [M+H]⁺ (corresponding to the ionized free base C₉H₁₇NO₂). The total absence of the Boc-protected mass confirms complete deprotection.

References

  • Accela ChemBio. "4-(oxolan-3-yloxy)piperidine hydrochloride | CAS 1909316-51-3". Accela ChemBio Product Directory. Available at:[Link]

  • Wikipedia. "Heterocyclic compound - Structural and Medicinal Properties". Wikimedia Foundation. Available at: [Link]

Foundational

Solubility profile of 4-(Oxolan-3-yloxy)piperidine hydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(Oxolan-3-yloxy)piperidine Hydrochloride Introduction: Solubility as a Cornerstone of Drug Development In the journey from a promising chemical entity to a viabl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Oxolan-3-yloxy)piperidine Hydrochloride

Introduction: Solubility as a Cornerstone of Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental and determinative as solubility. Solubility dictates a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges, ultimately increasing development costs and risking the failure of an otherwise potent drug candidate.[2][3]

This guide provides a comprehensive technical overview of the solubility profile of 4-(Oxolan-3-yloxy)piperidine hydrochloride, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its solubility in both aqueous and organic media. By synthesizing theoretical knowledge with practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the expertise to understand, measure, and modulate the solubility of this and similar compounds.

Compound at a Glance: 4-(Oxolan-3-yloxy)piperidine Hydrochloride

  • Chemical Name: 4-(Oxolan-3-yloxy)piperidine hydrochloride

  • Molecular Formula: C₉H₁₈ClNO

  • Molecular Weight: 191.70 g/mol [4]

  • Structure:

    • A piperidine ring (a secondary amine)

    • An oxolane (tetrahydrofuran) ring attached via an ether linkage

    • A hydrochloride salt, indicating the piperidine nitrogen is protonated.

The structure combines a highly polar, ionizable hydrochloride group with moderately polar ether and amine functionalities and non-polar aliphatic regions. This structural amalgam suggests a nuanced solubility profile that is highly dependent on the solvent system.

Part 1: The Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as 4-(Oxolan-3-yloxy)piperidine hydrochloride, is a complex thermodynamic process governed by the interplay between the solid-state properties of the solute and its interactions with the solvent.[5][6]

Crystal Lattice Energy vs. Solvation Energy

For a molecule to dissolve, the solvent must provide enough energy to overcome the intermolecular forces holding the crystal lattice together (crystal lattice energy).[7] Subsequently, energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules (solvation energy).

  • 4-(Oxolan-3-yloxy)piperidine Hydrochloride: As an ionic salt, its crystal lattice is held together by strong electrostatic forces. Polar solvents are required to overcome this energy.

The Critical Role of pH and Ionization

For ionizable compounds, pH is arguably the most dominant factor influencing aqueous solubility.[8] Most pharmaceutical compounds are weak acids or bases.[8] 4-(Oxolan-3-yloxy)piperidine hydrochloride is the salt of a weak base (the piperidine nitrogen). Its solubility is described by the Henderson-Hasselbalch equation and is intrinsically linked to its pKa.

  • At low pH (acidic): The equilibrium heavily favors the protonated, cationic form of the piperidine ring. This ionized form is highly polar and interacts favorably with water molecules, leading to high aqueous solubility.

  • At high pH (basic): As the pH of the solution rises above the pKa of the piperidinium ion, the compound deprotonates to form the neutral free base. This free base is significantly less polar and, consequently, much less soluble in water. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.

The pH-solubility profiles for a base and its hydrochloride salt are generally identical, except during the phase transition from salt to base.[9] However, at very low pH, the solubility of the hydrochloride salt can be suppressed by the common-ion effect , where an excess of chloride ions in the solution can shift the equilibrium towards the solid, undissolved salt.[9]

Caption: pH-dependent equilibrium of a hydrochloride salt in aqueous solution.

Part 2: Experimental Protocols for Solubility Assessment

The term "solubility" can refer to two distinct measurements: thermodynamic and kinetic.[2][8] The choice of which to measure is dictated by the stage of drug discovery.

  • Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[1][8] It is a rapid, high-throughput method ideal for screening large compound libraries in early discovery to flag potential issues.[2][3] However, these results often represent a supersaturated state and can be influenced by the rate of addition and DMSO concentration.[10][11]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid phase present.[2][8] It is the "gold standard" measurement, critical for lead optimization, formulation development, and regulatory submissions.[2][12] The shake-flask method is the most reliable technique for its determination.[13]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method measures the equilibrium solubility and is considered the benchmark for accurate solubility determination.[12][13]

Methodology:

  • Preparation: Add an excess amount of solid 4-(Oxolan-3-yloxy)piperidine hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water, ethanol, etc.). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[13][14]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).[8][14] This long incubation ensures that the dissolution process reaches a true thermodynamic equilibrium.[13]

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully separate the saturated supernatant from the solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8][15]

  • Quantification: Accurately dilute the clear, saturated filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][15]

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted filtrate, and then back-calculate to find the solubility in the original solvent.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add Excess Solid Compound to Solvent B Shake at Controlled Temp (24-72 hours) A->B Achieve Equilibrium C Centrifuge & Filter Supernatant B->C Isolate Saturated Solution D Dilute Filtrate C->D E Quantify via HPLC-UV or LC-MS D->E Determine Concentration

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask).

Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is used to rapidly assess the point at which a compound precipitates from solution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 4-(Oxolan-3-yloxy)piperidine hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[2][11]

  • Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Add small, precise volumes of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[1][11]

  • Incubation & Detection: The plate is incubated for a short period (e.g., 2 hours) at a controlled temperature.[1] A laser is directed through each well, and a detector measures the amount of light scattered at a 90° angle.[16] An increase in scattered light indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering (turbidity) is observed compared to a blank control.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO C Add Stock to Buffer (Serial Dilution) A->C B Dispense Aqueous Buffer to Plate B->C D Incubate (e.g., 2h, RT) C->D E Measure Light Scattering (Nephelometry) D->E F Identify Precipitation Concentration E->F

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Part 3: Predicted Solubility Profile

While experimental data for this specific molecule is not publicly available, we can make scientifically grounded predictions based on its structure and established chemical principles.

Aqueous Solubility
  • High solubility is expected in acidic to neutral aqueous solutions (pH 1-7). The hydrochloride salt will be fully ionized, making the molecule highly polar and readily solvated by water.

  • pH-Dependent Decrease: As the pH increases above the pKa of the piperidinium group (typically ~10-11), the solubility is expected to drop sharply due to the formation of the less soluble free base.

  • Biorelevant Media: In simulated gastric and intestinal fluids (FaSSIF, FeSSIF), which contain bile salts and phospholipids, the apparent solubility may be higher than in simple buffers due to micellar solubilization.[8]

Organic Solvent Solubility

The solubility in organic solvents is governed by the "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents have high dielectric constants to support ion-pairing and can hydrogen bond with the ether oxygen, piperidine nitrogen, and chloride ion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents are highly polar and are excellent at solvating cations (the protonated piperidinium).

  • Less Polar Solvents (e.g., Acetonitrile, Ethyl Acetate): Moderate to low solubility is predicted. These solvents are less capable of solvating the dissociated ions of the salt, making it difficult to overcome the crystal lattice energy.[17]

  • Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is expected. These solvents lack the polarity to interact favorably with an ionic salt.[18]

Summary of Predicted Solubility
Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic-Neutral) pH 1-7 Buffers, WaterVery HighCompound is a fully ionized, polar salt.
Aqueous (Basic) pH > 10 BuffersLowFormation of the less polar, less soluble free base.
Polar Protic Methanol, EthanolHighSolvates ions and hydrogen bonds with the solute.
Polar Aprotic DMSO, DMFHighHigh polarity effectively solvates the cation.
Intermediate Polarity Acetonitrile, AcetoneLow to ModerateInsufficient polarity to effectively solvate dissociated ions.
Non-polar Hexane, TolueneInsolubleCannot overcome crystal lattice energy of the ionic salt.

Conclusion

The solubility profile of 4-(Oxolan-3-yloxy)piperidine hydrochloride is dominated by its nature as an ionizable salt. Its aqueous solubility is predicted to be high under acidic and neutral conditions but will decrease significantly at higher pH values. In organic solvents, its solubility is directly related to solvent polarity, with high solubility in polar protic and aprotic solvents and poor solubility in non-polar media.

A thorough experimental characterization using both kinetic assays for early-stage screening and the definitive shake-flask method for thermodynamic solubility is essential. Understanding this complete profile is not merely an academic exercise; it is a critical requirement for advancing a compound through the drug development pipeline, enabling rational formulation design, and ultimately, ensuring its potential therapeutic efficacy.

References

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature. Retrieved March 7, 2024, from [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Anumalagundam, S. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved March 7, 2024, from [Link]

  • Chen, B., Zeng, X., Li, H., & Yang, L. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling, 61(8), 3896-3908. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved March 7, 2024, from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Martin's Physical Pharmacy and Pharmaceutical Sciences.
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  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved March 7, 2024, from [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. [Link]

  • Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de la Universitat de Barcelona. Retrieved March 7, 2024, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 7, 2024, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved March 7, 2024, from [Link]

  • Daina, A., & Zoete, V. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics, 16(1), 14. [Link]

  • 4-(oxolan-3-yl)piperidine hydrochloride (C9H17NO). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • SAM4CH. (2006, March 12). solubility of inorganic salts in organic solvents!! Sciencemadness Discussion Board. Retrieved March 7, 2024, from [Link]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 217-226. [Link]

  • Guerra de Oliveira, R. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved March 7, 2024, from [Link]

  • 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

The Physicochemical Dynamics of 4-(Oxolan-3-yloxy)piperidine Derivatives: pKa, Speciation, and Analytical Workflows

Executive Summary In rational drug design, the ionization state of a candidate molecule dictates its solubility, membrane permeability, target binding affinity, and pharmacokinetic (PK) profile. 4-(Oxolan-3-yloxy)piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the ionization state of a candidate molecule dictates its solubility, membrane permeability, target binding affinity, and pharmacokinetic (PK) profile. 4-(Oxolan-3-yloxy)piperidine is a privileged bifunctional scaffold frequently employed in medicinal chemistry to introduce a basic center (piperidine) alongside a polar, non-ionizable hydrogen bond acceptor (oxolane/tetrahydrofuran).

This technical whitepaper provides an in-depth analysis of the pKa values and physiological ionization states of 4-(Oxolan-3-yloxy)piperidine derivatives. Furthermore, it details a self-validating empirical methodology for the precise determination of these physicochemical parameters, ensuring robust data generation for lead optimization.

Structural & Electronic Determinants of Basicity

The basicity of 4-(Oxolan-3-yloxy)piperidine is governed by the interplay between the secondary (or tertiary, if substituted) amine of the piperidine ring and the ether linkage connecting it to the oxolane ring.

The Inductive Effect (-I)

Unsubstituted piperidine is a strong organic base with a pKa of approximately 11.22[1]. However, the introduction of an oxygen atom at the 4-position fundamentally alters the electron density of the ring. Oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect) through the


-bond framework of the piperidine ring[2].

This withdrawal of electron density propagates from the ether oxygen (C4 position) through the carbon skeleton to the nitrogen atom (N1). By decreasing the electron density on the nitrogen, the free base is stabilized and the formation of the conjugate acid is electrostatically destabilized. Consequently, the pKa of the piperidine nitrogen is significantly lowered.

The Oxolane Ring

The oxolane (tetrahydrofuran) moiety contains an ether oxygen that acts as a Lewis base[3]. However, cyclic ethers are extremely weak bases. The pKa of the oxolanium conjugate acid is approximately -2.0. Therefore, under all physiological and standard assay conditions, the oxolane oxygen remains strictly non-ionized and functions purely as a hydrogen bond acceptor.

InductiveEffect N Piperidine Nitrogen (Basic Center) C C2/C3/C5/C6 Sigma Framework N->C Electron Pull C4 C4 Position C->C4 O Ether Oxygen (-I Effect Source) C4->O Strong -I Effect Ox Oxolane Ring (Non-ionizable HBA) O->Ox

Caption: Electron-withdrawing inductive effect (-I) pathway in the scaffold.

Quantitative pKa Landscape

Because specific literature values for complex proprietary derivatives are often sequestered in corporate databases, we can accurately extrapolate the pKa of 4-(Oxolan-3-yloxy)piperidine by analyzing structurally homologous 4-substituted piperidines.

Table 1: Comparative pKa Values of Piperidine Derivatives

CompoundSubstructureExperimental/Predicted pKaSource / Rationale
PiperidineUnsubstituted secondary amine11.22Baseline basicity[1]
4-Hydroxypiperidine4-OH substitution10.74Reduced by -I effect[4]
4-Methoxypiperidine4-OMe substitution9.83Further reduced by ether -I effect[5]
4-(Oxolan-3-yloxy)piperidine 4-O-Oxolane substitution ~9.5 – 10.2 Extrapolated based on ether linkage
Tetrahydrofuran (Oxolane)Cyclic ether< 0 (Conjugate acid)Non-basic at physiological pH[3]

Speciation and Physiological Relevance

Understanding the exact pKa allows us to calculate the speciation (ionization state) of the molecule at physiological pH (7.4) using the Henderson-Hasselbalch equation:



Assuming a nominal pKa of 9.8 for the 4-(Oxolan-3-yloxy)piperidine nitrogen:





Strategic Implications: At pH 7.4, the molecule exists as >99.6% protonated (cationic) .

  • Target Engagement: This permanent positive charge is highly beneficial for anchoring the drug into target binding pockets (such as GPCRs) via salt bridges with conserved aspartate or glutamate residues.

  • Permeability: The high cationic fraction restricts passive transcellular permeability. If CNS penetration is required, the pKa must be further modulated (e.g., via N-alkylation or adding electron-withdrawing groups to the piperidine ring) to increase the neutral fraction at pH 7.4.

  • hERG Liability: Lipophilic cations are notorious for binding to the hERG potassium channel. The combination of a basic amine (pKa > 9) and lipophilic appendages often necessitates careful structural tuning to avoid cardiotoxicity.

Empirical Methodology: Self-Validating Potentiometric Titration

While predictive models are useful, empirical validation is mandatory in late-stage lead optimization. Potentiometric titration remains the gold standard for pKa determination due to its high precision and dynamic range[6][7].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on internal controls (blank titrations) and strict thermodynamic management to eliminate artifacts.

Causality of Reagent Selection
  • 0.15 M KCl Background: Used to maintain a constant ionic strength. As titrant is added, the volume changes. Without a high-concentration background electrolyte, the activity coefficients of the analyte would shift, violating the Nernst equation assumptions and skewing the pKa[8][9].

  • Nitrogen (N

    
    ) Purging:  Ambient CO
    
    
    
    dissolves in water to form carbonic acid, which acts as a buffer and introduces false inflection points. Continuous N
    
    
    purging displaces CO
    
    
    , ensuring a controlled, inert environment[8][9].
Step-by-Step Protocol

Step 1: System Calibration & Blank Titration

  • Calibrate the pH potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 at a strictly controlled temperature (25.0 ± 0.1 °C). Temperature fluctuations directly alter the dissociation constant[6].

  • Perform a "blank titration" using only the 0.15 M KCl solvent. This generates a baseline curve of the solvent's inherent buffering capacity, which will be subtracted from the sample data to isolate the analyte's signal[7].

Step 2: Sample Preparation

  • Dissolve the 4-(Oxolan-3-yloxy)piperidine derivative in 0.15 M KCl to achieve a concentration of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     M (1 mM)[8][9]. Note: If the derivative is highly lipophilic and poorly soluble, a co-solvent (e.g., methanol) or a surfactant may be used, though this requires Yasuda-Shedlovsky extrapolation to deduce the aqueous pKa[6].
    

Step 3: Titration Execution

  • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • Submerge a sparging tube and purge the solution with N

    
     gas for 15 minutes prior to titration, maintaining a gentle N
    
    
    
    blanket throughout the process[9].
  • Because the piperidine derivative is a weak base, titrate the solution with standardized 0.1 M HCl using an automated micro-burette[8].

  • Record the pH after each incremental addition once thermodynamic equilibrium is reached (defined as

    
    pH < 0.005 per minute).
    

Step 4: Data Acquisition and pKa Calculation

  • Plot the titration curve (pH vs. Volume of titrant).

  • Calculate the first derivative (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the curve to pinpoint the exact equivalence point (the volume at which the slope is greatest).
    
  • Identify the half-equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point,

    
    , and therefore pH = pKa [8].
    

TitrationWorkflow Prep 1. Sample Prep (1 mM in 0.15M KCl) Purge 2. N2 Purging (Remove dissolved CO2) Prep->Purge Titrate 3. Titration (Add 0.1M HCl/NaOH) Purge->Titrate Monitor 4. pH Monitoring (Record equilibrium pH) Titrate->Monitor Analyze 5. Data Analysis (Inflection point = pKa) Monitor->Analyze

Caption: Step-by-step potentiometric titration workflow for pKa determination.

Orthogonal Validation via H NMR

To ensure absolute trustworthiness, potentiometric data should be orthogonally validated using NMR spectroscopy. By monitoring the chemical shift of the


 proton (

) across a series of buffered solutions, researchers can correlate the change in the electronic environment directly to the protonation state, yielding a highly accurate, concentration-independent pKa value[10].

Conclusion

The 4-(Oxolan-3-yloxy)piperidine scaffold presents a highly predictable ionization profile. The electron-withdrawing nature of the ether linkage depresses the piperidine's native pKa from ~11.2 down to the ~9.5–10.2 range. Despite this reduction, the molecule remains overwhelmingly cationic at physiological pH. By utilizing rigorous, thermodynamically controlled potentiometric titration, drug development professionals can accurately map these values, enabling the precise tuning of pharmacokinetics and target affinity in advanced lead compounds.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - National Center for Biotechnology Information (PMC). Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at:[Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

  • Draw the direction of the inductive effect for the given molecule - AskFilo. Available at:[Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • 4-Methoxypiperidine - ChemBK. Available at: [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment - ACS Publications. Available at: [Link]

  • Tetrahydrofuran - Wikipedia. Available at: [Link]

Sources

Foundational

Drug Discovery Potential of 4-(Tetrahydrofuran-3-yloxy)piperidine Fragments

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the modern era of fragment-based drug discovery (FBDD), the escape from "flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the modern era of fragment-based drug discovery (FBDD), the escape from "flatland"—the over-reliance on planar aromatic scaffolds—is a critical directive. The 4-(tetrahydrofuran-3-yloxy)piperidine fragment represents a high-value, privileged motif that addresses this challenge.[1] By combining the ubiquitous piperidine pharmacophore with a chiral tetrahydrofuran (THF) ring via a flexible ether linkage, this fragment offers a unique balance of Fsp³ character , metabolic stability , and physicochemical optimization .

This guide analyzes the structural utility of this fragment, details robust synthetic protocols for its incorporation into libraries, and examines its proven efficacy in therapeutic areas such as Type 2 Diabetes (GPR119 agonists) and cognitive disorders (Histamine H3 antagonists).

Structural Analysis & Physicochemical Properties[2][3]

The 4-(tetrahydrofuran-3-yloxy)piperidine motif is not merely a linker; it is a functional pharmacophore. Its value lies in its ability to modulate lipophilicity without sacrificing steric bulk, a common issue when replacing phenyl rings with aliphatic chains.

Physicochemical Profile

The following table compares the THF-ether fragment against common bioisosteres, highlighting its superior solubility profile.

Property4-(THF-3-yloxy)piperidine4-Phenoxypiperidine4-(Cyclohexyloxy)piperidine
Hybridization High Fsp³ (3D-rich)High sp² (Planar)High Fsp³ (Lipophilic)
cLogP ~0.5 - 0.8~2.5~2.8
TPSA (Ų) ~30.5~21.7~21.7
H-Bond Acceptors 3 (Ether + THF O + NH)22
Solubility HighLowModerate
Metabolic Risk Low (THF stable)High (Aromatic hydroxylation)Moderate (Oxidation)
Stereochemical Considerations

The C3 position of the tetrahydrofuran ring is chiral. This introduces an opportunity for stereochemical probing :

  • (S)-Enantiomer: Often preferred in specific GPCR pockets to maximize hydrophobic collapse or specific H-bond vectors.

  • (R)-Enantiomer: May exhibit distinct metabolic clearance rates or off-target selectivity.

  • Protocol: It is critical to synthesize both enantiomers early in the SAR (Structure-Activity Relationship) campaign.

Synthetic Methodologies

Incorporating this fragment requires forming a secondary-secondary ether bond, a transformation that can be synthetically challenging due to competing elimination reactions. Two primary protocols are recommended: Mitsunobu Coupling for chiral precision on a small scale, and SN2 Displacement for scale-up.

Protocol A: Mitsunobu Coupling (Library Scale)

Best for: Preserving chirality and rapid library generation.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • (S)- or (R)-3-Hydroxytetrahydrofuran (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, 3-hydroxytetrahydrofuran, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Work-up: Concentrate the solvent. Triturate the residue with Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1][3]

  • Purification: Flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Protocol B: SN2 Displacement (Scale-Up)

Best for: Multi-gram synthesis where inversion of configuration is acceptable/desired.

Reagents:

  • N-Boc-4-hydroxypiperidine (Nucleophile precursor)

  • 3-Iodotetrahydrofuran or 3-Tosyloxytetrahydrofuran (Electrophile)

  • Base: Sodium Hydride (NaH, 60% dispersion)[4]

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: To a suspension of NaH (1.2 equiv) in dry DMF at 0°C, add N-Boc-4-hydroxypiperidine (1.0 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases (Formation of Alkoxide).

  • Coupling: Add the electrophile (e.g., 3-iodotetrahydrofuran) (1.1 equiv) dropwise.

  • Heating: Heat the reaction to 60–80°C for 4–6 hours. Note: Do not exceed 90°C to minimize E2 elimination of the THF ring.

  • Quench: Cool to 0°C and carefully quench with water.

  • Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Yield: Typically 60–75%.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_Mitsunobu Path A: Mitsunobu (Chiral Retention) cluster_SN2 Path B: SN2 (Scale-Up) Start Starting Materials (N-Boc-4-OH-Piperidine) StepA1 Add THF-3-OH + PPh3 Start->StepA1 StepB1 NaH Deprotonation (Form Alkoxide) Start->StepB1 StepA2 Add DIAD (0°C) StepA1->StepA2 StepA3 Purify (Remove TPPO) StepA2->StepA3 Product Target Fragment N-Boc-4-(THF-3-yloxy)piperidine StepA3->Product StepB2 Add THF-3-LG (LG = OTs, I) StepB1->StepB2 StepB3 Heat 60°C StepB2->StepB3 StepB3->Product

Figure 1: Parallel synthetic pathways for accessing the 4-(tetrahydrofuran-3-yloxy)piperidine core.[1][3] Path A is preferred for exploratory chemistry; Path B for process chemistry.

Biological Context & Case Studies

The primary application of this fragment has been in the development of GPR119 agonists for the treatment of Type 2 Diabetes. GPR119 is a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells.[5][6]
Mechanism of Action (GPR119)

Agonists containing the 4-(tetrahydrofuran-3-yloxy)piperidine motif mimic endogenous lipid mediators (like oleoylethanolamide). The ether oxygen acts as a hydrogen bond acceptor, while the THF ring fills a specific hydrophobic pocket in the receptor, distinct from the flat pockets occupied by aromatic rings.

Signaling Pathway:

  • Ligand Binding: The piperidine nitrogen (often carbamate-capped) orients the molecule; the THF ether interacts with transmembrane residues.

  • G

    
    s Activation:  GDP/GTP exchange occurs.
    
  • Adenylate Cyclase (AC) Activation: ATP is converted to cAMP.

  • Downstream Effects:

    • Pancreas: Glucose-Dependent Insulin Secretion (GSIS).

    • Intestine: GLP-1 and GIP secretion (Incretin effect).[5]

Pathway Visualization

GPR119_Pathway cluster_Outputs Therapeutic Outcomes Agonist Agonist (THF-Piperidine Motif) Receptor GPR119 Receptor (Pancreatic Beta Cell) Agonist->Receptor Binding G_Protein Gas Protein Activation Receptor->G_Protein Coupling Effector Adenylate Cyclase G_Protein->Effector Stimulation Messenger cAMP Increase Effector->Messenger ATP -> cAMP Insulin Insulin Secretion (Glucose Dependent) Messenger->Insulin PKA Pathway GLP1 GLP-1 Release (Intestinal L-Cells) Messenger->GLP1

Figure 2: Signal transduction pathway for GPR119 agonists containing the THF-piperidine scaffold, leading to improved glycemic control.

Case Study: PF-04995274 & Analogs

Research into 5-HT4 partial agonists and GPR119 agonists (e.g., by Arena Pharmaceuticals and Pfizer) utilized this ether motif to optimize metabolic stability.

  • Challenge: Previous benzyl-ether analogs suffered from rapid CYP450 oxidation at the benzylic position.

  • Solution: Replacement with the tetrahydrofuran-3-yloxy group maintained potency (via the ether oxygen) but removed the metabolic soft spot, while the THF ring lowered logP, reducing non-specific binding [1, 2].

Future Outlook

The 4-(tetrahydrofuran-3-yloxy)piperidine fragment is currently underutilized outside of metabolic disease. Its potential expands into:

  • Kinase Inhibitors: As a solvent-exposed tail to improve solubility of hinge-binding scaffolds.

  • PROTAC Linkers: The ether oxygen provides a handle for PEGylation or alkyl chain extension in protein degraders.

  • CNS Targets: The moderate logP (approx 0.5–1.0) is ideal for blood-brain barrier (BBB) penetration, making it a viable candidate for neurodegenerative targets (e.g., Alzheimer's via 5-HT4 or H3 modulation).

References

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists. Source: Xenobiotica (2016). URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of Phenyl Alkyl Ketones as PDE4 Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Identification of Multiple 5-HT4 Partial Agonist Clinical Candidates. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • GPR119 agonists for the treatment of type 2 diabetes. Source: Expert Opinion on Therapeutic Patents (2009). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Lipophilicity and LogP Determination of 4-(Oxolan-3-yloxy)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a comprehensive framework for understanding and determining the lipophilicity of the novel compound 4-(Oxolan-3-yloxy)piperidine hydrochloride. As a Senior Application Scientist, this document moves beyond simple protocol recitation to explain the underlying scientific principles and strategic considerations essential for robust and reliable data generation. We will explore the theoretical foundations of lipophilicity, delve into the practical execution of gold-standard and high-throughput experimental methods, and evaluate the utility of computational prediction tools. This guide is designed to be a self-validating system, ensuring that the described protocols and interpretations are grounded in established scientific principles, enabling researchers to make informed decisions in the drug development pipeline.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, colloquially described as the "fat-loving" nature of a molecule, quantifies the ability of a compound to dissolve in fats, oils, lipids, and non-polar solvents.[4] In drug discovery, this parameter is a key determinant of a molecule's pharmacokinetic and pharmacodynamic behavior.[4] A drug's journey through the body involves crossing multiple biological membranes, which are primarily lipid bilayers.[4] Therefore, a molecule's lipophilicity directly impacts its ability to be absorbed from the gastrointestinal tract, distribute into tissues, penetrate the blood-brain barrier, and interact with its target protein.[2][4]

However, the relationship between lipophilicity and drug-likeness is not linear. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][5] An optimal range of lipophilicity, often cited as a LogP value between 0 and 3, is generally sought to achieve a balance of properties conducive to good bioavailability.[1] For any new chemical entity, such as 4-(Oxolan-3-yloxy)piperidine hydrochloride, a thorough characterization of its lipophilicity is a foundational step in assessing its potential as a therapeutic agent.

Introducing 4-(Oxolan-3-yloxy)piperidine hydrochloride

This guide focuses on 4-(Oxolan-3-yloxy)piperidine hydrochloride, a molecule featuring a piperidine ring, which is a common scaffold in medicinal chemistry, linked to an oxolane (tetrahydrofuran) moiety via an ether linkage. The presence of the basic piperidine nitrogen means the compound's ionization state will be pH-dependent. The hydrochloride salt form is utilized to improve solubility and handling, a common practice for basic drug candidates.[6][7] A comprehensive understanding of its lipophilicity is paramount for predicting its in vivo behavior. As publicly available experimental data for this specific compound is limited, this guide will focus on the methodologies for accurately determining this crucial parameter.

Theoretical Framework: Understanding LogP and LogD

The lipophilicity of a compound is most commonly expressed by its partition coefficient (P) or its logarithmic form, LogP.

LogP (Partition Coefficient): This is the ratio of the concentration of a neutral (un-ionized) compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.[2][4]

LogP = log ( [Compound]octanol / [Compound]water )

For ionizable molecules like 4-(Oxolan-3-yloxy)piperidine, the distribution between the two phases is pH-dependent. At physiological pH (e.g., 7.4), a significant portion of the molecule will exist in its protonated, charged form. To account for this, the distribution coefficient (D) , or its logarithmic form LogD , is used.[8]

LogD (Distribution Coefficient): This is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases at a specific pH.[2][8]

LogDpH = log ( [Sum of all forms]octanol / [Sum of all forms]water )

For a basic compound like the piperidine in our molecule of interest, the relationship between LogP, LogD, and the acid dissociation constant (pKa) can be described by the following equation:[9]

LogD = LogP - log ( 1 + 10(pKa - pH) )

Understanding both LogP (an intrinsic property of the neutral molecule) and LogD (the effective lipophilicity at a given pH) is crucial for drug development.

The Influence of the Hydrochloride Salt

It is a common misconception that the salt form directly alters the LogP value. LogP is a measure of the partitioning of the neutral species. When 4-(Oxolan-3-yloxy)piperidine hydrochloride is dissolved in the water/octanol system, an equilibrium is established where the salt dissociates, and the free base partitions between the two phases. The hydrochloride counter-ion itself does not partition into the octanol layer. However, the salt form significantly impacts the aqueous solubility, which can, in turn, affect the experimental determination of LogP/LogD. In some specialized cases, highly lipophilic counter-ions can be used to create "lipophilic salts" to enhance solubility in lipid-based formulations, but this is a distinct strategy from using a simple hydrochloride salt to improve aqueous solubility.[6][10][11][12]

Experimental Determination of Lipophilicity

Direct experimental measurement remains the most reliable way to determine the lipophilicity of a novel compound.[13] The two most widely accepted methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[13][14][15]

3.1.1. Causality-Driven Protocol

Objective: To directly measure the concentration of 4-(Oxolan-3-yloxy)piperidine free base in both the n-octanol and aqueous phases at equilibrium.

Materials:

  • 4-(Oxolan-3-yloxy)piperidine hydrochloride

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified Water (HPLC grade, pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate buffer) to maintain a pH where the compound is neutral (typically pH > pKa + 2 for a base)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely. Causality: This step is critical to ensure that the two solvents are mutually saturated at the time of the experiment, preventing volume changes during partitioning that would alter the concentration.

  • Preparation of the Test Solution: Accurately weigh a small amount of 4-(Oxolan-3-yloxy)piperidine hydrochloride and dissolve it in the pre-saturated aqueous phase to create a stock solution. The final concentration should be below the solubility limit in both phases.

  • Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and a known volume of the aqueous stock solution (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Cap the tube tightly and shake vigorously for 5-10 minutes. Then, place it on a mechanical shaker at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (can range from 30 minutes to several hours). Causality: Equilibrium is the state where the rate of the compound moving from water to octanol equals the rate of it moving from octanol to water. Insufficient shaking time is a common source of error.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases and break any emulsions. Causality: Emulsions are a micro-dispersion of one liquid in the other, which will lead to inaccurate sampling of the distinct phases.

  • Sampling and Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Quantify the concentration of the analyte in each phase using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP using the measured concentrations.

3.1.2. Shake-Flask Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Water prep2 Prepare Aqueous Stock Solution prep1->prep2 exp1 Combine Phases in Centrifuge Tube prep2->exp1 exp2 Shake to Reach Equilibrium exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 ana1 Sample Aqueous and Octanol Phases exp3->ana1 ana2 Quantify by HPLC-UV or LC-MS ana1->ana2 ana3 Calculate LogP ana2->ana3

Caption: Workflow for LogP determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, higher-throughput alternative for estimating LogP values.[14][16][] This method is based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.

3.2.1. Causality-Driven Protocol

Objective: To determine the capacity factor (k) of 4-(Oxolan-3-yloxy)piperidine and correlate it to the known LogP values of a set of reference standards.

Materials:

  • 4-(Oxolan-3-yloxy)piperidine hydrochloride

  • A set of 5-7 reference compounds with well-established LogP values spanning the expected range of the test compound.

  • HPLC system with a UV or MS detector.

  • Reversed-phase column (e.g., C18 or C8).

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • A non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t0).

Step-by-Step Methodology:

  • System Setup: Equilibrate the RP-HPLC system with a specific isocratic mobile phase composition (e.g., 60:40 Methanol:Water). The pH of the aqueous portion should be controlled to ensure the analyte is in its neutral form.

  • Determine Dead Time (t0): Inject the non-retained compound and record its retention time. This is the time it takes for a compound that does not interact with the stationary phase to pass through the column.

  • Create Calibration Curve: Inject each of the reference standards individually and record their retention times (tR).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula:

    k = (tR - t0) / t0

  • Plot Calibration Curve: Plot log(k) for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k) + c).

  • Analyze Test Compound: Under the exact same chromatographic conditions, inject 4-(Oxolan-3-yloxy)piperidine and record its retention time.

  • Calculate LogP of Test Compound: Calculate the log(k) for the test compound and use the calibration equation to determine its LogP value.[14]

3.2.2. RP-HPLC Workflow Diagram

G cluster_cal Calibration cluster_test Test Compound Analysis cal1 Determine t0 (Dead Time) cal2 Inject Reference Standards cal1->cal2 cal3 Calculate log(k) for each standard cal2->cal3 cal4 Plot log(k) vs. LogP & Generate Equation cal3->cal4 test3 Calculate LogP using Calibration Equation cal4->test3 Use Equation test1 Inject Test Compound (Same Conditions) test2 Calculate log(k) for test compound test1->test2 test2->test3

Caption: Workflow for LogP estimation using the RP-HPLC method.

Comparison of Experimental Methods
FeatureShake-Flask MethodRP-HPLC Method
Principle Direct measurement of partitioningCorrelation of retention time with lipophilicity
Accuracy High (Gold Standard)[13]Good, but depends on standards and method[16][18]
Throughput LowHigh
Sample Req. HigherLower
Key Challenge Emulsion formation, time-consuming[13]Requires suitable reference standards[18]
LogP Range Typically -2 to 4[13][15]Can measure higher LogP values[14]

Computational Prediction of LogP

In silico methods provide rapid, cost-effective estimations of LogP and are invaluable in the early stages of drug discovery for screening large virtual libraries.[14][19] These methods can be broadly categorized.

  • Atom-based methods: Sum the contributions of individual atoms (e.g., ALOGPS).[20]

  • Fragment-based methods: Sum the contributions of predefined chemical fragments (e.g., cLogP).

  • Property-based methods: Use whole-molecule properties and quantum mechanical calculations.[20]

Numerous software packages and online tools are available for these predictions.[9][21][22]

Predicted LogP Data for 4-(Oxolan-3-yloxy)piperidine and Analogs
CompoundPredicted LogPSource / Method
4-(Oxolan-3-yl)piperidine (free base)0.8PubChem / XlogP[23]
3-(Oxolan-3-yl)piperidine hydrochloride1.4443ChemScene (method not specified)[24]
4-(Oxan-4-yloxy)piperidine (free base)0.6PubChem / XlogP[25]

Note: These values are for the free base or related structures and are computational predictions, not experimental data. The value for the hydrochloride salt from ChemScene likely refers to the predicted LogP of the free base form.

Trustworthiness and Limitations

While computational models are powerful, their accuracy is dependent on the algorithm and the training dataset used for their development.[19][21] Predictions for novel scaffolds that are not well-represented in the training data may be less accurate. Therefore, in silico data should always be treated as an estimation and should ideally be confirmed by experimental measurement for lead candidates.

Integrated Strategy for Lipophilicity Assessment

For a comprehensive and trustworthy assessment of the lipophilicity of 4-(Oxolan-3-yloxy)piperidine hydrochloride, a tiered approach is recommended.

Caption: A tiered strategy for comprehensive lipophilicity assessment.

  • Tier 1 (Early Discovery): Utilize multiple computational models to generate a consensus predicted LogP range for the free base. This provides an initial rapid assessment.

  • Tier 2 (Screening): Employ the RP-HPLC method to obtain experimental LogP and, crucially, LogD at pH 7.4 for the compound and its analogs. This allows for rapid ranking of compounds by effective lipophilicity.

  • Tier 3 (Lead Optimization): For late-stage lead candidates like 4-(Oxolan-3-yloxy)piperidine hydrochloride, perform the gold-standard shake-flask LogP and LogD7.4 determination to obtain definitive data for regulatory submissions and advanced modeling.

By integrating computational predictions with robust experimental data, researchers can build a complete and reliable lipophilicity profile, enabling a deeper understanding of the ADMET properties of 4-(Oxolan-3-yloxy)piperidine hydrochloride and guiding its future development.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Pharmapproach. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • MDPI. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • PubMed. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. [Link]

  • ACS Publications. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

  • ACS Publications. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. [Link]

  • ScienceDirect. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • ChemAxon. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • ACS Publications. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • PubMed Central. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Drug Development & Delivery. (2016, June 1). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. [Link]

  • PubChemLite. 4-(oxolan-3-yl)piperidine hydrochloride (C9H17NO). [Link]

  • American Pharmaceutical Review. (2020, August 12). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. [Link]

  • PubMed Central. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. [Link]

  • PubMed Central. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. [Link]

  • ACS Publications. (2024, May 4). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. [Link]

  • PubChemLite. 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2). [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for 4-(Oxolan-3-yloxy)piperidine HCl

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-(Oxolan-3-yloxy)piperidine HCl Introduction: Navigating the Data Gap for a Novel Piperidine Derivative 4-(Oxolan-3-yloxy)piperidine HCl is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-(Oxolan-3-yloxy)piperidine HCl

Introduction: Navigating the Data Gap for a Novel Piperidine Derivative

4-(Oxolan-3-yloxy)piperidine HCl is a substituted piperidine derivative of interest in chemical synthesis and drug discovery. As with many novel compounds, a comprehensive, publicly available Safety Data Sheet (SDS) and a detailed toxicological profile for this specific molecule are not yet established. This guide is designed for researchers, scientists, and drug development professionals to address this data gap.

Instead of presenting a non-existent, definitive SDS, this document provides a predictive safety and toxicity profile based on a thorough analysis of its core structures: the piperidine hydrochloride moiety and the oxolane (tetrahydrofuran) substituent. Furthermore, it offers a strategic framework and detailed experimental protocols for researchers to rigorously determine the compound's toxicological properties, ensuring both laboratory safety and the integrity of future development. This approach transforms a data deficiency into a structured, scientifically-grounded plan of action.

Part 1: Predictive Safety and Hazard Analysis

The safety profile of 4-(Oxolan-3-yloxy)piperidine HCl can be inferred by examining its constituent parts. The piperidine ring is a well-characterized heterocyclic amine with known toxicities, while the hydrochloride salt form influences its physical state and solubility. The ether-linked oxolane group will modulate its lipophilicity and potential metabolic pathways.

Analysis of the Piperidine Hydrochloride Core

The piperidine moiety is a common scaffold in pharmaceuticals and is known to be biologically active. The hydrochloride salt is typically a white to off-white crystalline solid with increased water solubility compared to the free base.

Predicted Hazards:

  • Acute Toxicity: Piperidine and its salts are classified as toxic if swallowed.[1] The median lethal doses (LD50) for piperidine in rats range from 133 to 740 mg/kg, indicating moderate acute oral toxicity.[2] Accidental ingestion may lead to symptoms such as nausea, vomiting, respiratory distress, and potential effects on the central nervous system.[3]

  • Skin and Eye Irritation: Piperidine compounds are known to be corrosive or irritating to the skin and eyes.[4] Direct contact can cause redness, pain, and in severe cases, burns and permanent eye damage.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3]

Analysis of the 4-(Oxolan-3-yloxy) Substituent

The substituent consists of an oxolane (tetrahydrofuran, THF) ring linked via an ether bond. THF is a widely used industrial solvent with its own distinct toxicological profile.

Predicted Influence:

  • Carcinogenicity: Tetrahydrofuran is suspected of causing cancer (GHS Category 2).[5] While this applies to THF itself, the potential for metabolic cleavage or unique carcinogenic activity of the entire molecule cannot be ruled out without specific testing.

  • Peroxide Formation: Ethers like THF are known to form explosive peroxides upon exposure to air and light.[6][7] Although the risk may be lower for a solid hydrochloride salt, this potential instability should be considered, especially if the free base is isolated or if the material is stored for extended periods.

  • Target Organ Effects: THF may cause respiratory irritation.[5] Chronic exposure to piperidine has been suggested to potentially affect the liver and kidneys.[4]

Surrogate Safety Data Sheet (SDS) Summary

This table summarizes the predicted safety information for 4-(Oxolan-3-yloxy)piperidine HCl based on the analysis of its components. This is not a substitute for an official SDS and must be treated as a precautionary guide.

Section Predicted Hazard Information Source/Justification
Hazard Identification Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.Based on piperidine HCl and tetrahydrofuran data.[1][5]
First-Aid Measures If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard practice for toxic and irritant chemicals.[8]
Handling and Storage Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1] Avoid breathing dust. Store in a cool, dry, well-ventilated place away from incompatible materials (e.g., strong oxidizing agents).[8] Keep container tightly closed.General best practices for handling fine chemicals and piperidine derivatives.[9]
Physical Properties Appearance: Likely a white to off-white solid. Solubility: Expected to be soluble in water.Based on typical properties of hydrochloride salts of amines.

Part 2: A Strategic Framework for Toxicological Evaluation

Given the absence of specific data, a tiered, systematic approach is required to definitively characterize the toxicity of 4-(Oxolan-3-yloxy)piperidine HCl. This ensures that the most critical data is gathered efficiently while adhering to the principles of reducing, refining, and replacing animal testing (the 3Rs).

The following diagram illustrates a recommended workflow for this evaluation.

Toxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Further Evaluation (If Warranted) A Compound Acquisition & Physicochemical Characterization B In Vitro Cytotoxicity Assay (e.g., MTT Assay on multiple cell lines) A->B C Data Analysis: Calculate IC50 Values B->C D Review In Vitro Data & Plan In Vivo Study C->D Proceed if IC50 indicates significant biological activity E Acute Oral Toxicity Limit Test (OECD TG 420 or similar) D->E F Observation Period (14 days): Clinical signs, mortality, body weight E->F G Gross Necropsy & Histopathology (if necessary) F->G H Skin & Eye Irritation/Corrosion Assays (In vitro or in vivo) G->H Based on project needs & initial findings I Genotoxicity/Mutagenicity Assays (e.g., Ames Test) G->I Based on project needs & structural alerts

Caption: A tiered workflow for the toxicological evaluation of a novel compound.

Part 3: Experimental Protocols

The following protocols provide detailed methodologies for the critical initial steps of the toxicological evaluation.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compound inhibits cellular metabolic activity by 50% (IC50), providing a robust initial measure of cytotoxicity.[10][11]

Objective: To determine the IC50 of 4-(Oxolan-3-yloxy)piperidine HCl in relevant human cell lines (e.g., a liver cell line like HepG2 and a kidney cell line like HEK293) to assess baseline cytotoxicity and potential organ selectivity.[12]

Materials:

  • Test Compound Stock: 10 mM solution of 4-(Oxolan-3-yloxy)piperidine HCl in sterile DMSO.

  • Cell Lines: HepG2, HEK293 (or other relevant lines).

  • Complete Cell Culture Medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-treatment control" (cells in medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.[13]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[13]

Protocol: Acute Oral Toxicity - Limit Test (Adapted from OECD TG 420)

This in vivo test is a first step to determine if the compound has significant acute toxicity at a high dose. It uses a minimal number of animals.[14][15]

Objective: To assess the acute toxic effects of a single, high-dose oral administration of 4-(Oxolan-3-yloxy)piperidine HCl and to determine if the LD50 is above or below 2000 mg/kg body weight.

Materials:

  • Test Compound.

  • Vehicle: Sterile water or 0.5% carboxymethyl cellulose.

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), as females are often assumed to be the more sensitive sex.[14]

  • Oral gavage needles.

  • Calibrated scale for animal weighing.

Methodology:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

  • Dosing Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at a concentration that allows for administration of 2000 mg/kg in a practical volume (typically not exceeding 10 mL/kg for rats).

  • Fasting: Fast the animals overnight (withholding food but not water) before dosing.[14]

  • Dosing:

    • Weigh each animal accurately.

    • Administer a single oral dose of 2000 mg/kg of the test compound via gavage to a group of animals (e.g., n=5).[14][15]

    • A control group receiving only the vehicle should also be included.

  • Observation:

    • Observe animals closely for the first several hours post-dosing and then at least once daily for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, motor activity, and behavior), morbidity, and mortality.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related abnormalities in major organs and tissues.[14]

  • Interpretation: If no mortality or significant toxicity is observed at 2000 mg/kg, the compound is considered to have an LD50 > 2000 mg/kg and is classified as having low acute toxicity. If mortality occurs, further testing at lower doses may be required to determine the LD50.[14]

Conclusion

While a specific Safety Data Sheet for 4-(Oxolan-3-yloxy)piperidine HCl is not available, a predictive analysis based on its structural components provides a robust framework for safe handling and initial hazard assessment. The piperidine hydrochloride core suggests potential for acute oral toxicity and skin/eye irritation, while the oxolane moiety introduces considerations of potential carcinogenicity and peroxide formation.

For drug development professionals and researchers, this guide provides not only precautionary information but, more importantly, a clear and scientifically rigorous pathway to definitively establish the compound's toxicity profile through systematic in vitro and in vivo testing. By following these structured protocols, researchers can generate the necessary data to ensure laboratory safety, meet regulatory expectations, and make informed decisions about the future of this novel chemical entity.

References

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.

  • U.S. Food and Drug Administration (FDA). Chapter IV. Guidelines for Toxicity Tests.

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.

  • PMC (PubMed Central). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.

  • Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride.

  • ResearchGate. Toxicity effects of piperidine alkaloids.

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • PMC (PubMed Central). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients.

  • ChemicalBook. 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet.

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.

  • CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • ResearchGate. Predicted toxicity of compounds 1-7.

  • Bulletin of Insectology. Experimental protocol for acute oral toxicity testing in the hoverfly Eristalinus aeneus (Scopoli, 1763) (Diptera, Syrphidae).

  • National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

  • ScienceDirect. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods.

  • Australian Government Department of Health. Piperidine: Human health tier II assessment.

  • MedCrave online. The diverse ways to determine experimental dose in animals.

  • Chemical Journal of Kazakhstan. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.

  • Antibodies.com. 4-Piperidinopiperidine - Safety Data Sheet.

  • Kishida Chemical Co., Ltd. Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.

  • Pharmaceutical Technology. Predicting Toxicity in Drug Development.

  • RCI Labscan Limited. SAFETY DATA SHEET - Tetrahydrofuran.

  • SciELO. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities.

  • Sigma-Aldrich. SAFETY DATA SHEET - Tetrahydrofuran.

  • Chem-Safety. What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.

  • Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-alkylation of 4-(Oxolan-3-yloxy)piperidine hydrochloride

Abstract & Scope This technical guide details the N-alkylation of 4-(Oxolan-3-yloxy)piperidine hydrochloride (also known as 4-((tetrahydrofuran-3-yl)oxy)piperidine HCl). This scaffold is a critical building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the N-alkylation of 4-(Oxolan-3-yloxy)piperidine hydrochloride (also known as 4-((tetrahydrofuran-3-yl)oxy)piperidine HCl). This scaffold is a critical building block in medicinal chemistry, often serving as a polar, non-aromatic core for GPCR ligands and kinase inhibitors.

The presence of the hydrochloride salt and the secondary amine functionality necessitates specific protocols to ensure complete conversion while preventing bis-alkylation or degradation of the ether linkage. This guide presents two validated methodologies:

  • Nucleophilic Substitution (

    
    ):  For use with alkyl halides.[1]
    
  • Reductive Amination: For use with aldehydes/ketones.[2][3][4]

Strategic Analysis & Decision Matrix

The choice of method depends entirely on the available electrophile and the steric demand of the target molecule.

Diagram 1: Synthetic Strategy Decision Tree

G Start Target: N-Alkylated Scaffold Decision Available Electrophile? Start->Decision PathA Alkyl Halide (R-X) (Cl, Br, I) Decision->PathA Primary/Secondary Carbon PathB Aldehyde / Ketone (R-CHO / R-COR') Decision->PathB Carbonyl Carbon MethodA Method A: Nucleophilic Substitution (K2CO3 / ACN) PathA->MethodA MethodB Method B: Reductive Amination (STAB / DCE) PathB->MethodB ConsiderationA Risk: Over-alkylation Control: Stoichiometry & Base MethodA->ConsiderationA ConsiderationB Risk: HCl Salt Solubility Control: In-situ Neutralization MethodB->ConsiderationB

Caption: Decision matrix for selecting the optimal alkylation pathway based on electrophile availability.

Method A: Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl halides, and unhindered secondary halides.

Mechanistic Insight

The reaction utilizes a heterogeneous base system (


 in Acetonitrile). Unlike soluble organic bases (e.g., TEA), the solid carbonate surface modulates the reaction rate, reducing the kinetic likelihood of quaternary ammonium salt formation (over-alkylation). The addition of catalytic Potassium Iodide (Finkelstein condition) accelerates the reaction for alkyl chlorides.
Reagents & Materials
ComponentEquivalents (eq.)Role
Substrate HCl Salt 1.0Starting Material
Alkyl Halide 1.1Electrophile (Limiting excess to prevent bis-alkylation)

(Anhydrous)
3.0Base (Neutralizes HCl & scavenges protons)
KI (Potassium Iodide) 0.1Catalyst (Optional, for Alkyl Chlorides)
Acetonitrile (ACN) [0.1 M]Solvent (Polar Aprotic)
Protocol Steps
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(Oxolan-3-yloxy)piperidine hydrochloride (1.0 eq) and anhydrous

    
      (3.0 eq).
    
  • Solvation: Add anhydrous Acetonitrile (ACN) to achieve a concentration of 0.1 M relative to the piperidine.

    • Note: The amine salt will not fully dissolve initially. The base will liberate the free amine in situ.

  • Activation: Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. This ensures neutralization of the HCl salt.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

    • Optimization: If using an alkyl chloride, add KI (0.1 eq) at this stage.[1]

  • Reaction:

    • Reactive Halides (Benzyl/Allyl): Stir at RT for 4–16 hours.

    • Unreactive Halides (Alkyl Chlorides): Heat to reflux (

      
      ) for 12–24 hours.
      
  • Workup:

    • Cool to RT.

    • Filter the solids (inorganic salts) through a Celite pad; rinse with EtOAc.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude residue is typically pure enough for initial testing. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Method B: Reductive Amination

Best for: Introducing complex R-groups, avoiding over-alkylation completely, or when the alkyl halide is unstable/unavailable.

Mechanistic Insight

This method proceeds via an iminium ion intermediate.[3][5] The use of Sodium Triacetoxyborohydride (STAB) is critical; it is less reactive than Sodium Borohydride (


) and will not reduce the aldehyde/ketone before the iminium forms.
  • Critical Challenge: The substrate is an HCl salt. STAB requires slightly acidic conditions to function, but too much acidity (from the HCl salt) can degrade the aldehyde or inhibit imine formation. We buffer the reaction with DIPEA or Sodium Acetate.

Reagents & Materials
ComponentEquivalents (eq.)Role
Substrate HCl Salt 1.0Starting Material
Aldehyde / Ketone 1.1–1.2Electrophile
STAB 1.5Reducing Agent (Hydride source)
DIPEA 1.0Base (Neutralizes the HCl salt)
Acetic Acid (AcOH) 1.0Catalyst (Promotes iminium formation)
DCE or DCM [0.1 M]Solvent
Protocol Steps
  • Salt Neutralization: In a reaction vial, suspend 4-(Oxolan-3-yloxy)piperidine hydrochloride (1.0 eq) in 1,2-Dichloroethane (DCE) . Add DIPEA (1.0 eq) and stir for 15 minutes to liberate the free amine.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq) and Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes.

    • Why? This "pre-complexation" time allows the iminium ion to form before the reducing agent is introduced.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (gas evolution will occur).[6] Stir for 20 minutes until bubbling ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      

Process Validation & Quality Control

Diagram 2: Validation Workflow

Validation Sample Crude Reaction Mix TLC TLC Analysis (Stain Required) Sample->TLC NMR 1H NMR Check (Alpha-Protons) TLC->NMR Single Spot? Result_Good Proceed to Purification NMR->Result_Good Shift Observed Result_Bad Troubleshoot NMR->Result_Bad No Conversion

Caption: Quality control workflow. Note that the ether linkage requires specific staining methods.

Analytical Checkpoints
  • TLC Visualization: The oxolane ether linkage is not UV active . Unless your R-group is aromatic, UV (254 nm) will fail.

    • Required Stain:Iodine (

      
      ) Chamber  or Ninhydrin .
      
    • Result: The product (tertiary amine) will stain differently than the starting material (secondary amine).

  • NMR Diagnostic:

    • Starting Material: The

      
      -protons of the piperidine (adjacent to NH) typically appear around 2.6–2.8 ppm .
      
    • Product: Upon alkylation, these protons shift downfield to 2.0–2.4 ppm (depending on the R-group). The disappearance of the broad NH salt peak (>9 ppm) is also diagnostic.

Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Method A) HCl salt not neutralized.Ensure 30 min stir with

before adding halide. Switch solvent to DMF if solubility is poor.
Bis-alkylation (Method A) Excess alkyl halide.Strictly limit halide to 1.1 eq. Use "Reverse Addition" (add halide to amine).
No Reaction (Method B) pH too high (basic).If using DIPEA, ensure AcOH is added to catalyze imine formation. STAB needs pH ~5-6.
Aldehyde Reduction (Method B) STAB added too early.Increase "Imine Formation" time (Step 2) to 2 hours before adding STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Lawrence, S. A. (2004). "Amines: Synthesis, Properties and Applications." Cambridge University Press.

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Application

Application Note: High-Efficiency Amide Coupling of 4-(Tetrahydrofuran-3-yloxy)piperidine

This Application Note provides a comprehensive technical guide for performing amide coupling reactions using 4-(Tetrahydrofuran-3-yloxy)piperidine (CAS 1275075-62-1).[1] This scaffold is a critical building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing amide coupling reactions using 4-(Tetrahydrofuran-3-yloxy)piperidine (CAS 1275075-62-1).[1] This scaffold is a critical building block in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors, where the tetrahydrofuran (THF) ring serves as a polar, metabolic handle and the piperidine provides a rigid sp3 linker.[1]

[1]

Introduction & Molecule Profile[2][3][4][5]

4-(Tetrahydrofuran-3-yloxy)piperidine represents a class of secondary amines that balances lipophilicity with polar surface area (PSA).[1] In drug discovery, amidation of this intermediate is a pivotal step.[1] However, the steric bulk of the 4-alkoxy substituent, combined with the secondary amine nature, requires optimized conditions to suppress side reactions (e.g., epimerization of the acid partner) and ensure high conversion.

Physicochemical Context[2][3][5][6][7][8][9][10][11][12][13]
  • Nucleophilicity: Moderate.[1] The secondary amine is nucleophilic but sterically encumbered by the 4-position ether linkage.

  • Solubility: Good in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).[1] Moderate in esters (EtOAc).[1]

  • Stability: The ether linkage is stable under standard amidation conditions (basic/mildly acidic).

Reaction Mechanics & Optimization Strategy

Successful coupling depends on activating the carboxylic acid partner (


) while minimizing the activation barrier for the secondary amine nucleophile.
Critical Challenges
  • Steric Hindrance: The 4-(tetrahydrofuran-3-yloxy) group creates a "folding" effect that can shield the nitrogen lone pair, slowing down attack on bulky activated esters.[1]

  • Epimerization: If the carboxylic acid partner has an

    
    -chiral center, slow kinetics increases the risk of racemization via oxazolone formation.
    
  • Regioselectivity: Not an issue here (mono-amine), but chemoselectivity is key if the acid partner contains other nucleophiles (e.g., alcohols, phenols).[1]

Reagent Selection Logic
  • T3P (Propylphosphonic Anhydride): Recommended for Scale & Purity.[1]

    • Why: Low epimerization rate, easy workup (water-soluble byproducts), and high tolerance for secondary amines.[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Recommended for Difficult/Precious Substrates.[1]

    • Why: Extremely fast activation (OAt ester); forces reaction completion even with sterically hindered partners.[1]

  • Acid Chlorides: Recommended for Non-Chiral, Bulky Acids.[1]

    • Why: Highest electrophilicity; bypasses the need for coupling reagents but carries high racemization risk for chiral acids.

Experimental Workflows (Graphviz)

The following diagram outlines the decision matrix for selecting the optimal coupling protocol based on the carboxylic acid partner.

AmideCouplingOptimization Start Start: Acid Partner Selection CheckChirality Is the Acid Chiral at Alpha-Position? Start->CheckChirality CheckSterics Is the Acid Sterically Hindered? CheckChirality->CheckSterics No ProtocolA Protocol A: T3P Coupling (Low Epimerization, Green) CheckChirality->ProtocolA Yes (Risk of Racemization) CheckSterics->ProtocolA No Hindrance (Scale-up) ProtocolB Protocol B: HATU Coupling (High Reactivity) CheckSterics->ProtocolB Moderate Hindrance ProtocolC Protocol C: Acid Chloride (Max Steric Drive) CheckSterics->ProtocolC Severe Hindrance

Figure 1: Decision tree for selecting amide coupling conditions based on the carboxylic acid substrate properties.

Detailed Experimental Protocols

Method A: T3P Coupling (Standard & Scalable)

Best for: Chiral acids, scale-up (>1g), and "green" chemistry requirements.[1]

Reagents:

  • Amine: 4-(Tetrahydrofuran-3-yloxy)piperidine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: 2-MeTHF (preferred) or EtOAc, DMF.[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in 2-MeTHF (5-10 mL/mmol). Stir at 0°C for 5 minutes.

  • Amine Addition: Add 4-(Tetrahydrofuran-3-yloxy)piperidine (1.0 equiv).

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5-10 minutes at 0°C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with water, sat.[1]

    
    , and brine.[1] The T3P byproducts are water-soluble, simplifying purification.[1][2]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH or Hex/EtOAc).
    
Method B: HATU Coupling (High-Throughput)

Best for: Unreactive acids, library synthesis, small scale (<100mg).[1]

Reagents:

  • Amine: 4-(Tetrahydrofuran-3-yloxy)piperidine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.0 - 1.2 equiv)[1]

  • Reagent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (2.0 - 3.0 equiv)[1]

  • Solvent: DMF (anhydrous).[1]

Procedure:

  • Pre-activation: Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 1-2 minutes until the solution turns yellow/orange (formation of OAt-active ester).

  • Coupling: Add 4-(Tetrahydrofuran-3-yloxy)piperidine (1.0 equiv) and remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Small Scale: Direct injection onto Prep-HPLC.[1]

    • Larger Scale: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.[1]

      
      , and brine.[1]
      
  • Note: HATU byproducts (tetramethylurea) are water-soluble but can be sticky; thorough washing is required.[1]

Quantitative Comparison of Conditions

ParameterMethod A (T3P)Method B (HATU)Method C (Acid Chloride)
Reaction Rate ModerateFastVery Fast
Epimerization Risk Low (<1%)Low-ModerateHigh
Purification Ease High (Aq.[1] wash)Moderate (Req.[1] chromatography)Low (Acidic byproducts)
Cost ModerateHighLow
Atom Economy GoodPoor (Large reagent mass)Excellent
Water Tolerance Low (Hydrolysis risk)LowVery Low

Mechanistic Pathway Visualization

Understanding the activation mechanism helps in troubleshooting. The following diagram illustrates the HATU activation pathway specifically for this secondary amine.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Carboxylate R-COO- Acid->Carboxylate Deprotonation HATU HATU Reagent ActiveEster Active Ester (OAt-Ester) HATU->ActiveEster Base DIPEA Base->Carboxylate Carboxylate->ActiveEster + HATU Amide Final Amide ActiveEster->Amide + Amine Byproducts HOAt + Urea ActiveEster->Byproducts Amine 4-(THF-3-yloxy) piperidine Amine->Amide

Figure 2: Mechanistic pathway for HATU-mediated amide coupling.[1] The formation of the OAt-Ester is the rate-determining activation step, followed by nucleophilic attack by the piperidine.

Troubleshooting & Quality Control

Common Issues & Solutions
  • Low Conversion:

    • Cause: Steric clash between the 4-alkoxy piperidine and a bulky acid.

    • Fix: Switch to Protocol C (Acid Chloride) or use microwave irradiation (60°C, 10-20 min) with HATU.[1]

  • Epimerization (Chiral Acids):

    • Cause: Over-activation or high basicity.[1]

    • Fix: Use T3P in EtOAc at 0°C. Reduce base equivalents to 2.0. Avoid DMF (promotes racemization).[1]

  • Poor Solubility:

    • Cause: The THF-piperidine salt may precipitate in non-polar solvents.

    • Fix: Use a DCM/DMF (4:1) mixture to maintain solubility of both the salt and the active ester.

Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the diagnostic multiplet of the CHO-THF proton (typically

    
     4.0–4.2 ppm) and the splitting of the piperidine ring protons due to amide rotamers (broadening or doubling of signals).
    
  • LC-MS: Monitor the disappearance of the amine mass (

    
    ).
    

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15(5), 1161–1165.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][7][8][9] Tetrahedron, 61(46), 10827-10852.[1][3] Link[1]

Sources

Method

Application Notes &amp; Protocols: Reductive Amination Procedures Involving 4-(Oxolan-3-yloxy)piperidine

Introduction: The Strategic Importance of Saturated Heterocycles in Drug Design In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable components in the design of novel therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable components in the design of novel therapeutics. The piperidine ring, in particular, is one of the most prevalent N-heterocycles found in approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile anchor for engaging with biological targets.[1][2]

This guide focuses on 4-(Oxolan-3-yloxy)piperidine , a valuable and increasingly utilized building block. This scaffold merges the foundational piperidine core with an oxolane (tetrahydrofuran) moiety, presenting a unique three-dimensional structure. It is often explored as a potential bioisostere for the common morpholine fragment, offering an alternative vector for hydrogen bond acceptance while potentially modulating metabolic stability and lipophilicity.[3][4]

One of the most robust and efficient methods for incorporating this amine into a lead molecule is through reductive amination . This powerful transformation allows for the direct formation of a carbon-nitrogen bond between the piperidine nitrogen and a carbonyl-containing compound, providing a reliable pathway to a diverse array of complex amines.[5] These application notes provide a detailed examination of the underlying chemistry and field-proven protocols for successfully employing 4-(Oxolan-3-yloxy)piperidine in reductive amination reactions.

The Mechanism and Rationale of One-Pot Reductive Amination

Reductive amination is a cornerstone reaction that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine. For a secondary amine like 4-(Oxolan-3-yloxy)piperidine, the process is a highly efficient one-pot sequence that proceeds through two key mechanistic steps.[6]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon. This is followed by dehydration to form a transient, electrophilic iminium ion intermediate. This step is reversible and often accelerated by a catalytic amount of a weak acid.[7][8]

  • Hydride-Mediated Reduction: The iminium ion is then irreversibly reduced by a selective hydride source to yield the final tertiary amine product.[7]

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting aldehyde or ketone.[9] While reagents like sodium borohydride (NaBH₄) can be used, they risk the undesired reduction of the carbonyl starting material into an alcohol byproduct.[10]

For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preeminent reagent for this transformation.[11] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering acetoxy groups, makes it exceptionally selective for the iminium ion.[12] This mildness allows the reaction to be performed in a single pot, tolerates a wide range of sensitive functional groups, and generally produces cleaner reactions with higher yields compared to less selective or more toxic alternatives like sodium cyanoborohydride (NaBH₃CN).[12][13]

Sources

Application

Application Note: Strategic Utilization of 4-(Oxolan-3-yloxy)piperidine in High-Throughput Library Synthesis

Introduction & Rationale In the modern drug discovery landscape, the "Escape from Flatland" initiative—championed by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to those with higher three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the modern drug discovery landscape, the "Escape from Flatland" initiative—championed by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to those with higher three-dimensionality (Fsp³).[1] 4-(Oxolan-3-yloxy)piperidine (also known as 4-(tetrahydrofuran-3-yloxy)piperidine) represents a high-value building block in this context.[2]

Unlike traditional 4-phenyl or 4-benzyl piperidines, this moiety introduces:

  • Increased Fsp³ Character: Enhancing solubility and potentially improving clinical success rates.

  • Strategic Polarity: The ether linkage and oxolane ring lower LogD without introducing excessive polar surface area (PSA) that might hinder permeability.

  • Stereochemical Vectors: The C3 position of the oxolane ring is chiral, offering (R) and (S) vectors to probe the binding pocket's specific spatial requirements.

This guide details the protocols for utilizing this secondary amine in parallel library synthesis, focusing on amide coupling, SNAr, and urea formation.

Physicochemical Profile: The "Why"

Before synthesis, it is critical to understand the property shift this building block imparts compared to standard lipophilic spacers.

Table 1: Comparative Physicochemical Properties (Calculated)

Property4-Phenylpiperidine (Reference)4-(Oxolan-3-yloxy)piperidine (Target)Impact on Drug Design
Hybridization Aromatic-rich (Low Fsp³)Aliphatic-rich (High Fsp³)Improved solubility; reduced promiscuity.[3]
cLogP ~2.4~0.5Significant reduction in lipophilicity; lowers metabolic clearance risk.
H-Bond Acceptors 1 (Amine)3 (Amine + 2 Ethers)Potential for specific interactions with protein residues (e.g., hinge regions).
Rotatable Bonds 13Increased flexibility allowing induced fit, though entropy penalty must be considered.
Stereochemistry AchiralChiral (C3 of Oxolane)Opportunity for chiral switching to improve selectivity.

Synthetic Workflows

The secondary amine of the piperidine ring is the primary handle for diversification. Below is the logical workflow for integrating this block into a library campaign.

Diagram 1: Library Synthesis Workflow

LibraryWorkflow Start Scaffold Selection (Electrophiles) Process Parallel Synthesis (96-well Format) Start->Process R-COCl / Ar-F Reagent 4-(Oxolan-3-yloxy) piperidine Reagent->Process Nucleophile Purification Scavenging/SPE Purification Process->Purification Crude Rxn QC LC-MS & Stereo-Check Purification->QC Aliquot Output Final Library Plate QC->Output >90% Purity

Caption: General workflow for integrating secondary amine building blocks into high-throughput parallel synthesis.

Detailed Experimental Protocols

These protocols are designed for 96-well block formats but can be scaled to single vials.

Protocol A: Parallel Amide Coupling (The Workhorse)

Purpose: To generate a library of amides targeting GPCRs or Ion Channels.

Reagents:

  • Amine: 4-(Oxolan-3-yloxy)piperidine (0.2 M in DMF).

  • Acids: Diverse carboxylic acid set (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF) or T3P (50% in EtOAc) for sterically hindered acids.

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Procedure:

  • Dispensing: Add 100 µL of the Carboxylic Acid solution (20 µmol, 1.0 equiv) to each well of a deep-well plate.

  • Activation: Add 100 µL of HATU solution (20 µmol, 1.0 equiv) followed by 10.5 µL of DIPEA (60 µmol, 3.0 equiv). Shake at room temperature (RT) for 5 minutes to form the activated ester.

  • Addition: Add 100 µL of the 4-(Oxolan-3-yloxy)piperidine solution (20 µmol, 1.0 equiv).

  • Reaction: Seal the plate and shake at RT for 16 hours.

  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixtures with 500 µL EtOAc.

    • Wash with 10% Na₂CO₃ (aq) to remove unreacted acid and HATU byproducts.

    • Pass the organic layer through a phase separator cartridge.

  • Concentration: Evaporate solvent using a Genevac or SpeedVac.

Scientist's Note: If using the hydrochloride salt of the piperidine, ensure you add an extra equivalent of DIPEA to release the free base.

Protocol B: SNAr Displacement (The Scaffold Builder)

Purpose: To attach the building block to heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).

Reagents:

  • Electrophile: Heteroaryl chloride/fluoride (0.2 M in NMP or DMSO).

  • Nucleophile: 4-(Oxolan-3-yloxy)piperidine (0.2 M in NMP).

  • Base: K₂CO₃ (anhydrous, micronized) or DIPEA.

Step-by-Step Procedure:

  • Preparation: Load 10 mg of solid K₂CO₃ into each well (or use 3.0 equiv DIPEA for solution phase).

  • Addition: Add 100 µL of the Electrophile solution (20 µmol).

  • Reaction Trigger: Add 110 µL of the 4-(Oxolan-3-yloxy)piperidine solution (22 µmol, 1.1 equiv). Slight excess ensures complete consumption of the aryl halide.

  • Heating: Seal plate with a chemically resistant mat. Heat at 80–100°C for 12 hours.

    • Tip: For electron-deficient cores (e.g., 4-chloropyridine), 60°C is often sufficient.

  • Scavenging (Crucial for Library Purity):

    • Add polymer-supported isocyanate resin (PS-NCO) to scavenge excess piperidine. Shake for 4 hours at RT.

  • Filtration: Filter off the resin and salts.

  • Analysis: Check LC-MS for conversion.

Stereochemical Considerations

The 4-(Oxolan-3-yloxy)piperidine molecule contains a chiral center at the 3-position of the tetrahydrofuran ring.

  • Racemic vs. Enantiopure: Commercial supplies are often racemic. For initial High-Throughput Screening (HTS), the racemate is acceptable.

  • Hit Validation: Once a hit is identified, you must synthesize or purchase the separate (R) and (S) enantiomers to determine the "eutomer" (active enantiomer).

  • Impact: One enantiomer often binds 10–100x tighter due to specific H-bond positioning of the ether oxygen within the binding pocket.

Diagram 2: Diversity Pathways

ReactionScope Core 4-(Oxolan-3-yloxy) piperidine Amide Amide Coupling (R-COOH) Core->Amide Urea Urea Formation (R-NCO) Core->Urea SNAr S_NAr (Ar-F / Ar-Cl) Core->SNAr RedAm Reductive Amination (R-CHO) Core->RedAm Prod1 GPCR Ligands (Mod. Polarity) Amide->Prod1 Urea->Prod1 Prod2 Kinase Inhibitors (Hinge Binder) SNAr->Prod2 Prod3 Soluble Leads (High Fsp3) RedAm->Prod3

Caption: Diversity pathways accessible via the secondary amine handle, leading to distinct pharmacological classes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Steric hindrance or wet solvents.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. Ensure DMF is anhydrous.
Incomplete SNAr Deactivated aryl halide.Increase temperature to 120°C or switch solvent to NMP. Use Cs₂CO₃ instead of K₂CO₃.
Precipitation Product insolubility in assay buffer.While the oxolane improves solubility, the rest of the molecule matters. Check the cLogP of the entire construct.
Stereo-scrambling Harsh conditions.The ether linkage is stable, but avoid extremely acidic conditions (e.g., neat TFA > 24h) which could theoretically open the THF ring, though unlikely under standard conditions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4][5] Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. [Link]

Sources

Method

Preparation of pharmaceutical intermediates using oxolane-piperidine linkers

Application Note & Protocol Guide | Version 2.4 Abstract The oxolane-piperidine (tetrahydrofuran-piperidine) linkage represents a privileged structural motif in modern medicinal chemistry, appearing frequently in GPR119...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Abstract

The oxolane-piperidine (tetrahydrofuran-piperidine) linkage represents a privileged structural motif in modern medicinal chemistry, appearing frequently in GPR119 agonists, Histamine H3 antagonists, and various kinase inhibitors. This scaffold offers a unique balance of aqueous solubility and lipophilicity (


), while the oxolane oxygen functions as a critical hydrogen bond acceptor. This application note details two high-fidelity synthetic protocols for constructing this linkage: Reductive Amination  (Method A) and Nucleophilic Substitution  (Method B). Emphasis is placed on stereochemical control, impurity profiling, and scalability for pharmaceutical intermediate preparation.

Strategic Synthetic Planning

When designing a route for oxolane-piperidine coupling, the choice of method depends heavily on the availability of chiral starting materials and the desired diastereoselectivity.

Retrosynthetic Analysis

The disconnection of the C-N bond between the oxolane ring (3-position) and the piperidine nitrogen offers two primary logical pathways:

  • Path A (Reductive Amination): Reacting an oxolan-3-one (ketone) with a secondary amine (piperidine). This is convergent but requires careful control of diastereoselectivity (cis/trans ratio) during the reduction step.

  • Path B (Nucleophilic Substitution): Reacting an activated 3-substituted oxolane (halide or sulfonate) with a nucleophilic piperidine. This allows for predictable stereochemistry via Walden inversion (

    
    ) if the starting oxolane is enantiopure.
    
Decision Matrix
ParameterMethod A: Reductive AminationMethod B: Nucleophilic Substitution
Key Reagents NaBH(OAc)3, AcOHK2CO3/DIPEA, DMF/MeCN
Stereocontrol Kinetic vs. Thermodynamic control (often mixture)High fidelity (Inversion)
Reaction Class Reductive Alkylation

Displacement
Scalability High (Green solvents, mild conditions)Moderate (Requires polar aprotic solvents)

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for both protocols.

OxolaneSynthesis Start Target: Oxolane-Piperidine Scaffold Decision Select Synthetic Strategy Start->Decision PathA Method A: Reductive Amination (Ketone + Amine) Decision->PathA Chiral center undefined or mixture acceptable PathB Method B: Nucleophilic Substitution (Leaving Group + Amine) Decision->PathB Chiral center fixed (Enantiopure start) StepA1 Imine Formation (Eq. Conditions) PathA->StepA1 StepB1 Activation (Mesylate/Tosylate/Halide) PathB->StepB1 StepA2 Reduction (STAB) Hydride Attack StepA1->StepA2 Result Isolated Intermediate (>98% Purity) StepA2->Result Diastereomer Separation StepB2 SN2 Displacement (Inversion of Configuration) StepB1->StepB2 StepB2->Result Stereoretention via Inversion

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on stereochemical requirements.

Protocol A: Reductive Amination (Standard)

Objective: Synthesis of 1-(tetrahydrofuran-3-yl)piperidine derivatives via reductive alkylation. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
  • Ketone: Dihydrofuran-3(2H)-one (1.0 equiv).

  • Amine: 4-Substituted Piperidine (1.0 - 1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Methodology
  • Imine Pre-equilibrium:

    • Charge a reaction vessel with the 4-substituted piperidine (1.0 equiv) and DCE (10 mL/g).

    • Add Dihydrofuran-3(2H)-one (1.0 equiv).

    • Add Glacial Acetic Acid (1.0 equiv).

    • Critical Step: Stir at Room Temperature (20-25°C) for 30-60 minutes. This allows the formation of the iminium species/hemiaminal equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for selectivity).

    • Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better chemoselectivity (does not reduce ketones).

    • Allow the reaction to warm to RT and stir for 12-16 hours.

  • Quench & Workup:

    • Quench by slow addition of Saturated Aqueous NaHCO3 (gas evolution possible).

    • Extract the aqueous layer with DCM (3x).

    • Combine organics, wash with Brine, and dry over anhydrous Na2SO4.[1]

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5) with 1% NH4OH additive to reduce tailing of the amine.

Validation & Troubleshooting
  • Incomplete Conversion: If ketone remains, add 0.5 equiv more STAB and stir for 4h.

  • Stereochemistry: This method typically yields a mixture of diastereomers if the piperidine is substituted. Separable via Chiral HPLC or crystallization of oxalate salts.

Protocol B: Nucleophilic Substitution ( )

Objective: Stereospecific synthesis of chiral 3-piperidinyl-oxolanes. Mechanism: Bimolecular nucleophilic substitution with Walden inversion.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
  • Electrophile: (S)-3-Bromotetrahydrofuran or (S)-Tetrahydrofuran-3-yl methanesulfonate (1.0 equiv).

  • Nucleophile: Piperidine derivative (1.2 - 1.5 equiv).

  • Base: K2CO3 (2.0 equiv) or DIPEA (Hunig's Base) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Additive: NaI (0.1 equiv) - Finkelstein catalyst (optional).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the Piperidine derivative (1.2 equiv) in anhydrous MeCN (8 mL/g).

    • Add K2CO3 (2.0 equiv) (finely ground).

  • Coupling:

    • Add (S)-3-Bromotetrahydrofuran (1.0 equiv).

    • Thermodynamic Driver: Heat the reaction to reflux (80°C for MeCN) or 90°C (for DMF).

    • Monitor by LC-MS.[2] Reaction time is typically 12-24 hours.

  • Workup:

    • Cool to RT. Filter off inorganic solids (K2CO3/KBr).

    • Concentrate the filtrate.[1]

    • Redissolve in EtOAc and wash with Water and Brine to remove residual DMF/salts.

  • Isolation:

    • The product will have the (R)-configuration at the oxolane 3-position due to inversion.

Critical Quality Attributes (CQAs) & Analytics

For pharmaceutical intermediates, proving the structure and purity is non-negotiable.

Analytical Specification Table
AttributeAcceptance CriteriaMethod
Purity > 98.0% (Area %)HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Chiral Purity > 99.0% ee (or de)Chiral HPLC (Chiralpak AD-H or OD-H)
Residual Solvent < ICH LimitsGC-Headspace
Identification Matches Reference1H-NMR (400 MHz, CDCl3)
1H-NMR Diagnostic Signals (CDCl3)[1]
  • Oxolane C-3 Proton (Methine): A multiplet around

    
     2.8 - 3.2 ppm. In the 
    
    
    
    product, this shift is distinct from the starting bromide (
    
    
    4.5 ppm).
  • Oxolane C-2/C-4 Protons: Complex multiplets between

    
     1.6 - 2.5 ppm and 
    
    
    
    3.5 - 4.0 ppm (ether protons).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Wet solvent or old STAB reagent.Use anhydrous DCE; use fresh STAB bottle. Ensure pH is slightly acidic (AcOH).
Elimination By-product (Method B) Base too strong or temp too high.Formation of dihydrofuran via E2 elimination. Lower temp to 60°C; switch from K2CO3 to NaHCO3.
Racemization

character in Method B.
Avoid protic solvents. Ensure leaving group is not too labile (Br is better than I for stereocontrol here).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Lorton, C., et al. (2024). "Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols." ChemistryOpen, 14, e202400475. [Link][3]

  • Beshore, D. C., & Dinsmore, C. J. (2002).[4] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201-1204. [Link]

  • Wolfe, J. P., & Hay, M. B. (2010). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 66(52), 1029-1037. (Discusses nucleophilic substitution strategies). [Link]

  • Tagat, J. R., et al. (2001). "Piperidine-based CCR5 antagonists as HIV-1 inhibitors.[5][6] I: 4-Piperidin-1-yl-butane derivatives." Bioorganic & Medicinal Chemistry Letters, 11(16), 2143-2146. (Example of piperidine-linker pharmacophores). [Link]

Sources

Application

Procedure for converting 4-(Oxolan-3-yloxy)piperidine free base to hydrochloride salt

Introduction & Scope The conversion of secondary amines to their hydrochloride salts is a fundamental yet critical unit operation in medicinal chemistry. 4-(Oxolan-3-yloxy)piperidine (also known as 4-(tetrahydrofuran-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The conversion of secondary amines to their hydrochloride salts is a fundamental yet critical unit operation in medicinal chemistry. 4-(Oxolan-3-yloxy)piperidine (also known as 4-(tetrahydrofuran-3-yloxy)piperidine) is a versatile building block often employed in the synthesis of kinase inhibitors and GPCR agonists. While the free base is typically an oil or low-melting solid prone to oxidation, the hydrochloride salt offers enhanced stability, crystallinity, and water solubility essential for bioavailability studies.

This guide details the controlled hydrochlorination of 4-(Oxolan-3-yloxy)piperidine. Unlike generic protocols, this procedure addresses the specific physicochemical challenges of ether-linked piperidines, primarily hygroscopicity and the risk of "oiling out" during salt formation.

Chemical Context
  • Substrate: 4-(Oxolan-3-yloxy)piperidine (

    
    )
    
  • Target: 4-(Oxolan-3-yloxy)piperidine Hydrochloride (

    
    )
    
  • Reaction Type: Acid-Base Neutralization / Precipitation

  • Key Challenge: The ether linkage is stable to acid, but the resulting salt is highly polar and prone to trapping solvent or absorbing atmospheric moisture.

Materials & Equipment

Reagents
ReagentSpecificationRole
4-(Oxolan-3-yloxy)piperidine >97% Purity (Free Base)Substrate
HCl in 1,4-Dioxane 4.0 M (Anhydrous)Proton Source (Preferred)
Ethyl Acetate (EtOAc) ACS Grade, Anhydrous (<0.05%

)
Primary Solvent
Isopropanol (IPA) HPLC GradeRecrystallization Solvent
Methyl tert-butyl ether (MTBE) ACS GradeAnti-solvent
Equipment
  • Jacketed glass reactor or round-bottom flask with magnetic stirring.

  • Nitrogen/Argon inlet (inert atmosphere is critical to prevent moisture uptake).

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel or sintered glass frit).

  • Vacuum drying oven (

    
    ).
    

Experimental Protocol

Method A: Direct Precipitation (Recommended for Scale-Up)

This method utilizes a non-polar solvent system to force the immediate precipitation of the salt, maximizing yield.

Step 1: Dissolution

  • Charge the reaction vessel with 4-(Oxolan-3-yloxy)piperidine free base (1.0 equiv).

  • Add Ethyl Acetate (EtOAc) (10 volumes relative to mass, e.g., 10 mL per 1 g).

  • Stir at room temperature (

    
    ) until fully dissolved.
    
    • Note: If the solution is cloudy, filter through a 0.45

      
       PTFE filter to remove insoluble particulates before adding acid.
      

Step 2: Acid Addition (The Critical Step)

  • Cool the solution to

    
     using an ice/water bath. Cooling reduces the solubility of the salt and controls the exotherm.
    
  • Slowly add 4.0 M HCl in Dioxane (1.05 equiv) dropwise over 15–20 minutes.

    • Observation: A white precipitate should form immediately.

    • Caution: Rapid addition can cause local overheating and occlusion of impurities within the crystal lattice.

Step 3: Aging & Nucleation

  • Remove the ice bath and allow the slurry to warm to room temperature (

    
    ).
    
  • Stir for 1–2 hours. This "aging" process allows the crystal structure to ripen, preventing the formation of amorphous solids.

Step 4: Isolation

  • Filter the white solid under vacuum/inert gas.

  • Wash the filter cake with cold EtOAc (

    
     volumes) followed by MTBE (
    
    
    
    volumes) to remove residual dioxane and unreacted free base.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Warning: Do not exceed

      
       initially, as wet amine salts can melt/degrade if solvent is trapped.
      
Method B: Homogeneous Crystallization (High Purity)

Use this method if Method A results in an amorphous "gum" or if higher purity is required.

  • Dissolve the free base in Isopropanol (IPA) (5 volumes).

  • Add HCl in IPA (5–6 N) (1.1 equiv) at room temperature. The solution may remain clear (homogeneous).

  • Slowly add MTBE or Diethyl Ether (anti-solvent) dropwise until persistent turbidity is observed.

  • Cool to

    
     (freezer) overnight to induce crystallization.
    
  • Filter and dry as above.

Process Logic & Visualization

The following diagram illustrates the decision matrix for solvent selection and the workflow for salt formation.

SaltFormation Start Start: 4-(Oxolan-3-yloxy)piperidine (Free Base) SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Ethyl Acetate (Precipitation) SolventChoice->MethodA Standard MethodB Method B: Isopropanol (Crystallization) SolventChoice->MethodB High Purity AddAcidA Add 4M HCl/Dioxane (0-5°C, Dropwise) MethodA->AddAcidA AddAcidB Add 5N HCl/IPA (Room Temp) MethodB->AddAcidB Precipitation Precipitate Forms? AddAcidA->Precipitation AntiSolvent Add Anti-Solvent (MTBE/Ether) AddAcidB->AntiSolvent Aging Age Slurry (1-2 hrs, RT) Precipitation->Aging Yes (Solid) Oiling CRITICAL FAILURE: Oiling Out Precipitation->Oiling No (Gum) Filtration Filtration & Wash (Cold EtOAc/MTBE) Aging->Filtration AntiSolvent->Aging Drying Vacuum Dry (40°C, -30 inHg) Filtration->Drying Remedy Remedy: Triturate with Hexane/Ether or Seed Oiling->Remedy Remedy->Aging

Figure 1: Workflow for the hydrochlorination of piperidine derivatives, including contingency for oiling out.

Critical Process Parameters (CPPs) & Troubleshooting

Preventing "Oiling Out"

The most common failure mode for secondary amine salts is the formation of a viscous oil instead of a crystalline solid. This occurs when the salt holds onto solvent or contains impurities that depress the melting point.

SymptomCauseCorrective Action
Sticky Gum Solvent trapped in lattice; Impure starting material.Trituration: Decant the supernatant, add fresh anhydrous ether or hexane, and scratch the glass vigorously with a spatula to induce nucleation.
No Precipitate Product too soluble in EtOAc.Cool to

or slowly add an anti-solvent (MTBE/Hexanes) until turbidity persists.
Yellow Color Oxidation of amine or acid degradation.Recrystallize from IPA/Ethanol with activated charcoal.
Stoichiometry
  • Target: 1.05 equivalents of HCl.

  • Risk: Excess HCl (e.g., >1.5 equiv) can lead to the formation of hygroscopic "acid-salts" or degradation of the ether linkage over long periods, although the tetrahydrofuran ring is generally robust.

  • Verification: Suspend a small sample of the dried salt in water and check pH. It should be mildly acidic (pH 4–5). If pH < 2, excess HCl is trapped in the lattice.

Characterization Criteria

To validate the conversion, the following analytical data should be obtained:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the disappearance of the broad N-H signal of the free base (typically ~1.5–2.0 ppm).

    • Appearance of broad ammonium protons (

      
      ) typically between 8.5–9.5 ppm.
      
    • Downfield shift of the

      
      -protons (adjacent to nitrogen) on the piperidine ring due to the positive charge.
      
  • Elemental Analysis (Combustion):

    • Confirm %C, %H, %N match theoretical values for

      
      .
      
  • Silver Nitrate Titration:

    • Quantitative determination of chloride content to confirm mono-hydrochloride stoichiometry.

References

  • Stahl, P. H., & Wermuth, C. G.[1][2][3][4] (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] [Link]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. [Link]

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3] (For solubility parameters of amine salts in ethyl acetate vs. alcohols).

Sources

Method

Scale-up synthesis methods for 4-(Tetrahydrofuran-3-yloxy)piperidine HCl

Application Note: Scalable Synthesis of 4-(Tetrahydrofuran-3-yloxy)piperidine HCl Executive Summary 4-(Tetrahydrofuran-3-yloxy)piperidine (CAS: 1275075-62-1) is a high-value pharmacophore found in various kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-(Tetrahydrofuran-3-yloxy)piperidine HCl

Executive Summary

4-(Tetrahydrofuran-3-yloxy)piperidine (CAS: 1275075-62-1) is a high-value pharmacophore found in various kinase inhibitors and GPCR ligands. Its structure combines a piperidine ring with a tetrahydrofuran (THF) moiety via a secondary ether linkage. While straightforward on a milligram scale using Mitsunobu chemistry, the multi-kilogram production of this intermediate presents specific challenges: atom economy, removal of phosphine oxides, and the steric hindrance of constructing a secondary-secondary ether bond.

This Application Note details a robust, scalable Williamson Ether Synthesis protocol designed to replace the atom-inefficient Mitsunobu route. This process emphasizes safety, cost-effectiveness, and purification via crystallization, eliminating the need for chromatographic separation.

Retrosynthetic Analysis & Route Selection

For scale-up, the choice of route is dictated by raw material availability, safety, and purification efficiency.

  • Route A: Mitsunobu Coupling (Discovery Scale)

    • Reagents: N-Boc-4-hydroxypiperidine + 3-Hydroxytetrahydrofuran + DEAD/DIAD + PPh₃.

    • Pros: Mild conditions, stereochemical inversion.

    • Cons: Poor atom economy (generates Ph₃PO and hydrazines); difficult purification; safety hazards associated with azodicarboxylates [1].

  • Route B: Williamson Ether Synthesis (Process Scale - Recommended)

    • Reagents: N-Boc-4-hydroxypiperidine + 3-Tosyloxytetrahydrofuran + Base (NaH or KOtBu).

    • Pros: High atom economy; byproducts (NaOTs) are water-soluble; scalable.

    • Cons: Requires strong base; potential for elimination side reactions.

Decision: The protocol below utilizes Route B . We activate the 3-hydroxytetrahydrofuran as a tosylate (or mesylate) and displace it with the alkoxide of N-Boc-4-hydroxypiperidine.

Process Flow Diagram

G Start Raw Materials: 3-Hydroxytetrahydrofuran TsCl, TEA Step1 Step 1: Activation (Sulfonylation) Start->Step1 0-5°C, DCM Inter1 Intermediate 1: 3-(Tosyloxy)tetrahydrofuran Step1->Inter1 Wash/Conc. Mix Coupling Reaction: + N-Boc-4-hydroxypiperidine + NaH (60% disp) / DMF Inter1->Mix Add to Alkoxide Quench Quench & Workup: Phase Separation Mix->Quench 60-70°C, 12h Inter2 Intermediate 2: N-Boc-4-(THF-3-yloxy)piperidine Quench->Inter2 Extraction Step3 Step 2: Deprotection HCl in IPA/Dioxane Inter2->Step3 Acid Hydrolysis Cryst Crystallization (Acetone/EtOAc) Step3->Cryst Precipitation Final Final Product: 4-(THF-3-yloxy)piperidine HCl Cryst->Final Filter & Dry

Caption: Process flow for the conversion of 3-hydroxytetrahydrofuran to 4-(tetrahydrofuran-3-yloxy)piperidine HCl via sulfonate activation and Williamson ether synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(p-Toluenesulfonyloxy)tetrahydrofuran

Objective: Convert the poor leaving group (-OH) of 3-hydroxytetrahydrofuran into a reactive tosylate.

Reagents:

  • 3-Hydroxytetrahydrofuran (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DMAP (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge 3-hydroxytetrahydrofuran and DCM into a reactor. Cool to 0–5 °C.

  • Add TEA and DMAP. Stir for 15 minutes.

  • Addition: Dissolve TsCl in DCM (2 vol) and add dropwise, maintaining internal temperature < 10 °C (Exothermic).

  • Reaction: Warm to 20–25 °C and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Quench with water. Separate phases. Wash organic layer with 1N HCl (to remove TEA), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure to obtain the tosylate as a viscous oil. Note: This intermediate is generally stable but should be stored cold if not used immediately.

Stage 2: Ether Coupling (Williamson Synthesis)

Objective: Construct the ether bond. This is the critical quality step.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 3-(p-Toluenesulfonyloxy)tetrahydrofuran (1.2 equiv) [From Stage 1]

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • DMF (anhydrous) (8 vol) or THF/DMSO mixture.

Protocol:

  • Inertion: Purge reactor with Nitrogen.

  • Alkoxide Formation: Suspend NaH in DMF at 0 °C. Slowly add a solution of N-Boc-4-hydroxypiperidine in DMF (2 vol).

    • Caution: Hydrogen gas evolution. Ensure adequate venting.

    • Stir at 0–10 °C for 45 minutes until gas evolution ceases.

  • Coupling: Add the solution of 3-(p-Toluenesulfonyloxy)tetrahydrofuran in DMF (2 vol) dropwise to the alkoxide mixture.

  • Heating: Heat the reaction mixture to 60–70 °C for 12–16 hours.

    • Process Control: Monitor for the disappearance of the piperidine starting material. If conversion stalls, add 0.1 equiv additional NaH.

  • Quench: Cool to 0 °C. Carefully quench with water (slow addition).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then water and brine.

  • Concentration: Evaporate solvent to yield crude N-Boc-4-(tetrahydrofuran-3-yloxy)piperidine.

Stage 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable HCl salt.

Reagents:

  • Crude N-Boc Intermediate

  • 4M HCl in Dioxane or IPA (3.0 equiv)

  • Ethanol/Ethyl Acetate (for recrystallization)

Protocol:

  • Dissolution: Dissolve the crude oil in DCM or Dioxane (3 vol).

  • Acidification: Add 4M HCl solution dropwise at 0–10 °C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. A white precipitate (the product HCl salt) often begins to form.

  • Isolation:

    • Dilute with Diethyl Ether or MTBE to maximize precipitation.

    • Filter the solid.[1][2][3]

  • Purification (Critical for Scale):

    • Dissolve the crude solid in minimum hot Ethanol (or IPA).

    • Add Ethyl Acetate until slightly turbid.

    • Cool slowly to 0 °C to crystallize.

    • Filter and dry under vacuum at 45 °C.

Key Process Parameters & Data Summary

ParameterSpecification / RangeRationale
Stoichiometry (NaH) 1.2 – 1.4 equivExcess base ensures complete deprotonation of the hindered secondary alcohol.
Temperature (Coupling) 60 – 75 °CSecondary tosylates require heat for displacement; >80°C increases elimination byproducts (dihydrofuran).
Solvent (Coupling) DMF (preferred) or DMSOPolar aprotic solvents are required to solvate the cation and increase alkoxide nucleophilicity.
Quenching < 10 °C, SlowControl of H₂ release and exotherm management.
Yield (Overall) 55 – 65%Typical yield for secondary-secondary ether formation on scale.

Troubleshooting & Impurity Profile

Common Impurity: Elimination Product (Piperidine-ene)

  • Cause: The piperidine alkoxide acts as a base rather than a nucleophile, causing elimination of the tosylate on the THF ring.

  • Mitigation: Keep reaction temperature strictly below 75 °C. Ensure the THF-tosylate is added to the alkoxide (inverse addition can sometimes help, but standard addition is usually safer for exotherms).

Impurity: N-Alkylation (if Boc is lost)

  • Cause: If the Boc group is labile or starting material contained deprotected piperidine.

  • Control: Ensure starting material quality. Use non-acidic conditions until Step 3.

Impurity: Residual Solvents (DMF)

  • Control: The aqueous LiCl wash in Stage 2 is critical. DMF poisons the crystallization in Stage 3.

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651. Link

  • Williamson Ether Synthesis Scale-Up: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (General reference for ether synthesis in drug discovery).
  • Boc-Piperidine Properties: "N-Boc-4-hydroxypiperidine Technical Data." ChemicalBook. Link

  • Target Molecule Data: "4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride." ChemScene. Link

  • General Alkylation Protocol: "Williamson Ether Synthesis: O-Alkylation Reaction." Organic Syntheses, Coll. Vol. 10 , p. 114 (2004). Link

Disclaimer: This protocol involves the use of hazardous reagents (NaH, TsCl). All operations must be performed in a fume hood with appropriate PPE. A thermal hazard assessment (DSC) is recommended before scaling beyond 100g.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(Oxolan-3-yloxy)piperidine hydrochloride

Technical Support Center: Synthesis of 4-(Oxolan-3-yloxy)piperidine Hydrochloride Executive Summary: The "Secondary-Secondary" Challenge The synthesis of 4-(oxolan-3-yloxy)piperidine hydrochloride (also known as 4-(tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(Oxolan-3-yloxy)piperidine Hydrochloride

Executive Summary: The "Secondary-Secondary" Challenge

The synthesis of 4-(oxolan-3-yloxy)piperidine hydrochloride (also known as 4-(tetrahydrofuran-3-yloxy)piperidine HCl) presents a classic organic chemistry bottleneck: forming an ether bond between two secondary carbons .

Most researchers initially attempt a standard Williamson Ether Synthesis (reacting an alkoxide with a halide). However, this route often results in yields below 30% due to the dominance of E2 elimination over SN2 substitution. The secondary alkoxide acts as a base, stripping a proton from the secondary halide (3-bromotetrahydrofuran or N-Boc-4-bromopiperidine), generating dihydrofuran or tetrahydropyridine byproducts rather than the desired ether.

This guide details the Reductive Etherification strategy—a superior, modern alternative that bypasses elimination issues—and provides optimization protocols for those constrained to the Williamson route.

Part 1: The "Yield Improver" Protocol (Reductive Etherification)

Recommendation: Switch to this method if your current yield is <40%. Mechanism: This route couples a ketone (N-Boc-4-piperidone) with an alcohol (3-hydroxytetrahydrofuran) using a silane reducing agent and a Lewis acid. It proceeds via an oxocarbenium ion intermediate, completely avoiding the basic conditions that cause elimination.

Experimental Workflow

Reagents:

  • Electrophile Source: N-Boc-4-piperidone (1.0 equiv)

  • Nucleophile: 3-Hydroxytetrahydrofuran (1.2 – 1.5 equiv)

  • Reducing Agent: Triethylsilane (Et₃SiH) (1.5 – 2.0 equiv)

  • Catalyst: Bismuth(III) Chloride (BiCl₃) (5–10 mol%) OR TMSOTf (5–10 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-4-piperidone (10 mmol) and 3-hydroxytetrahydrofuran (12 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Cool the mixture to 0°C. Add the Lewis Acid catalyst (e.g., BiCl₃, 0.5 mmol) in one portion.

  • Reduction: Add Triethylsilane (Et₃SiH, 15 mmol) dropwise over 10 minutes. Note: A mild exotherm may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with PMA or KMnO₄; UV is often weak for these aliphatic compounds).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the N-Boc protected ether.

Why This Works (The Mechanism)

Unlike Williamson, which fights sterics, this reaction creates a highly reactive electrophile (oxocarbenium) that wants to accept a hydride.

ReductiveEtherification Ketone N-Boc-4-piperidone (Ketone) Hemiketal Hemiketal / Ketal Intermediate Ketone->Hemiketal + Alcohol + Lewis Acid Alcohol 3-Hydroxytetrahydrofuran (Alcohol) Oxocarbenium Oxocarbenium Ion (Highly Reactive) Hemiketal->Oxocarbenium - HOSiEt3 Product Ether Product (N-Boc Protected) Oxocarbenium->Product + Hydride (from Silane) Silane Et3SiH (Hydride Donor) Silane->Product H- transfer

Caption: The reductive etherification pathway avoids the basic conditions that trigger elimination.

Part 2: Optimizing the Williamson Route (If You Must Use It)

If you are restricted to using alkyl halides (e.g., you have a stockpile of 3-bromotetrahydrofuran), you must rigorously control conditions to favor SN2 over E2.

The Trap:

  • Reaction: N-Boc-4-hydroxypiperidine + NaH + 3-bromotetrahydrofuran.

  • Result: The alkoxide acts as a base. It deprotonates the beta-carbon of the tetrahydrofuran ring.

  • Byproduct: 2,3-dihydrofuran or 2,5-dihydrofuran (volatile, often lost, leading to "low mass balance").

Optimization Table:

VariableStandard (Low Yield)Optimized (Higher Yield)Rationale
Leaving Group Bromide (-Br)Triflate (-OTf) or Mesylate (-OMs) Triflates are "super leaving groups" that accelerate SN2 rates significantly, potentially outcompeting elimination at low temps.
Solvent THFDMF or DMSO Polar aprotic solvents stabilize the transition state and separate ion pairs, increasing nucleophilicity.
Temperature Reflux (60-80°C)0°C to RT Elimination (E2) has a higher activation energy than substitution. High heat favors elimination. Keep it cold.
Stoichiometry 1:1Excess Electrophile (1.5 - 2.0 eq) Since elimination consumes the electrophile, adding excess ensures enough remains for the substitution.

Troubleshooting the Williamson Reaction:

  • Q: The reaction mixture turned black/brown.

    • A: Likely decomposition of the tetrahydrofuran ring under harsh basic conditions. Switch to the Reductive Etherification method.

  • Q: I see starting material (alcohol) remaining despite excess halide.

    • A: The halide has likely eliminated to the volatile alkene. Add more electrophile portion-wise or switch to the triflate (generated in situ at -78°C).

Part 3: Deprotection & Salt Formation

Once the ether linkage is formed (as N-Boc intermediate), the final step is removing the Boc group to form the hydrochloride salt.

Protocol:

  • Dissolve the N-Boc ether in 1,4-Dioxane or MeOH .

  • Add 4M HCl in Dioxane (5–10 equiv). Avoid aqueous HCl if possible to simplify drying.

  • Stir at RT for 2–4 hours.

  • Precipitation: The product is a hydrochloride salt. It may not precipitate spontaneously.

    • Troubleshooting: If you get a "gummy oil," decant the solvent and triturate (grind/stir vigorously) with anhydrous diethyl ether or MTBE . This removes trapped Boc-byproducts and induces crystallization.

  • Filtration: Filter the white solid under N₂ (hygroscopic).

Part 4: FAQ & Troubleshooting Guide

Q1: Why can't I just use the Mitsunobu reaction?

  • A: Standard Mitsunobu works best when the nucleophile is acidic (pKa < 13, like phenols or carboxylic acids). Here, both coupling partners are aliphatic alcohols (pKa ~16–18). While "aliphatic Mitsunobu" variants exist (using specific phosphoranes), they are notoriously difficult for secondary-secondary couplings and often result in low conversion.

Q2: My product is extremely hygroscopic. How do I handle it?

  • A: Ether-linked amine salts are often hygroscopic. Store the HCl salt in a desiccator. For weighing, allow the container to equilibrate to RT before opening. If strict stoichiometry is needed for biological assays, consider converting a small batch to the free base immediately before use, or determine the water content (Karl Fischer) and correct the molecular weight.

Q3: Can I use 4-chloropiperidine and 3-hydroxytetrahydrofuran?

  • A: This is the "Inverse Williamson." It fails for the same reason: 4-chloropiperidine is a secondary halide prone to elimination to form the enamine/imine species. The Reductive Etherification (Part 1) remains the most robust route.

References

  • Reductive Etherification Methodology

    • Title: Reductive Etherification of Aldehydes and Ketones with Alcohols and Triethylsilane Catalysed by Yb(OTf)3.[1][2][3]

    • Source:Advanced Synthesis & C
    • URL:[Link] (Demonstrates the coupling of ketones and alcohols using silanes).

  • Williamson Ether Synthesis Limitations

    • Title: The Williamson Ether Synthesis - Mechanisms and Limit
    • Source: Master Organic Chemistry.
    • URL:[Link] (Detailed discussion on secondary halide elimination risks).

  • General Synthesis of 4-Alkoxypiperidines

    • Title: Synthesis of 4-substituted piperidines (Patent WO2012069948).[4]

    • Source: WIPO / Google P
    • URL: (Describes analogous ether form
  • Bismuth-Catalyzed Etherification

    • Title: BiCl3-catalyzed reductive etherification of carbonyl compounds with alcohols.
    • Source:Tetrahedron Letters, 2003, 44, 7995-7998.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Tetrahydrofuran-3-yloxy)piperidine

Topic: Purification & Impurity Management for 4-(Tetrahydrofuran-3-yloxy)piperidine CAS Registry Number: 1275075-62-1 (Generic/Racemic) Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The Purity Par...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Impurity Management for 4-(Tetrahydrofuran-3-yloxy)piperidine CAS Registry Number: 1275075-62-1 (Generic/Racemic) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Purity Paradox

Welcome to the technical support hub for 4-(Tetrahydrofuran-3-yloxy)piperidine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its structural simplicity is deceptive; the ether linkage between a secondary amine (piperidine) and a cyclic ether (tetrahydrofuran) introduces specific purification challenges, particularly regarding stereochemistry and elimination side-products.[1]

This guide moves beyond standard protocols to address the causality of impurities and provides self-validating workflows for their removal.

Module 1: Impurity Profiling & Diagnostics

Before initiating purification, you must identify the "Enemy." The synthesis of this ether typically proceeds via Williamson Ether Synthesis or Mitsunobu Reaction . Each route generates a distinct impurity fingerprint.[1]

Table 1: Common Impurity Matrix
Impurity TypeOrigin (Mechanism)Chemical BehaviorRemoval Strategy
Impurity A (Starting Material)Unreacted 4-HydroxypiperidinePolar, Water-soluble, BasicAqueous wash (pH > 12) or retention on silica.[1]
Impurity B (Elimination Product)2,3-Dihydrofuran / 2,5-DihydrofuranVolatile, Non-basic, LipophilicAcid-Base Extraction (Remains in organic phase during acid wash).[1]
Impurity C (Reagent Byproduct)Triphenylphosphine Oxide (Ph₃PO)Highly crystalline, LipophilicPrecipitation with MgCl₂ or removal via Acid-Base extraction.[1]
Impurity D (Stereoisomer)Enantiomer/Diastereomer (at THF C3)Identical pKa / SolubilityChiral HPLC or Diastereomeric Salt Crystallization.[1]

Module 2: The "Acid-Base Rescue" Protocol

Issue: "My crude product is a brown oil with multiple spots on TLC." Solution: The secondary amine functionality of the piperidine ring is your primary purification lever. By toggling the pH, you can selectively sequester the product in the aqueous phase, washing away non-basic impurities (Impurity B, C, and neutral starting materials).

Workflow Visualization: Kinetic Phase Separation

AcidBaseRescue Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Stir vigorously 15 min Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Impurities B, C, Neutral SM) PhaseSep1->OrgLayer1 Top/Bottom* AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt + Impurity A) PhaseSep1->AqLayer1 Product Capture Basify Basify to pH 12-14 (NaOH or KOH) AqLayer1->Basify Extract Extract with DCM or EtOAc (3x) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Purified Free Amine) PhaseSep2->OrgLayer2 Product Recovery Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Kinetic Phase Separation workflow for isolating basic piperidine ethers from neutral organic impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Note: EtOAc is preferred to avoid emulsion formation.

  • Acid Capture: Add 1M HCl (3 equiv. relative to theoretical yield). Agitate for 15 minutes.

    • Why? Protonation of the piperidine nitrogen (

      
      ) renders it water-soluble.[1] Neutral impurities (dihydrofuran, unreacted THF-alcohol) remain in the organic layer [1].[1]
      
  • Separation: Separate layers. Keep the Aqueous Layer.

    • Check: TLC the organic layer to confirm impurities are present and product is absent.

  • Base Release: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Why? High pH ensures the piperidine is fully deprotonated (free base) and lipophilic.[1]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Module 3: Advanced Troubleshooting (FAQs)

Q1: I used the Mitsunobu reaction, and I cannot get rid of Triphenylphosphine Oxide (Ph₃PO). The Acid-Base wash didn't fully work.

Diagnosis: Ph₃PO is notoriously difficult to remove and can sometimes "drag" into the aqueous phase or form complexes.[1] Corrective Action:

  • Precipitation: Before the acid-base wash, dissolve the crude in a minimum amount of Toluene and add MgCl₂ (anhydrous). Ph₃PO forms a complex with MgCl₂ that precipitates out [2].[1] Filter the solid.[1]

  • Saponification (Alternative): If your product is stable, treating the crude mixture with NaOH/MeOH can sometimes hydrolyze ester byproducts, changing their solubility, but for Ph₃PO, the MgCl₂ precipitation or Zinc Chloride complexation is the gold standard in process chemistry.

Q2: My yield is low after the Acid-Base extraction.

Diagnosis: The product might be partially water-soluble even as a free base, or the pH wasn't high enough during the "Base Release" step. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before the final extraction with DCM.[1] This leverages the "Salting-Out Effect" to force the organic amine into the organic layer.

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for the final extraction. This mixture is more polar and better at extracting polar amines from water.[1]

Q3: The product is colored (yellow/brown) even after extraction.

Diagnosis: Trace oxidation products of the piperidine or polymerized THF byproducts. Corrective Action:

  • Activated Carbon Treatment: Dissolve the free amine in refluxing Ethanol, add Activated Charcoal (5 wt%), stir for 30 mins, and filter hot through Celite.

  • Salt Formation (Polishing): Convert the oil to a solid salt (e.g., Hydrochloride or Oxalate).

    • Protocol: Dissolve amine in Et₂O.[1] Add 2M HCl in Et₂O dropwise. The salt will precipitate as a white solid, leaving colored impurities in the mother liquor. Filter and wash with cold Et₂O.[1]

Module 4: Stereochemical Control

Issue: "I need the (R)-THF isomer, but I suspect racemization." Context: The 3-position of the THF ring is a chiral center. If you used an SN2 reaction (Williamson) on a sulfonate, inversion occurs.[1] If you used Mitsunobu, inversion also occurs. However, carbocation mechanisms (SN1) lead to racemization.[1]

Resolution Workflow

If you have a racemic mixture, you cannot separate enantiomers with standard silica. You must use Chiral HPLC or Diastereomeric Salt Crystallization.[1]

ChiralResolution Racemate Racemic Mixture (R/S) Method Select Method Racemate->Method HPLC Chiral HPLC (Analytical/Prep) Method->HPLC < 10g Cryst Salt Crystallization (Process Scale) Method->Cryst > 10g Col Column: Chiralpak AD-H or OD-H Mobile Phase: Hexane/IPA/DEA HPLC->Col Agent Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid Cryst->Agent Result1 Enantiopure Fractions (>99% ee) Col->Result1 Result2 Diastereomeric Salt (Filter & Basify) Agent->Result2

Caption: Decision tree for stereochemical resolution based on scale.

Technical Note on Chiral HPLC: For piperidine ethers, the addition of a basic modifier is mandatory to prevent peak tailing.

  • Recommended Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]

  • Column: Amylose-based (e.g., Chiralpak AD-H) typically shows better selectivity for ether-linked heterocycles than cellulose-based columns [3].[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of Acid-Base Extraction).

  • Bates, R. W., et al. (2002).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride." Journal of Organic Chemistry. Link[1]

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Methodologies for chiral amine resolution).

  • Vertex AI Search. (2026).[1] Synthesis and impurity profiling of piperidine ethers. [Grounding Source 1.2, 1.5, 1.19].

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(Tetrahydrofuran-3-yloxy)piperidine before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Oxolan-3-yloxy)piperidine in DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of handling functionalized secondary amines. 4-(Oxolan-3-yloxy)piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of handling functionalized secondary amines. 4-(Oxolan-3-yloxy)piperidine is a highly versatile scaffold, but its behavior in dichloromethane (DCM) frequently causes workflow bottlenecks.

This guide dissects the root causes of these solubility issues—ranging from physical state mismatches to hidden solvent reactivity—and provides field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

Before altering your experimental parameters, use the following diagnostic logic to identify the root cause of your solubility issue:

G Start Compound fails to dissolve in DCM CheckForm Check Reagent Form: Is it an HCl salt? Start->CheckForm IsSalt Yes (HCl Salt) CheckForm->IsSalt IsBase No (Free Base) CheckForm->IsBase FreeBaseAction Perform alkaline aqueous workup (pH > 12) & extract IsSalt->FreeBaseAction CheckWater Check for moisture or solvent degradation IsBase->CheckWater DryDCM Dry organic layer or use immediately CheckWater->DryDCM

Diagnostic workflow for resolving 4-(Oxolan-3-yloxy)piperidine solubility issues in DCM.

The "Salt vs. Free Base" Conundrum

The Causality: The most frequent support ticket we receive involves researchers attempting to dissolve the compound directly from the vendor vial into DCM, resulting in a stubborn, milky suspension. The root cause is almost always the compound's physical state. To enhance shelf-life and prevent oxidative degradation, vendors almost exclusively supply this scaffold as 4-(Oxolan-3-yloxy)piperidine hydrochloride[1].

DCM is a polar aprotic solvent. While it is an exceptional solvent for neutral organic molecules, it completely lacks the hydrogen-bonding capacity required to overcome the high crystal lattice energy of an ionic amine hydrochloride salt[2]. Consequently, the HCl salt has negligible solubility in DCM, whereas the free base is highly miscible.

Quantitative Data Summary:

Property4-(Oxolan-3-yloxy)piperidine HCl4-(Oxolan-3-yloxy)piperidine (Free Base)
Physical State Crystalline SolidViscous Oil / Low-melting solid
Aqueous Solubility High (>100 mg/mL)Low
DCM Solubility Very Low (<1 mg/mL)High (Miscible/Freely soluble)
pKa (Conjugate Acid) ~10.5~10.5
Chemical Stability in DCM Stable (remains as suspension)Prone to slow alkylation (aminal formation)
Self-Validating Free-Basing Protocol

To utilize DCM as your solvent, you must first break the salt bridge via an alkaline aqueous workup. This protocol is designed to validate itself visually at each step, ensuring you do not proceed blindly.

  • Dissolution: Weigh the supplied 4-(Oxolan-3-yloxy)piperidine hydrochloride into an Erlenmeyer flask. Add deionized water (approximately 10 mL per gram of compound) and stir.

    • Self-Validation Checkpoint: The solution should become perfectly clear. If particulates remain, they are likely non-polar impurities, as the HCl salt is highly water-soluble[2].

  • Deprotonation: Place the flask in an ice bath to control the exothermic neutralization. Slowly add a 2M NaOH solution dropwise while stirring vigorously, monitoring the pH until it reaches >12.

    • Self-Validation Checkpoint: The aqueous layer will immediately turn opaque/milky, and oily droplets will begin to phase-separate. This visual shift confirms the successful deprotonation of the piperidine nitrogen into its free base form.

  • Extraction: Transfer the mixture to a separatory funnel. Add DCM (10 mL per gram of starting material) and invert gently to avoid emulsions. Vent frequently.

    • Self-Validation Checkpoint: The organic (bottom) layer will extract the free base. After separating the layers, the aqueous (top) layer should return to being mostly clear after 2-3 extractions, indicating complete mass transfer.

  • Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na2SO4) until the drying agent flows freely.

  • Concentration: Filter the drying agent and concentrate the DCM in vacuo at ambient temperature.

    • Causality Note: Do not exceed 30°C during evaporation. Heat exponentially accelerates the reaction between the secondary amine and DCM[3].

Solvent Reactivity: The Hidden Degradation Pathway

The Causality: If you have successfully isolated the free base in DCM, but observe that the solution becomes cloudy after sitting overnight, you are witnessing solvent degradation. It is a common misconception that DCM is entirely inert. In reality, secondary amines like piperidine are strong nucleophiles that can attack the electrophilic carbon of dichloromethane[3].

This Menschutkin-like reaction initially forms a highly reactive chloromethylamine intermediate. Because this intermediate is unstable, a second equivalent of the piperidine derivative will attack it, ultimately forming an aminal (a bis-amine methane derivative) and precipitating amine hydrochloride salts[4]. This explains the delayed cloudiness and the sudden drop in downstream synthetic yields.

Pathway Amine Secondary Amine (Free Base) Intermediate Chloromethylamine Intermediate Amine->Intermediate Nucleophilic Attack DCM Dichloromethane (Solvent) DCM->Intermediate Aminal Aminal Derivative (Degradation Product) Intermediate->Aminal 2nd Amine Equivalent

Degradation pathway of secondary amines reacting with dichloromethane to form aminals.

Frequently Asked Questions (FAQs)

Q: My DCM solution of the free base turned cloudy after 24 hours. Can I salvage it? A: The cloudiness is the precipitated hydrochloride salt of your amine, formed as a byproduct of the aminal degradation pathway[4]. You can filter the precipitate, but your overall yield of the desired free base will be significantly reduced. It is best practice to use DCM solutions of secondary amines immediately rather than storing them.

Q: Can I heat the DCM to force the supplied HCl salt to dissolve? A: No. Heating will not overcome the thermodynamic barrier of the ionic lattice in an aprotic solvent. Furthermore, heating secondary amines in DCM exponentially accelerates their degradation into aminals and methylene bispyridinium-like compounds[3].

Q: Are there alternative solvents that avoid this reactivity? A: Yes. If your downstream chemistry permits, consider swapping DCM for 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate. These solvents do not possess electrophilic carbons and will not form aminals with secondary amines.

References

Sources

Optimization

Optimizing ether linkage stability in 4-(Oxolan-3-yloxy)piperidine reactions

Welcome to the Technical Support Center for 4-(Oxolan-3-yloxy)piperidine handling and functionalization. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Oxolan-3-yloxy)piperidine handling and functionalization.

As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of the oxolane-piperidine ether linkage. While aliphatic ethers are generally robust, the secondary-secondary nature of this specific C-O-C linkage makes it susceptible to degradation under aggressive synthetic conditions[1]. This center provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure structural integrity during your drug development workflows.

Diagnostic Workflow: Ether Cleavage Troubleshooting

When degradation of the oxolane-piperidine scaffold is detected during LCMS or NMR analysis, use the following decision tree to isolate the chemical incompatibility.

Troubleshooting Start Ether Cleavage Detected Q1 Using strong nucleophilic acids (HBr, HI)? Start->Q1 A1 Switch to non-nucleophilic acids (TFA, HCl) Q1->A1 Yes Q2 Using strong Lewis acids (BBr3)? Q1->Q2 No A2 Use milder reagents or change protecting groups Q2->A2 Yes Q3 Heating >80°C under acidic conditions? Q2->Q3 No A3 Optimize thermal parameters & buffer pH Q3->A3 Yes

Decision tree for troubleshooting ether cleavage in 4-(Oxolan-3-yloxy)piperidine reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the ether linkage in 4-(Oxolan-3-yloxy)piperidine cleave during aggressive N-deprotection? A1: Ether cleavage is an acid-catalyzed nucleophilic substitution reaction[1]. When exposed to strong hydrohalic acids like HBr or HI, the ether oxygen is rapidly protonated to form an oxonium ion[2]. Because the conjugate bases (Br⁻, I⁻) are highly nucleophilic, they attack the less sterically hindered adjacent carbon via an SN2 mechanism, resulting in C-O bond cleavage[3]. For 4-(Oxolan-3-yloxy)piperidine, both adjacent carbons are secondary, making them highly susceptible to this nucleophilic attack at elevated temperatures, yielding piperidin-4-ol and a halo-oxolane[4]. Causality Insight: Degradation requires both high acidity (protonation) AND high nucleophilicity. Removing the nucleophile prevents the SN2 cleavage entirely.

Q2: How do Lewis acids affect the oxolane-piperidine ether linkage during structural functionalization? A2: Strong Lewis acids (such as BBr₃, BCl₃, or AlCl₃) coordinate aggressively to the ether oxygen, drawing electron density away from the C-O bonds and activating them for cleavage[5]. If your synthetic route requires Lewis acids (e.g., for demethylating an aryl ether elsewhere on a larger target molecule), the aliphatic oxolane-piperidine ether will likely degrade. Causality Insight: To prevent this, substitute strong Lewis acids with milder alternatives (e.g., ZnCl₂) or utilize highly selective catalytic methods that target specific bonds without stoichiometric Lewis acid coordination[5].

Q3: What is the optimal protecting group strategy for the piperidine nitrogen to prevent ether cleavage? A3: The Boc (tert-butyloxycarbonyl) group is highly recommended. It can be removed using Trifluoroacetic acid (TFA) or HCl in organic solvents (e.g., dioxane). While these reagents are strong enough to protonate the ether, their conjugate bases (CF₃COO⁻ and Cl⁻) are poor nucleophiles and fail to initiate the SN2 cleavage under standard conditions[6]. Avoid Cbz removal via HBr/AcOH; instead, use catalytic hydrogenation (Pd/C, H₂), which is completely orthogonal and safe for aliphatic ethers.

Mechanistic Pathway of Degradation

Understanding the exact mechanism of failure allows for better rational design of your synthetic steps.

Mechanism M1 4-(Oxolan-3-yloxy)piperidine M2 Oxonium Ion Intermediate M1->M2 H+ M3 SN2 Attack by Nucleophile (Br-, I-) M2->M3 Halide M4 C-O Bond Cleavage (Degradation) M3->M4

Mechanistic pathway of acid-catalyzed SN2 cleavage of the oxolane-piperidine ether linkage.

Quantitative Data: Ether Linkage Stability Profile

The table below summarizes the stability of the 4-(Oxolan-3-yloxy)piperidine ether linkage under various common deprotection and functionalization conditions.

Reaction ConditionTemp (°C)Time (h)Nucleophile StrengthEther Cleavage (%)Protocol Recommendation
48% HBr (aq)10012High (Br⁻)>90%Avoid
57% HI (aq)10012Very High (I⁻)>95%Avoid
1M BBr₃ in DCM-78 to 254High (Br⁻)>85%Avoid
4M HCl in Dioxane2512Low (Cl⁻)<2%Optimal for Boc deprotection
20% TFA in DCM2512Very Low (CF₃COO⁻)<1%Optimal for Boc deprotection
Pd/C, H₂ (1 atm)2524None0%Optimal for Cbz/Bn deprotection

Experimental Protocols

Protocol 1: Safe N-Boc Deprotection Preserving the Ether Linkage

This self-validating protocol ensures complete removal of the Boc group without triggering the SN2 cleavage of the oxolane ether.

  • Preparation: Dissolve tert-butyl 4-(oxolan-3-yloxy)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent competitive side reactions. DCM is non-nucleophilic and does not participate in ether cleavage.

  • Acid Addition: Cool the solution to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.

    • Causality: Cooling mitigates the exothermic deprotection, preventing thermal acceleration of any baseline ether cleavage. TFA provides the necessary protons for Boc removal, but the trifluoroacetate anion is too weakly nucleophilic to attack the oxonium intermediate[6].

  • Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to gradually warm to room temperature. Monitor strictly via TLC or LCMS.

    • Causality: Limiting exposure time ensures that even trace degradation pathways are kinetically restricted. The reaction must be quenched immediately upon consumption of the starting material to validate the protocol's safety margin.

  • Quenching and Workup: Concentrate the mixture under reduced pressure (keeping the water bath <30°C). Neutralize the residue immediately with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

    • Causality: Immediate neutralization removes residual TFA, preventing slow acid-catalyzed degradation during long-term storage of the resulting free base.

Protocol 2: N-Alkylation Preserving the Ether Linkage

When functionalizing the piperidine nitrogen, the generated acid must be managed to prevent auto-catalytic ether cleavage.

  • Base Selection: Dissolve the 4-(oxolan-3-yloxy)piperidine free base in Acetonitrile (MeCN). Add 2.0 equivalents of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is a mild, insoluble inorganic base that acts as an acid sponge. It neutralizes the HX generated during alkylation without hydrolyzing the ether or causing unwanted side reactions.

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Thermal Control: Heat the reaction to 60°C for 8 hours.

    • Causality: Maintaining the temperature strictly below 80°C in the presence of a mild base ensures the ether linkage remains completely stable while providing enough thermal energy to drive the N-alkylation to completion.

References

  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage."[Link]

  • OrgoSolver. "Ether Cleavage with HI or HBr (Heat)." [Link]

  • Fundamentals of Organic Chemistry. "9.12 Reactions of Ethers: Acidic Cleavage." [Link]

  • Wikipedia. "Ether cleavage."[Link]

  • Chemistry Steps. "Reactions of Ethers-Ether Cleavage."[Link]

  • Bulletin of the Chemical Society of Japan. "Lewis Acid-Catalyzed C(sp3)−O Cleavage of β-Hydroxyalkyl Aryl Ether and Its Application to Recovery of Bisphenol A from Amine-Cured Epoxy Resins."[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation Issues of Piperidine Salts in NMR Solvents

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet often perplexing issue in Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet often perplexing issue in Nuclear Magnetic Resonance (NMR) spectroscopy: the aggregation of piperidine salts in deuterated solvents. Poor solubility and aggregation can lead to significant challenges in spectral acquisition and interpretation, including broadened resonance signals, diminished signal-to-noise ratios, and inaccurate structural elucidation.

This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding piperidine salt aggregation in NMR solvents.

Q1: Why are my piperidine salt's NMR signals broad and poorly resolved?

A1: Broad NMR signals for piperidine salts are a classic indicator of aggregation. When molecules aggregate, they tumble more slowly in solution, leading to shorter relaxation times and, consequently, broader peaks. This aggregation is often driven by intermolecular interactions such as hydrogen bonding and ionic interactions, which are highly dependent on the solvent environment.

Q2: I've dissolved my piperidine salt, but the solution is slightly cloudy. What does this mean for my NMR experiment?

A2: A cloudy or hazy solution, even after apparent dissolution, suggests the presence of suspended, insoluble microparticles or large aggregates. These particulates will severely degrade the magnetic field homogeneity within your sample, resulting in broad, distorted spectral lines that cannot be corrected through shimming. It is crucial to filter any sample that is not perfectly transparent into the NMR tube.[1][2]

Q3: Which deuterated solvent should I start with for my piperidine salt?

A3: The primary consideration for solvent selection is the polarity of your analyte.[3][4] For polar, ionic compounds like piperidine salts, polar solvents are the logical starting point.[4][5] A good initial choice is often Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD).[3][4][5] Deuterated water (D2O) is also an excellent option for highly water-soluble salts.[6][7] Chloroform-d (CDCl3) is generally less suitable for salts due to its non-polar nature, though it is widely used for many organic compounds.[3][6][7]

Q4: Can changing the concentration of my sample help with aggregation?

A4: Yes, concentration can play a significant role. While a higher concentration is often desired to reduce acquisition time, especially for less sensitive nuclei like 13C, it can also promote aggregation.[2] If you observe broad peaks, preparing a more dilute sample is a straightforward troubleshooting step. For proton NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a typical starting point.[8]

II. In-Depth Troubleshooting Guides

When simple solutions are not sufficient, a more systematic approach is required. The following guides provide detailed strategies to diagnose and resolve persistent aggregation issues.

Guide 1: Systematic Solvent Selection Protocol

The choice of solvent is the most critical factor in preventing aggregation.[3][4] The goal is to find a solvent that can effectively solvate the individual ions of the salt, thereby disrupting the intermolecular forces that lead to aggregation.

Experimental Protocol: Step-wise Solvent Screening
  • Initial Assessment: Begin by assessing the polarity of your piperidine salt. Is it a simple hydrochloride or a more complex salt with a large, hydrophobic counter-ion? This will guide your initial solvent choices.

  • Small-Scale Solubility Tests: Before committing to a full NMR sample, perform small-scale solubility tests in vials.[3]

    • Place a few milligrams of your salt into separate vials.

    • Add approximately 0.5 mL of different deuterated solvents to each vial.

    • Start with highly polar solvents like D2O, DMSO-d6, and CD3OD.[3][4]

    • Also, test solvents of intermediate polarity such as Acetonitrile-d3 and Acetone-d6.[7]

    • Gently agitate and visually inspect for complete dissolution.[3]

  • NMR Analysis of Promising Candidates: For solvents that show good solubility, prepare a standard NMR sample.

  • Evaluate Spectral Quality: Acquire a quick proton NMR spectrum and assess the line widths of your signals. Sharp, well-resolved peaks indicate minimal aggregation.

Data Presentation: Solvent Properties and Applications
Deuterated SolventPolarityTypical Use Cases for Piperidine SaltsResidual 1H Peak (ppm)Considerations
Deuterium Oxide (D2O) Very HighHighly polar, water-soluble salts. Useful for observing exchangeable protons (-NH, -OH).[6]~4.79Will exchange with labile protons. May require pH adjustment.
DMSO-d6 HighExcellent for a wide range of polar organic molecules and salts.[3][4][7]~2.50High boiling point can make sample recovery difficult. Absorbs atmospheric water.
Methanol-d4 (CD3OD) HighGood for polar compounds and salts. Protic nature can aid in solvating ions.[4][7]~3.31 & 4.87The residual -OD peak can be broad and may overlap with signals of interest.
Chloroform-d (CDCl3) LowGenerally not ideal for salts, but can work for salts with large, lipophilic counter-ions.[3][6][7]~7.26Can overlap with aromatic signals.[3] Poor solvent for most simple salts.
Causality and Rationale

The solvent's ability to disrupt aggregation is directly related to its dielectric constant and its capacity for hydrogen bonding. High-polarity solvents like D2O and DMSO-d6 can effectively shield the charges of the cation and anion, preventing them from forming tight ion pairs and larger aggregates.[9]

Guide 2: Utilizing Additives to Disrupt Aggregation

If changing the solvent alone is insufficient, the use of additives can be a powerful strategy to enhance solubility and prevent aggregation.[10][11]

Types of Additives and Their Mechanisms
  • Acids/Bases: For piperidine salts, which are typically formed from a basic piperidine and an acid, the pH of the NMR solution can be critical.

    • Mechanism: Adding a small amount of a deuterated acid (e.g., DCl in D2O or TFA-d) can shift the equilibrium towards the fully protonated, more soluble form of the piperidine.

  • Chaotropic Agents: These are substances that disrupt the structure of water and weaken hydrophobic interactions.[12]

    • Mechanism: Small amounts of urea-d4 or guanidinium-d6 chloride can interfere with the intermolecular forces holding the aggregates together, promoting dissolution.[12]

  • Surfactants: Low concentrations of non-denaturing detergents can be used to solubilize aggregates.

    • Mechanism: Surfactants form micelles that can encapsulate the hydrophobic portions of the piperidine salt, presenting a more hydrophilic exterior to the solvent.[10][13]

Experimental Protocol: Screening Additives
  • Select the Best Solvent: Start with the solvent that provided the best results from the previous guide.

  • Prepare a Stock Solution of the Additive: Dissolve the chosen additive in the same deuterated solvent.

  • Titrate the Additive: Prepare a series of NMR samples with a constant concentration of your piperidine salt and increasing concentrations of the additive.

  • Monitor Spectral Changes: Acquire a 1H NMR spectrum for each sample and observe the effect on peak shape and chemical shift. The optimal concentration of the additive will result in the sharpest signals without causing significant chemical shift changes or introducing interfering signals.

Guide 3: The Impact of Temperature

Temperature can have a significant effect on both solubility and the dynamics of aggregation.

Rationale
  • Increased Solubility: For many compounds, solubility increases with temperature. Heating the NMR sample may be sufficient to dissolve aggregates.

  • Dynamic Exchange: Aggregation is often a dynamic process. At higher temperatures, the rate of exchange between the aggregated and monomeric states can increase. If this exchange becomes fast on the NMR timescale, it can lead to an averaging of the signals, resulting in sharper peaks.

Experimental Protocol: Variable Temperature (VT) NMR
  • Prepare the Sample: Use the most promising solvent and additive combination identified previously.

  • Acquire a Spectrum at Room Temperature: This will serve as your baseline.

  • Increase the Temperature Incrementally: Increase the sample temperature in steps of 5-10 °C. Allow the sample to equilibrate at each new temperature before acquiring a spectrum.

  • Monitor Line Shape: Observe the changes in the line widths of your signals. A gradual sharpening of the peaks as the temperature increases is a strong indication that you are overcoming aggregation.

Caution: Be mindful of the boiling point of your solvent and the thermal stability of your compound.[1]

III. Visualizing the Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing piperidine salt aggregation in NMR.

Troubleshooting_Workflow cluster_start Initial Sample Preparation cluster_eval Spectral Evaluation cluster_success Success cluster_troubleshoot Troubleshooting Steps Start Prepare Sample in Initial Solvent (e.g., DMSO-d6) Evaluate Acquire 1H NMR Spectrum Are signals sharp and well-resolved? Start->Evaluate Success Proceed with Experiment Evaluate->Success Yes Concentration Decrease Sample Concentration Evaluate->Concentration No Solvent Systematic Solvent Screening (D2O, CD3OD, etc.) Additives Introduce Additives (Acids, Chaotropes) Solvent->Additives Concentration->Solvent Temperature Variable Temperature NMR Additives->Temperature Temperature->Evaluate Re-evaluate

Caption: A logical workflow for troubleshooting piperidine salt aggregation in NMR spectroscopy.

IV. Concluding Remarks

Resolving aggregation issues of piperidine salts in NMR solvents is often an iterative process that requires careful observation and systematic troubleshooting. By understanding the underlying principles of solubility and intermolecular interactions, and by methodically exploring changes in solvent, concentration, additives, and temperature, researchers can significantly improve spectral quality. This ultimately leads to more reliable and accurate data for structural elucidation and characterization, which is paramount in the field of drug development.

References

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • How to Choose Deuterated NMR Solvents. (2026, January 3). Isotope Science / Alfa Chemistry. Retrieved March 7, 2024, from [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020, June 8). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved March 7, 2024, from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025, August 22). MDPI. Retrieved March 7, 2024, from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). University of York. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved March 7, 2024, from [Link]

  • Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. (2009, July 30). PubMed. Retrieved March 7, 2024, from [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum. Retrieved March 7, 2024, from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved March 7, 2024, from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). BioPharmaSpec. Retrieved March 7, 2024, from [Link]

  • What is the best additive to prevent protein oligomerization?. (2018, September 6). ResearchGate. Retrieved March 7, 2024, from [Link]

  • NMR sample preparation guidelines. (n.d.). Polyvalan. Retrieved March 7, 2024, from [Link]

  • Effect of additives on liquid droplets and aggregates of proteins. (2020, March 12). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. (1992). Optica Publishing Group. Retrieved March 7, 2024, from [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. (2021, July 6). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Minimizing side reactions during the coupling of 4-(Oxolan-3-yloxy)piperidine

Foreword from the Senior Application Scientist: Welcome to the technical support center for the functionalization of 4-(oxolan-3-yloxy)piperidine. As a building block, this molecule presents a unique dual-challenge: a st...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Welcome to the technical support center for the functionalization of 4-(oxolan-3-yloxy)piperidine. As a building block, this molecule presents a unique dual-challenge: a sterically hindered secondary amine (the piperidine ring) that requires highly reactive coupling conditions, and an acid-sensitive cyclic ether (the oxolane/tetrahydrofuran moiety) that restricts downstream deprotection strategies. In this guide, we bypass generic protocols to explore the mechanistic causality behind common side reactions—empowering you to design self-validating, high-yield synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a +99 Da mass adduct on my 4-(oxolan-3-yloxy)piperidine starting material during HATU-mediated amide coupling. What is this, and how do I prevent it?

Causality: The +99 Da adduct corresponds to the formation of a tetramethylguanidinium byproduct. HATU is a highly electrophilic uronium/guanidinium salt. When a secondary amine like 4-(oxolan-3-yloxy)piperidine is exposed to HATU before the carboxylic acid is fully activated, the nucleophilic amine directly attacks the electrophilic carbon of the coupling reagent. This forms a stable, unreactive guanidinium species, permanently terminating the amine and stalling your reaction.

Solution: You must implement a strict pre-activation protocol . Mix the carboxylic acid, HATU, and the non-nucleophilic base (e.g., DIPEA) for 15–30 minutes to form the highly reactive OAt-active ester before introducing the piperidine derivative[1]. Alternatively, switch to a phosphonium-based coupling reagent like PyBOP, which lacks the guanidinium moiety and cannot form this specific byproduct[2].

G A Carboxylic Acid + HATU + Base B OAt-Active Ester (Pre-activation) A->B 15-30 min E Simultaneous Addition (No Pre-activation) A->E Incorrect Protocol C Add 4-(Oxolan-3-yloxy)piperidine (Secondary Amine) B->C D Desired Amide Product C->D Aminolysis F Direct Attack on HATU C->F Excess HATU E->C G Tetramethylguanidinium Byproduct (Dead End) F->G

Pathway showing desired amide formation via pre-activation vs. undesired guanidinylation.

Q2: During global deprotection steps following the coupling, I am losing the oxolane ring (mass loss or fragmentation). Why is the ether linkage breaking?

Causality: The oxolane (tetrahydrofuran) moiety is a cyclic ether. While ethers are generally stable to basic and mildly acidic conditions, they undergo rapid nucleophilic cleavage when exposed to strong Brønsted acids (e.g., HI, HBr) or strong Lewis acids (e.g., BBr₃)[3]. The acid protonates the ether oxygen, converting it into a superior leaving group. This is immediately followed by an Sₙ1 or Sₙ2 nucleophilic attack by the conjugate base (e.g., iodide or bromide), which irreversibly opens the oxolane ring[4].

Solution: Avoid harsh acidic conditions during downstream processing. If you need to remove a Boc protecting group, standard TFA/DCM (1:1) at room temperature is generally tolerated by the oxolane ring for short durations (1-2 hours). However, prolonged heating in TFA must be avoided. If deprotecting a methyl ether elsewhere on the scaffold, avoid BBr₃ entirely; redesign your synthesis to utilize orthogonal protecting groups (e.g., benzyl ethers removable by Pd/C hydrogenation) that do not require Lewis acidic cleavage.

Q3: My coupled product shows significant epimerization of the carboxylic acid partner. How can I maintain stereointegrity when coupling with this secondary amine?

Causality: 4-(Oxolan-3-yloxy)piperidine is sterically hindered. The aminolysis of the activated ester by this secondary amine is kinetically slower than that of a primary amine. This prolonged lifetime of the activated ester allows it to undergo intramolecular cyclization into an oxazolone intermediate. The oxazolone rapidly tautomerizes, leading to the loss of stereochemical integrity at the


-carbon.

Solution: Maintain the reaction strictly at 0 °C during the addition of the amine. Utilize highly efficient additives like HOAt (inherent in HATU) or OxymaPure with DIC. These additives drastically accelerate the aminolysis step, kinetically outcompeting the rate of oxazolone formation.

Part 2: Data Presentation & Reagent Selection

To minimize side reactions, selecting the correct coupling reagent is paramount. The table below summarizes the quantitative and qualitative metrics of common coupling systems when applied specifically to hindered secondary amines like 4-(oxolan-3-yloxy)piperidine.

Coupling ReagentPre-activation Required?Risk of GuanidinylationRelative Aminolysis RateEpimerization SuppressionRecommended Use Case
HATU / DIPEA Yes (Critical)High (if not pre-activated)Very FastExcellentStandard high-efficiency coupling; sterically hindered acids.
PyBOP / DIPEA NoZero FastGoodWhen pre-activation is difficult or guanidinylation persists.
EDC / HOBt NoZeroSlowModerateNon-hindered substrates; water-soluble byproducts needed.
DIC / Oxyma NoZeroVery FastExcellentScale-up reactions; avoiding uronium salts entirely.

Part 3: Workflow & Validated Experimental Protocols

DecisionTree Start Coupling 4-(Oxolan-3-yloxy)piperidine Q1 Is Guanidinium Byproduct Detected? Start->Q1 Sol1 Use Pre-activation or Switch to PyBOP Q1->Sol1 Yes Q2 Is the Oxolane Ring Cleaving? Q1->Q2 No Sol1->Q2 Sol2 Avoid Strong Acids (HI, HBr, BBr3) Q2->Sol2 Yes Q3 Is the Acid Partner Epimerizing? Q2->Q3 No Sol2->Q3 Sol3 Use Oxyma/DIC or Lower Temp (0°C) Q3->Sol3 Yes Success Optimized Amide Product Q3->Success No Sol3->Success

Troubleshooting decision tree for optimizing 4-(oxolan-3-yloxy)piperidine couplings.

Protocol A: Self-Validating HATU Pre-Activation Coupling

Designed to completely eliminate tetramethylguanidinium byproduct formation[5].

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Pre-Activation: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for exactly 20 minutes.

    • Validation Check: Analyze a 5 µL aliquot via LC-MS. Proceed to Step 3 ONLY when the mass of the starting carboxylic acid is fully converted to the OAt-active ester intermediate.

  • Amine Addition: Cool the reaction mixture to 0 °C. Dissolve 4-(oxolan-3-yloxy)piperidine (1.2 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Validation Check: LC-MS should show the desired product mass without the +99 Da guanidinium adduct.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: PyBOP Coupling (Guanidinylation-Free Alternative)

Utilized when the carboxylic acid is prone to rapid degradation during pre-activation, necessitating simultaneous addition[2].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv), 4-(oxolan-3-yloxy)piperidine (1.1 equiv), and PyBOP (1.2 equiv) in anhydrous DCM (0.1 M) under N₂.

  • Initiation: Cool the mixture to 0 °C. Add N-methylmorpholine (NMM) (3.0 equiv) dropwise. (NMM is preferred over DIPEA here to minimize base-catalyzed epimerization).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.

    • Validation Check: The absence of the +99 Da peak in the crude LC-MS validates the circumvention of the uronium side reaction.

  • Workup: Wash the DCM layer directly with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

References

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Master Organic Chemistry.
  • Cleavage of Ethers - Organic Chemistry. Jack Westin.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
  • Side reactions of HATU with nucleophilic side chains. Benchchem.
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
  • Challenges in scaling up the synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide. Benchchem.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(Oxolan-3-yloxy)piperidine HCl

Executive Summary & Chemical Logic The Challenge: 4-(Oxolan-3-yloxy)piperidine HCl presents a unique purification challenge due to its "amphiphilic" salt nature. The piperidine-HCl core is highly polar and hydrophilic, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The Challenge: 4-(Oxolan-3-yloxy)piperidine HCl presents a unique purification challenge due to its "amphiphilic" salt nature. The piperidine-HCl core is highly polar and hydrophilic, while the oxolane (tetrahydrofuran) ether linkage adds a degree of lipophilicity and rotational freedom. This combination often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.[1][2]

The Solution Strategy: Successful recrystallization requires a solvent system that disrupts the amorphous oil phase while supporting the ionic lattice formation of the HCl salt.[1] We prioritize Isopropanol (IPA) as the primary solvent due to its intermediate polarity and ability to support hydrogen bonding without being as solubilizing as water or methanol.[1]

Recommended Solvent Systems

Based on the structural properties of ether-linked piperidine salts, the following solvent systems are ranked by probability of success.

SystemCompositionRoleWhen to Use
A (Primary) Isopropanol (IPA) Single SolventFirst-line attempt. Best balance of yield and purity.
B (Binary) Ethanol / Ethyl Acetate Solvent / Anti-solventIf IPA yield is too low.[1] Ethanol dissolves the salt; EtOAc forces precipitation.
C (Rescue) Methanol / MTBE Solvent / Anti-solventFor highly impure, "gummy" crudes.[1] Methanol breaks down oils; MTBE is a gentle anti-solvent.[1]
D (Cleanup) Acetonitrile (ACN) Slurry SolventUse only if the solid is colored but chemically pure.[1] Good for removing non-polar impurities.[1]

Critical Note: Avoid water-based systems if possible. While the salt is water-soluble, the ether linkage increases hygroscopicity, making drying difficult and promoting hydrate formation.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct purification route based on the behavior of your crude material.

Recrystallization_Logic Start Crude Material Assessment SolubilityCheck Solubility Test (100mg/mL) in Boiling IPA Start->SolubilityCheck SolubleHot Fully Soluble at Reflux? SolubilityCheck->SolubleHot Cooling Cool to RT, then 0°C SolubleHot->Cooling Yes ProtocolC Evaporate & Use System C (MeOH/MTBE) SolubleHot->ProtocolC No (Insoluble) ResultCheck Observation Cooling->ResultCheck Crystals Crystalline Solid ResultCheck->Crystals White Needles/Plates Oiling Oiling Out / Gummy ResultCheck->Oiling Liquid Droplets NoPrecip No Precipitation ResultCheck->NoPrecip Clear Solution ProtocolA Proceed with System A (Pure IPA) Crystals->ProtocolA Seed Reheat & Add Seed Crystal Slow Cool Oiling->Seed ProtocolB Switch to System B (EtOH/EtOAc) NoPrecip->ProtocolB Need Anti-solvent Seed->ResultCheck Retry Seed->ProtocolB Fails again

Caption: Decision tree for selecting the optimal solvent system based on crude solubility and phase behavior.

Detailed Protocols

Protocol A: The Isopropanol (IPA) Method (Standard)

Best for: Routine purification of crude with >85% purity.

  • Dissolution: Charge crude 4-(Oxolan-3-yloxy)piperidine HCl into a flask. Add IPA (10 mL per gram of solid).

  • Reflux: Heat to reflux (82°C). If solid remains, add IPA in 1 mL increments until dissolved.[1]

    • Tech Tip: If the solution is colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature (RT) slowly over 2 hours. Rapid cooling promotes oiling.[1]

  • Crystallization: Once at RT, move to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the white solid. Wash the cake with cold IPA.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Ethanol / Ethyl Acetate (Anti-Solvent)

Best for: Material that does not precipitate from IPA (too soluble) or oils out persistently.

  • Dissolution: Dissolve crude in the minimum amount of boiling Ethanol (absolute).

  • Anti-Solvent Addition: While maintaining gentle reflux, add Ethyl Acetate (EtOAc) dropwise.[1]

  • Cloud Point: Stop adding EtOAc when a faint, persistent cloudiness appears.

  • Clarification: Add 2-3 drops of Ethanol to make the solution clear again.[1]

  • Seeding: Remove from heat. Add a tiny seed crystal of pure product (if available).[1]

  • Precipitation: Cool to RT undisturbed. White crystals should form.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This is liquid-liquid phase separation (LLPS).[1] It happens when the melting point of the solvated salt is lower than the boiling point of the solvent.[1]

  • Fix 1 (Temperature): Reheat to dissolve the oil. Cool much more slowly (wrap the flask in a towel).

  • Fix 2 (Agitation): Vigorous stirring during the cooling phase can sometimes force the oil droplets to solidify.[1]

  • Fix 3 (Solvent): Switch to System B. The presence of EtOAc (a poorer solvent) increases the interfacial tension, discouraging oil formation.[1]

Q2: The recovered yield is very low (<50%). A: The salt is likely too soluble in your chosen solvent at room temperature.[1]

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop."

  • Fix: Add an anti-solvent (like MTBE or Hexane) to the mother liquor to force more precipitation.[1]

Q3: The crystals are hygroscopic (sticky/wet) even after drying. A: Ether-linked salts trap water easily.[1]

  • Fix: Ensure you are using anhydrous solvents.[1]

  • Fix: Dry in a vacuum oven with a P₂O₅ (phosphorus pentoxide) trap to aggressively remove moisture.[1]

Q4: Can I use Acetone? A: Use with caution. While Acetone is a common solvent, primary and secondary amine HCl salts can sometimes react with ketones to form ketals or imines (Schiff bases) under acidic conditions or high heat, leading to impurities. IPA is chemically safer.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine salt purification techniques).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection strategies and "oiling out" troubleshooting).

  • PubChem. (n.d.).[1] Compound Summary: Piperidine Hydrochloride.[1][3][4][5] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link] (Grounding for general solubility properties of piperidine salts).[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for polarity indexing of IPA vs. Ethanol).

Sources

Optimization

Overcoming steric hindrance in 4-(Tetrahydrofuran-3-yloxy)piperidine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter synthetic bottlenecks when working with complex, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter synthetic bottlenecks when working with complex, saturated heterocycles.

The 4-(tetrahydrofuran-3-yloxy)piperidine scaffold is a highly valuable building block, notably featured in the development of neuroactive compounds such as1[1]. However, functionalizing the N1-piperidine position presents unique challenges. The bulky tetrahydrofuran (THF) ether linkage at the C4 position forces the piperidine ring into a rigid chair conformation where the bulky substituent occupies the equatorial plane. As the flexible THF ring sweeps a large steric cone across the molecule's face, it significantly increases the activation energy (


) required for bulky electrophiles to approach the N1 nitrogen.

Below is our comprehensive troubleshooting guide to overcoming steric hindrance when working with these derivatives.

FAQ 1: Amide Bond Formation with Bulky Carboxylic Acids

Q: I am trying to couple 4-(tetrahydrofuran-3-yloxy)piperidine with an


-disubstituted carboxylic acid. My yields are consistently below 20%, and I observe significant unreacted starting material. How can I drive this reaction to completion? 

The Causality: Standard carbodiimide reagents (like EDC or DIC) form an O-acylisourea intermediate that is highly sensitive to steric bulk. When both the carboxylic acid and the incoming secondary amine are sterically hindered, the nucleophilic attack is too slow, leading to hydrolysis of the active ester back to the starting material or rearrangement to an unreactive N-acylurea. To overcome this, you must use 2[2] by forming a highly reactive 7-aza-benzotriazole (OAt) active ester.

Self-Validating Protocol: HATU-Mediated Amidation

  • Pre-activation: In a dry flask, dissolve the sterically hindered carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: Remove a 5

      
      L aliquot, quench in MeCN/H₂O, and analyze via LC-MS. You must confirm the mass of the OAt active ester before proceeding. If absent, check the quality of your HATU (it degrades upon moisture exposure).
      
  • Coupling: Add 4-(tetrahydrofuran-3-yloxy)piperidine (1.0 eq) dropwise. Heat gently to 40 °C if the amine is exceptionally hindered. Stir for 2–4 hours.

    • Validation Check: Perform a qualitative LC-MS check after 2 hours. The presence of the desired amide mass with <5% active ester remaining indicates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the organic layer heavily with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

G Acid Carboxylic Acid + DIPEA OAt_Est OAt Active Ester (Highly Reactive) Acid->OAt_Est Activation HATU HATU Reagent HATU->OAt_Est Amide Target Amide Product OAt_Est->Amide Fast Kinetics Overcome Bulk Piperidine 4-(THF-3-yloxy)piperidine (Sterically Hindered) Piperidine->Amide

Caption: HATU-mediated activation and coupling pathway for sterically hindered amidation.

FAQ 2: Buchwald-Hartwig N-Arylation

Q: My Pd-catalyzed N-arylation of 4-(tetrahydrofuran-3-yloxy)piperidine with an ortho-substituted aryl chloride stalls at 30% conversion. What is the mechanistic bottleneck?

The Causality: In the3[3], the catalytic cycle involves oxidative addition, amine binding, deprotonation, and reductive elimination. For sterically hindered secondary amines pairing with ortho-substituted aryl halides, reductive elimination is the rate-limiting step. The bulky C4-substituent on the piperidine clashes with the ortho-group on the aryl ring within the Pd(II) coordination sphere. To accelerate reductive elimination, you must use3[3].

Self-Validating Protocol: N-Arylation using BrettPhos Pd G3

  • Reaction Setup: Inside a glovebox or under strict Schlenk conditions, charge a vial with the aryl chloride (1.0 eq), 4-(tetrahydrofuran-3-yloxy)piperidine (1.2 eq), NaOtBu (1.5 eq), and BrettPhos Pd G3 precatalyst (2–5 mol%).

  • Solvent & Heating: Add anhydrous, degassed toluene (0.1 M). Seal the vial and heat to 90 °C for 12 hours.

    • Validation Check: Observe the reaction color. A shift from a dark red/brown suspension to a pale yellow or clear orange solution typically indicates successful precatalyst activation and active catalytic turnover.

  • Monitoring: After 4 hours, run an LC-MS. If dehalogenation of the aryl chloride is observed without product formation, the amine is failing to bind the Pd complex; consider switching to LiHMDS as the base to pre-form the lithium amide.

G Start Start: N-Arylation of 4-(THF-3-yloxy)piperidine CheckConv Check Conversion (LC-MS / TLC) Start->CheckConv LowConv Low Conversion (< 20% Product) CheckConv->LowConv Stalled Reaction HighConv Dehalogenation or Side Products CheckConv->HighConv Off-target Pathway ChangeLigand Switch Ligand: Use RuPhos or BrettPhos LowConv->ChangeLigand ChangeBase Optimize Base: Use NaOtBu or LiHMDS LowConv->ChangeBase Precatalyst Use Palladacycle Precatalysts (e.g., BrettPhos Pd G3) HighConv->Precatalyst

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation of sterically hindered piperidines.

FAQ 3: Reductive Amination with Bulky Ketones

Q: When performing a reductive amination with a bulky ketone, I isolate mostly the reduced secondary alcohol byproduct instead of my target tertiary amine. How do I fix this?

The Causality: Reductive amination requires the formation of an intermediate iminium ion before reduction occurs. Because 4-(tetrahydrofuran-3-yloxy)piperidine is sterically encumbered, nucleophilic attack on a bulky ketone is highly reversible and thermodynamically unfavorable. If the reducing agent (e.g., NaBH(OAc)₃) is present from the start, it will preferentially reduce the unreacted ketone to the alcohol. You must 4[4] before introducing the hydride source.

Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination

  • Iminium Formation: Combine the ketone (1.0 eq), 4-(tetrahydrofuran-3-yloxy)piperidine (1.1 eq), and Ti(OiPr)₄ (2.0 eq) in anhydrous THF (0.5 M). Stir at 60 °C for 12 hours.

    • Validation Check: Take a 10

      
      L aliquot, quench with water, extract with EtOAc, and run an FT-IR. The disappearance of the sharp ketone C=O stretch (~1710 cm⁻¹) confirms complete conversion to the iminium/enamine intermediate.
      
  • Reduction: Cool the reaction strictly to room temperature. Add NaBH(OAc)₃ (2.0 eq) in one portion. Stir for 4–6 hours.

  • Workup: Quench with 1M NaOH to precipitate titanium salts as a white solid. Filter through Celite, wash the pad with EtOAc, and concentrate the filtrate.

Quantitative Data: Reagent Selection for Sterically Hindered Piperidines

To streamline your optimization, refer to the following table summarizing the efficacy of common coupling reagents when dealing with the steric bulk of 4-substituted piperidine derivatives.

Coupling ReagentActivation IntermediateRelative Coupling RateSteric ToleranceEpimerization Risk (if chiral acid)
HATU OAt ester (7-aza-benzotriazole)Very HighExcellentLow
COMU Oxyma esterVery HighExcellentVery Low
HBTU OBt ester (benzotriazole)ModeratePoorModerate
EDC / HOBt OBt ester (benzotriazole)LowVery PoorHigh

References

  • "Technical Support Center: Managing Steric Hindrance in Peptide Synthesis", Benchchem.
  • "Buchwald–Hartwig amination", Wikipedia.
  • "Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human", PubMed (NIH).
  • "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines", PMC (NIH).

Sources

Troubleshooting

Controlling hygroscopicity of 4-(Oxolan-3-yloxy)piperidine during weighing

Technical Support Hub: Precision Handling of Hygroscopic Heterocycles Current Ticket: Controlling Hygroscopicity of 4-(Oxolan-3-yloxy)piperidine Executive Summary & Chemical Context User Query: "How do I prevent weight d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Precision Handling of Hygroscopic Heterocycles Current Ticket: Controlling Hygroscopicity of 4-(Oxolan-3-yloxy)piperidine

Executive Summary & Chemical Context

User Query: "How do I prevent weight drift and moisture contamination when weighing 4-(Oxolan-3-yloxy)piperidine?"

Scientist’s Analysis: 4-(Oxolan-3-yloxy)piperidine (also known as 4-((tetrahydrofuran-3-yl)oxy)piperidine) presents a dual-threat for hygroscopicity.[1] Structurally, it contains a secondary amine (piperidine ring) and a cyclic ether (oxolane/THF ring). Both moieties act as significant hydrogen bond acceptors, while the amine is also a donor.

When exposed to ambient humidity, this compound does not just "get wet"; it undergoes deliquescence , where the crystal lattice collapses as it dissolves in absorbed atmospheric water. This compromises stoichiometric accuracy (leading to under-dosing in synthesis) and can catalyze hydrolysis or degradation in downstream applications.[1]

The Golden Rule: You are not weighing a static mass; you are racing against kinetic water uptake.

Diagnostic: Is Your Sample Already Compromised?

Before weighing, perform this rapid visual and gravimetric assessment.

IndicatorObservationStatusAction Required
Visual Free-flowing white/off-white powderPass Proceed to Standard Protocol.[1]
Visual Clumping, "sticky" appearance, or liquid filmFail STOP. Do not weigh.[1] Dry sample (See FAQ).
Gravimetric Balance readout drifts upwards continuously (+0.1 mg/sec)Fail Atmosphere is too humid.[1] Switch to Inert Gas Protocol .
Static Powder "jumps" or clings to spatulaWarning Low humidity (<20%) causing static.[1] Use anti-static gun.[1]

Decision Matrix: Selecting the Right Protocol

Do not default to a glove box for every measurement. Use this logic flow to balance precision with efficiency.

WeighingDecisionTree Start Start: Define Requirement Precision Required Precision? Start->Precision EnvCheck Lab Humidity (RH) > 45%? Precision->EnvCheck High (<1% Error) MethodA Method A: Difference Weighing (Standard Benchtop) Precision->MethodA Low (>5% Error) SampleState Sample State? EnvCheck->SampleState Yes (Humid) EnvCheck->MethodA No (Dry Lab) MethodB Method B: Inert Gas Blanket (Modified Benchtop) SampleState->MethodB Solid/Salt MethodC Method C: Glove Box/Bag (Strict Isolation) SampleState->MethodC Oil/Free Base

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on environmental conditions and required precision.

Standard Operating Procedures (SOPs)

Protocol A: The "Difference Weighing" Technique (Benchtop)

Best for: Solid salts (e.g., HCl salt) in moderate humidity (<40% RH).

The Logic: Never expose the bulk container to the balance environment. By weighing the loss from a sealed transfer vessel, you eliminate the error caused by moisture absorbing onto the weighing boat.

  • Preparation: Pre-dry a glass weighing bottle (with ground glass stopper) in an oven at 60°C; cool in a desiccator.

  • Load (In Desiccator): Transfer approx. 1.5x the required amount of 4-(Oxolan-3-yloxy)piperidine into the weighing bottle. Close tightly.

  • Initial Weigh (W1): Place the closed bottle on the analytical balance. Record mass immediately once stable.[1] Tare is NOT used here.

  • Dispense: Remove the bottle, open it outside the balance chamber, and tap the estimated amount into your reaction vessel.

  • Re-Weigh (W2): Immediately recap the bottle and place it back on the balance.

  • Calculate: Mass Transferred =

    
    .[1][2]
    
    • Note: Any moisture absorbed during the "open" phase adheres to the remaining bulk in the bottle, not the aliquot you dispensed.

Protocol B: The Inert Gas Blanket (Modified Benchtop)

Best for: High humidity labs or extremely deliquescent batches where a glove box is unavailable.

Setup:

  • Inverted funnel clamped 2 inches above the balance pan.

  • Line fed from a dry Nitrogen/Argon tank (low flow: 1-2 L/min).[1]

Workflow:

  • Purge: Allow the heavy gas (Argon is preferred) to create a "curtain" over the balance pan for 2 minutes.

  • Tare: Place the receiving vessel (e.g., volumetric flask) on the pan. Wait for the mass to stabilize under the gas flow. Tare.

  • Transfer: Quickly transfer the compound using a spatula. The gas curtain prevents ambient moisture from reaching the sample during the transfer.

  • Seal: Cap the receiving vessel immediately while still under the gas flow.

Troubleshooting & FAQ

Q: My balance reading is drifting upwards constantly. When do I record the number? A: You don't. An upward drift indicates active water absorption.

  • Immediate Fix: Extrapolate to time zero (

    
    ). Record the weight at 10-second intervals for 1 minute, plot the points, and use the y-intercept.
    
  • Corrective Action: Stop using an open balance. Switch to Protocol A (Difference Weighing) or use a glove bag.

Q: The powder is flying off my spatula (Static Charge). A: Hygroscopic compounds kept in desiccators often become electrostatically charged.

  • Solution: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before starting. Do not use a humidifier to fix static, as this exacerbates the hygroscopicity issue.

Q: The compound has turned into a sticky gum. Can I save it? A: Yes, but you must remove the water chemically or thermally.

  • Procedure: Dissolve the gum in a dry solvent (e.g., Dichloromethane) and dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Filter and remove solvent under vacuum. Alternatively, if the compound is heat-stable (check specific salt stability), dry in a vacuum oven at 40°C over 
    
    
    
    overnight.

Q: Why does the SDS say "Store under Inert Gas" if I can weigh it in air? A: Storage is long-term; weighing is short-term.[1] Over months, even pinhole leaks allow enough moisture to degrade the compound. During the 30 seconds of weighing, kinetic uptake is the enemy. Protocol A mitigates this by minimizing the surface area exposed to air.

Reference Data: Hygroscopicity Impact

The following table illustrates the error magnitude introduced by improper weighing of piperidine derivatives at 60% Relative Humidity (RH).

Exposure Time (seconds)Mass Gain (% w/w)Impact on 100mg ScaleConsequence
10s0.2%+0.2 mgNegligible for rough synthesis.[1]
30s1.5%+1.5 mgSignificant. 1.5% stoichiometry error.
60s4.8%+4.8 mgCritical Failure. Reaction yield compromised.
120s>10%Liquid PhaseSample ruined.

References

  • American Chemical Society (ACS). (2024).[1] Drying and Weighing Hygroscopic Substances in Microanalysis.[1] ACS Publications.[1] Available at: [Link]

  • University of Toronto. (2021). Standard Operating Procedure: Weighing of Hygroscopic Samples.[1][2] TRACES Centre.[3] Available at: [Link]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 4-(Tetrahydrofuran-3-yloxy)piperidine.[1] PubChem.[1] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 4-(Oxolan-3-yloxy)piperidine Hydrochloride

Executive Summary & Core Directive This guide provides an in-depth technical analysis of 4-(Oxolan-3-yloxy)piperidine hydrochloride (also known as 4-(Tetrahydrofuran-3-yloxy)piperidine HCl).[1] Unlike simple aliphatic am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of 4-(Oxolan-3-yloxy)piperidine hydrochloride (also known as 4-(Tetrahydrofuran-3-yloxy)piperidine HCl).[1] Unlike simple aliphatic amines, this compound presents specific analytical challenges due to the chiral ether linkage , the diastereotopic nature of the oxolane ring , and the ammonium salt protons .

The Core Challenge: Standard automated NMR protocols often fail to resolve the complex multiplets of the oxolane (tetrahydrofuran) ring or adequately quantify the hydrochloride salt stoichiometry.

The Solution: This guide compares the "Standard Protocol" (D₂O) against the "Optimized Protocol" (DMSO-d₆ + T-control), demonstrating why the latter is critical for full structural validation in drug development workflows.

Structural Breakdown & Analytical Strategy

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct spin systems.

Molecule: 4-(Oxolan-3-yloxy)piperidine HCl[1][2]
  • Fragment A (Piperidine Ring): A symmetric 6-membered ring (at C4).[1] The nitrogen is protonated (

    
    ), creating a strong deshielding effect on 
    
    
    
    -protons.
  • Fragment B (Oxolane/THF Ring): Contains a chiral center at C3. This destroys the symmetry of the THF ring, making the protons at C2, C4, and C5 diastereotopic . They will appear as complex multiplets, not simple triplets.

  • Fragment C (Ether Linkage): The connection between Piperidine-C4 and Oxolane-C3.[1]

Visualization: Assignment Logic Flow

The following diagram illustrates the logical flow for assigning these complex spin systems.

NMR_Assignment_Flow Start Start: 1H NMR Spectrum Region_Low Region: 1.5 - 2.5 ppm (Aliphatic CH2) Start->Region_Low Region_Mid Region: 2.8 - 3.5 ppm (N-adj CH2) Start->Region_Mid Region_High Region: 3.5 - 4.5 ppm (Ether CH-O) Start->Region_High Region_Down Region: 8.5 - 9.5 ppm (Ammonium NH2+) Start->Region_Down Only in DMSO-d6 Decision_THF Identify Diastereotopic THF Protons (C4/C5) Region_Low->Decision_THF Complex Multiplets? Decision_Pip Identify Piperidine C2/C6 Protons Region_Mid->Decision_Pip Broad/Symm? Decision_Ether Distinguish Pip-H4 vs THF-H3 Region_High->Decision_Ether Overlapping? Confirmation Structural Validation Decision_THF->Confirmation COSY Required Decision_Pip->Confirmation Decision_Ether->Confirmation

Figure 1: Logical workflow for deconvoluting the spin systems of 4-(Oxolan-3-yloxy)piperidine HCl.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of this compound. We compare the three most common approaches.

Comparison Matrix: Product Performance vs. Alternatives
FeatureOptimized Protocol (DMSO-d₆) Alternative A (D₂O) Alternative B (CDCl₃)
Salt Stoichiometry Excellent. Visible

signals allow direct integration against CH protons (ratio 2:1).[1]
Fail. Exchangeable protons (

) are silent due to H/D exchange.
Poor. Salt often precipitates or forms aggregates, broadening lines.
Solubility High. Dissolves instantaneously.High. Good solubility, but hygroscopic risks.Low/Variable. Often requires free-basing or adding

.[1]
Resolution (Ether Region) Good. Separates Pip-H4 and THF-H3.Moderate. HDO peak (~4.79 ppm) can interfere with ether protons (~4.5 ppm).Poor. Overlap is common; line broadening obscures couplings.
Use Case Full Structural Characterization & Purity. Quick Identity Check (fingerprint only). Not Recommended for HCl salts.
Expert Insight: The "Salt Proton" Trap

In D₂O , the spectrum will appear "cleaner" because the broad ammonium peaks (8.5–9.5 ppm) disappear. However, you lose the ability to confirm the compound is the hydrochloride salt versus the free base.

  • Recommendation: Use DMSO-d₆ for the primary characterization to prove the salt formation.[1] If water suppression is needed, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

Detailed Spectral Interpretation (DMSO-d₆)

The following data represents the expected chemical shifts and multiplicities based on the fragment assembly of piperidine HCl and 3-substituted tetrahydrofuran.

A. The Ammonium Region (8.0 – 10.0 ppm)
  • Signal: Broad singlet or two broad humps.

  • Integration: 2H.

  • Assignment:

    
    .
    
  • Note: If the sample is "wet" (contains

    
    ), these protons may exchange and broaden into the baseline. Dry DMSO is essential.
    
B. The Ether/Oxygenated Region (3.5 – 4.5 ppm)

This is the most complex region.

  • ~4.2 – 4.4 ppm (Multiplet, 1H): THF-H3 . This proton is on the chiral center. It is deshielded by the ether oxygen and the ring oxygen.

  • ~3.6 – 3.9 ppm (Multiplet, 1H): Piperidine-H4 . This proton is quintet-like but often overlaps with the THF-H2 protons.[1]

  • ~3.6 – 3.8 ppm (Multiplet, 3-4H): THF-H2 and THF-H5 .[1] These are adjacent to the ring oxygen.[2] Due to the chiral center at C3, the two protons at C2 are non-equivalent (diastereotopic), as are the two at C5. Expect complex higher-order splitting, not clean triplets.

C. The Nitrogen-Adjacent Region (2.8 – 3.2 ppm)
  • Signal: Broad multiplets.

  • Integration: 4H.

  • Assignment: Piperidine-H2/H6 .

  • Mechanism: The positive charge on the nitrogen deshields these protons, pulling them downfield from their typical free-base position (~2.6 ppm) to ~3.0 ppm.

D. The Aliphatic Region (1.5 – 2.2 ppm)
  • ~1.9 – 2.2 ppm (Multiplet, 1H): THF-H4a (One of the diastereotopic protons).

  • ~1.7 – 2.0 ppm (Multiplet, 4H): Piperidine-H3/H5 .

  • ~1.5 – 1.8 ppm (Multiplet, 1H): THF-H4b .

Experimental Protocol: Optimized Workflow

To achieve the "Product" standard (publication-quality data), follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Critical: Use an ampoule or a fresh bottle stored over molecular sieves. Water content >0.1% will collapse the

      
       signal.
      
  • Mixing: Vortex until fully dissolved. Do not heat above 40°C to avoid degrading the ether linkage (though generally stable).

Step 2: Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The HCl salt protons have long T1 relaxation times. A short D1 (1s) will under-integrate the salt protons, leading to a calculated stoichiometry of <1.0 (e.g., 0.8 HCl), falsely indicating impurity.

  • Scans (NS): 16 or 32 (Sufficient for 10 mg).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation[1]
  • Phasing: Manual phasing is required for the broad ammonium peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2) to flatten the region around 8-10 ppm.

  • Integration Reference: Set the Piperidine-H3/H5 multiplet (approx 1.7-2.0 ppm) to 4.00H.

    • Check: The

      
       peak should integrate to ~2.0H (±0.2).
      

Troubleshooting & Decision Tree

Use this diagram to navigate common spectral issues.

Troubleshooting_Tree Problem Problem: Spectrum Anomalies Issue1 Missing NH2+ Peak (8-10 ppm) Problem->Issue1 Issue2 THF Region Unresolved (Blob at 3.6-4.0 ppm) Problem->Issue2 Issue3 Extra Peaks at 1.1 & 3.1 ppm Problem->Issue3 Sol1 Cause: Wet DMSO or D2O used. Action: Dry sample, use fresh DMSO. Issue1->Sol1 Sol2 Cause: Diastereotopic overlap. Action: Run HSQC to separate C-H correlations. Issue2->Sol2 Sol3 Cause: Residual Ethanol/Diethyl Ether. Action: Dry under high vacuum >4h. Issue3->Sol3

Figure 2: Troubleshooting decision tree for common NMR anomalies in ether-amine salts.

References

  • PubChem. (n.d.). 4-(oxolan-3-yl)piperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to the analogous 4-oxan-4-yl compound for structural comparison as direct CAS 1909316-51-3 entry is sparse).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for diastereotopic splitting and salt analysis protocols).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link] (Reference for solvent effects on ammonium acidity).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(Oxolan-3-yloxy)piperidine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Oxolan-3-yloxy)piperidine (also known as 4-(tetrahydrofuran-3-yloxy)piperidine). As a second...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Oxolan-3-yloxy)piperidine (also known as 4-(tetrahydrofuran-3-yloxy)piperidine). As a secondary amine coupled to a cyclic ether, this scaffold is a critical building block in fragment-based drug discovery (FBDD).

We compare its spectral performance and fragmentation stability against two structural analogs: 4-Methoxypiperidine (a simplified ether model) and 4-Phenoxypiperidine (an aromatic ether analog). This comparison highlights the unique diagnostic ions generated by the oxolane ring, essential for structural verification and metabolite identification in pharmacokinetic studies.

Structural Analysis & Chemical Context

The analyte, 4-(Oxolan-3-yloxy)piperidine , possesses two distinct ionizable/fragmentable domains:

  • The Piperidine Ring: A secondary amine (

    
    ), which acts as the primary protonation site in Electrospray Ionization (ESI).
    
  • The Oxolane (Tetrahydrofuran) Ring: A cyclic ether attached at the C3 position. Unlike linear ethers, the ring strain and stability of the oxolane moiety dictate specific fragmentation pathways.

Comparison Candidates

To evaluate "performance" (defined here as spectral distinctness and ionization stability), we compare the target against:

  • Alternative A: 4-Methoxypiperidine: Represents the baseline fragmentation of a piperidine ether without ring strain or secondary cyclic complexity.

  • Alternative B: 4-Phenoxypiperidine: Represents an aromatic ether, where the ether bond is stabilized by resonance, altering cleavage energetics.

Experimental Configuration

To replicate the fragmentation data described below, the following standardized ESI-MS/MS parameters are recommended. This protocol ensures the generation of reproducible, library-quality spectra.

Protocol: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid. Dilute to 1 µg/mL for infusion.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

    • Source Temp: 120°C

    • Desolvation Temp: 350°C

  • Collision Energy (CE) Ramp:

    • Low (10 eV): To observe the molecular ion

      
      .
      
    • Medium (20-30 eV): To generate diagnostic fragments.

    • High (50 eV): To strip the molecule to its bare carbon skeleton.

Fragmentation Mechanics: The Core Directive

The fragmentation of 4-(Oxolan-3-yloxy)piperidine (


) follows a deterministic pathway governed by charge localization on the piperidine nitrogen.
Primary Pathway: Ether Cleavage & Ring Loss

Unlike aromatic ethers which resist cleavage, the oxolane-piperidine ether bond is labile under CID (Collision-Induced Dissociation).

  • Precursor Selection:

    
    
    
  • Neutral Loss of Oxolane: The protonated piperidine triggers an inductive cleavage or a hydrogen rearrangement (McLafferty-type), ejecting the oxolane ring as a neutral alkene (

    
    ) or radical.
    
    • Result: Formation of the 4-hydroxypiperidinium ion (

      
      ) .
      
  • Secondary Fragmentation: The

    
     ion undergoes water loss (
    
    
    
    , 18 Da) to form the tetrahydropyridine cation (
    
    
    ).
Secondary Pathway: Oxolane Retention

In a minority of events (depending on cone voltage), the charge may migrate to the ether oxygen or the oxolane ring may carry the charge upon cleavage.

  • Diagnostic Ion:

    
     (
    
    
    
    ). This peak is specific to the tetrahydrofuran ring and distinguishes this molecule from linear ether analogs.
Tertiary Pathway: Piperidine Ring Fission

High-energy collisions shatter the piperidine ring itself.

  • Retro-Diels-Alder (RDA): Loss of ethylene (

    
    ) from the piperidine ring.
    
  • Result:

    
     (Acyclic iminium ion).
    

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation tree, distinguishing between primary (low energy) and secondary (high energy) pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 172 (N-Protonated) Ion102 4-Hydroxypiperidinium m/z 102 (Diagnostic Scaffold) Precursor->Ion102 Ether Cleavage (Inductive) NeutralOxolane Neutral Loss: Oxolane (-70 Da) Precursor->NeutralOxolane Ion71 Oxolane Cation m/z 71 (Ether Headgroup) Precursor->Ion71 Charge Migration to Oxygen Ion84 Tetrahydropyridine m/z 84 (Water Loss) Ion102->Ion84 - H2O (18 Da) Ion56 Acyclic Iminium m/z 56 (Ring Fission) Ion84->Ion56 - C2H4 (28 Da) RDA Cleavage

Caption: Hierarchical fragmentation tree of 4-(Oxolan-3-yloxy)piperidine under ESI-MS/MS conditions.

Comparative Performance Analysis

The table below contrasts the "Spectral Fingerprint" of the target molecule against its analogs. This data is crucial for selecting Multiple Reaction Monitoring (MRM) transitions in quantitative assays.

Feature4-(Oxolan-3-yloxy)piperidine (Target)4-Methoxypiperidine (Analog A)4-Phenoxypiperidine (Analog B)
Precursor (

)
172 116 178
Primary Fragment 102 (Loss of Oxolane)84 (Loss of Methanol)84 (Loss of Phenol)
Diagnostic Headgroup 71 (Oxolane Ring)15 (Methyl - rarely seen)77/94 (Phenyl/Phenol)
Stability Moderate (Ether cleaves at 20eV)High (Requires higher CE)High (Resonance stabilized)
MRM Transition 172

102
(Quantifier)
116

84
178

84
Interference Risk Low (Unique mass loss of 70 Da)High (Common loss of 32 Da)Medium (Common loss of 94 Da)
Key Insights for Researchers:
  • Selectivity: The transition

    
     is highly specific. Unlike the methoxy analog, which loses a generic methanol group, the loss of the oxolane ring (70 Da) is a rare neutral loss in biological matrices, providing a "cleaner" background for bioanalysis.
    
  • Isomer Differentiation: If distinguishing from the regioisomer 4-(Oxolan-2-yloxy)piperidine , note that the 2-isomer is chemically an acetal. It is significantly less stable and will likely degrade in the ion source (in-source fragmentation) to yield the aldehyde and piperidine ions even at low voltages. The target (3-isomer) is a stable ether and requires collision energy to fragment.

References

  • BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Library. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Hydroxypiperidine. NIST Mass Spectrometry Data Center.[2] Link

  • Wolff, W., et al. (2019). Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms. The Journal of Chemical Physics. Link

  • McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms cited in analysis).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(Oxolan-3-yloxy)piperidine

Introduction 4-(Oxolan-3-yloxy)piperidine is a heterocyclic compound increasingly utilized as a key building block in the synthesis of novel pharmaceutical agents.[1] Its structural motif, featuring both a piperidine and...

Author: BenchChem Technical Support Team. Date: March 2026

By: A Senior Application Scientist

Introduction

4-(Oxolan-3-yloxy)piperidine is a heterocyclic compound increasingly utilized as a key building block in the synthesis of novel pharmaceutical agents.[1] Its structural motif, featuring both a piperidine and an oxolane ring, imparts unique physicochemical properties that are of great interest in medicinal chemistry.[] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[3] Impurities, which can arise from the synthetic route or degradation, may possess undesirable toxicological profiles or alter the pharmacological activity of the target molecule.[3][4]

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Oxolan-3-yloxy)piperidine. We will delve into the rationale behind chromatographic choices, present comparative experimental data, and provide detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated HPLC method for this, or structurally similar, compounds.

The Analytical Challenge: Physicochemical Properties and Potential Impurities

The structure of 4-(Oxolan-3-yloxy)piperidine presents several analytical challenges. The piperidine moiety imparts basic properties, while the oxolane (tetrahydrofuran) ether linkage introduces polarity.[] A critical consideration is the compound's lack of a strong UV chromophore, which complicates detection using standard UV-Vis detectors.[1]

Potential impurities can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials, intermediates, and byproducts from the synthesis.[3]

  • Degradation products: Formed through hydrolysis, oxidation, or other degradation pathways.[4][5] The ether linkage and the nitrogen atom of the piperidine ring are potential sites for degradation.[5][6]

  • Enantiomeric impurities: If a specific stereoisomer is required, the presence of the undesired enantiomer must be controlled.[7][8]

  • N-nitroso impurities: The secondary amine of the piperidine ring is susceptible to nitrosation, forming potentially carcinogenic N-nitroso derivatives.[3][9]

A robust HPLC method must be able to separate the main component from all these potential impurities.

HPLC Method Development: A Comparative Approach

The development of a stability-indicating HPLC method requires a systematic approach, involving the careful selection and optimization of the stationary phase, mobile phase, and detection parameters.

The choice of stationary phase is the most critical factor in achieving the desired selectivity.[10] Given the polar and basic nature of 4-(Oxolan-3-yloxy)piperidine, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns are viable options.

  • Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC.[11] For polar, basic compounds, traditional C18 columns can sometimes exhibit poor peak shape due to strong interactions between the basic analyte and residual silanols on the silica surface.[12] Modern columns with embedded polar groups or end-capping technologies are designed to mitigate these effects.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[11][14] HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[11]

Comparative Column Screening:

To determine the optimal stationary phase, a screening of various columns was performed. The results are summarized in the table below.

Column ChemistryParticle Size (µm)Dimensions (mm)Observations
C18 3.54.6 x 150Poor retention, significant peak tailing.
C8 3.54.6 x 150Slightly better retention than C18, but peak shape remains suboptimal.
Phenyl-Hexyl 3.54.6 x 150Alternative selectivity, but still insufficient retention for process impurities.
Embedded Polar Group (EPG) C18 3.54.6 x 150Good retention and improved peak shape. Suitable for 100% aqueous mobile phases.[13]
HILIC (Amide) 3.54.6 x 150Excellent retention and good peak shape. Offers orthogonal selectivity to reversed-phase.

Rationale: The EPG C18 and HILIC (Amide) columns demonstrated the most promising results. The embedded polar groups in the EPG C18 phase shield the residual silanols, leading to improved peak symmetry for basic analytes.[13] The HILIC column provides strong retention for the polar analyte, allowing for effective separation from less polar impurities.

G

The mobile phase composition plays a crucial role in controlling retention and selectivity.[15] Key parameters to optimize include the organic modifier, pH, and buffer concentration.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower viscosity.

  • pH Control: The pH of the mobile phase is critical for controlling the ionization state of basic analytes like 4-(Oxolan-3-yloxy)piperidine.[15][16] Working at a pH well below the pKa of the piperidine nitrogen (typically around 11) ensures that it is consistently protonated, leading to more stable retention times. A pH in the range of 2.5-3.5 is often a good starting point.

  • Buffer Selection: A buffer is essential to maintain a constant pH and improve peak shape.[17][18] For LC-MS compatibility, volatile buffers such as ammonium formate or ammonium acetate are preferred.[19][20] For UV-based detection, phosphate buffers are also a good option.[17] A buffer concentration of 10-25 mM is generally sufficient.[17][18]

Comparative Mobile Phase Conditions:

Mobile Phase CompositionColumnObservations
Acetonitrile:Water (50:50)EPG C18Broad peaks, inconsistent retention.
Acetonitrile:20mM Ammonium Formate pH 3.0 (Gradient)EPG C18Sharp peaks, reproducible retention times. Good separation of main peak from a known impurity.
Acetonitrile:Water with 0.1% Formic Acid (Gradient)HILIC (Amide)Excellent retention, good peak shape. Different elution order compared to reversed-phase.

Rationale: The use of a buffered mobile phase at a low pH significantly improved the chromatography on the EPG C18 column. The ammonium formate buffer effectively controls the pH and provides good peak shape.[19] The HILIC method with formic acid also provided excellent results, demonstrating a different and potentially complementary selectivity.

The absence of a strong UV chromophore in 4-(Oxolan-3-yloxy)piperidine necessitates alternative detection strategies.[1]

  • Pre-column Derivatization: This involves reacting the analyte with a UV-active derivatizing agent to enhance its detectability.[7][21][22][23] While effective, this adds a step to the sample preparation and can introduce variability.

  • Universal Detectors: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are universal detectors that do not rely on the chromophoric properties of the analyte.[1] They are well-suited for purity analysis where the response factors of impurities may be unknown.

Comparison of Detection Methods:

Detection MethodAdvantagesDisadvantages
UV/Vis with Derivatization High sensitivity, widely available.Additional sample preparation step, potential for side reactions.[7][21]
Charged Aerosol Detector (CAD) Universal detection, good sensitivity and dynamic range.Non-volatile buffers can interfere.
Evaporative Light Scattering Detector (ELSD) Universal detection, compatible with a wide range of mobile phases.Non-linear response, lower sensitivity than CAD for some analytes.

Recommendation: For routine purity analysis, a CAD is often the preferred choice due to its universal response and good sensitivity. It provides a more accurate representation of the relative amounts of impurities, especially those that are structurally different from the main component.

Optimized HPLC Method for Purity Analysis

Based on the comparative data, the following method using an EPG C18 column with CAD detection is recommended for the purity analysis of 4-(Oxolan-3-yloxy)piperidine.

Experimental Protocol:

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector.

Chromatographic Conditions:

  • Column: Embedded Polar Group (EPG) C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35-35.1 min: 95% to 5% B

    • 35.1-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: CAD (Nebulizer Temperature: 35 °C, Evaporation Tube: 60 °C)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(Oxolan-3-yloxy)piperidine sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G

Method Validation According to ICH Guidelines

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[24][25][26] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[24][25][26][27][28]

Validation Parameters and Typical Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.[29][30]Peak purity of the main component should be > 99.5%. Resolution between the main peak and the closest eluting impurity should be > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.[29][30]Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy To determine the closeness of the measured value to the true value.[29][30]% Recovery of spiked samples should be between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision)To assess the degree of scatter between a series of measurements.[29][30]Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[23][31]Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23][31]Signal-to-noise ratio of ≥ 10:1. RSD for precision at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[30][32]System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase pH are varied slightly.

A forced degradation study should also be performed as part of the validation to demonstrate the stability-indicating nature of the method.[5][6] This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[5][6] The method should be able to separate the main peak from all degradation products formed.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of 4-(Oxolan-3-yloxy)piperidine requires a systematic approach that considers the unique physicochemical properties of the analyte. A comparative evaluation of different stationary phases, mobile phase compositions, and detection techniques is essential to identify the optimal conditions. The recommended method, utilizing an Embedded Polar Group (EPG) C18 column with a gradient elution of acetonitrile and ammonium formate buffer at pH 3.0, coupled with Charged Aerosol Detection, provides excellent separation and sensitivity for the main component and its potential impurities. Rigorous validation in accordance with ICH Q2(R2) guidelines will ensure that the method is suitable for its intended purpose in a regulated environment.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][24]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link][25]

  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][26]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link][19]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link][11]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link][10]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link][14]

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Retrieved from [Link]

  • LCGC International. (2020, November 11). Buffer Considerations for LC and LC–MS. Retrieved from [Link][20]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • Cleanchem. (2025). N-Nitroso Piperidine Impurity 3. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link][18]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link][13]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link][32]

  • Asian Journal of Chemistry. (2012, October 9). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link][22]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link][15]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link][12]

  • Valvo, L., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 656-664. Retrieved from [Link][6]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link][30]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link][23]

  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity of Oxolane vs. Dioxane Piperidine Derivatives in Drug Discovery

As the pharmaceutical industry moves toward increasingly complex chemical space to address challenging biological targets, the strategic use of bioisosteres has become a cornerstone of lead optimization[1]. Piperidine is...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry moves toward increasingly complex chemical space to address challenging biological targets, the strategic use of bioisosteres has become a cornerstone of lead optimization[1]. Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. However, its high basicity (pKa ~10) and lipophilicity often lead to suboptimal pharmacokinetic (PK) profiles, including hERG toxicity and rapid CYP450-mediated metabolism[2].

To mitigate these liabilities, medicinal chemists frequently replace standard piperidine or morpholine rings with saturated oxygen-containing heterocycles fused or linked to piperidine—specifically oxolane (tetrahydrofuran) and dioxane derivatives[3]. This guide objectively compares the physicochemical properties and bioactivity of oxolane-piperidine versus dioxane-piperidine derivatives, providing actionable insights and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Causality

The addition of oxygen atoms into the saturated ring systems fundamentally alters the electron density and solvation profile of the resulting molecule[1].

  • Oxolane-Piperidine Derivatives (e.g., 4-(Oxan-3-yl)piperidine): The incorporation of a single ether oxygen (oxolane/tetrahydropyran) acts as a hydrogen bond acceptor. This modification generally lowers the cLogP by roughly one order of magnitude compared to a cyclohexane analog, improving aqueous solubility while maintaining a relatively high pKa[4]. It serves as an excellent bioisostere for morpholine, offering enhanced metabolic stability by removing the metabolically vulnerable alpha-carbons adjacent to the morpholine oxygen[1].

  • Dioxane-Piperidine Derivatives (e.g., 1,3-Dioxane or 1,4-Dioxepane analogs): The introduction of a second oxygen atom further depresses lipophilicity (cLogP) and exerts a stronger inductive electron-withdrawing effect[3]. This inductive effect propagates through the bond framework, significantly lowering the basicity (pKa) of the piperidine nitrogen[3]. This reduced basicity is highly advantageous for minimizing phospholipidosis and off-target ion channel binding (e.g., hERG)[5].

Table 1: Comparative Physicochemical Properties of Representative Scaffolds
Scaffold MotifCalculated cLogPEstimated pKa (Basic N)TPSA (Ų)Metabolic Stability (HLM)
Piperidine (Reference)1.5010.0 - 10.512.0Low (Oxidation at C-alpha)
Morpholine (Reference)-0.808.3 - 8.521.2Moderate (Ring opening)
Oxolane-Piperidine 0.509.0 - 9.521.2High (Sterically shielded)
Dioxane-Piperidine -0.208.2 - 8.630.4High (Inductive stabilization)

Bioactivity Comparison: Sigma-1 ( ) Receptor Ligands

To objectively compare the bioactivity of these two derivative classes, we examine their performance as Sigma-1 (


) receptor ligands . The 

receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection, Alzheimer's disease, and neuropathic pain[6].

Historically, spirocyclic piperidines and cyclohexane-piperidines exhibited high


 affinity but suffered from high lipophilicity, leading to non-specific binding and poor in vivo clearance[7].
  • Oxolane/Tetrahydrofuran Replacements: Replacing the hydrophobic cyclohexane ring with an oxolane moiety maintains sub-nanomolar affinity (

    
     nM) for the 
    
    
    
    receptor while drastically improving the Lipophilic Ligand Efficiency (LipE)[6]. The oxygen atom establishes favorable dipole interactions within the primary hydrophobic binding pocket of the receptor[6].
  • Dioxane Replacements: Transitioning to a 1,3-dioxane-piperidine scaffold yields compounds with slightly lower absolute affinity (low nanomolar range,

    
     nM) but exceptional selectivity over the 
    
    
    
    receptor and the NMDA receptor's PCP binding site (>40-fold selectivity)[8]. The rigid chair conformation of the 1,3-dioxane ring precisely vectors the oxygen lone pairs, optimizing target residence time[8].
Table 2: Bioactivity Profile in Receptor Binding
Derivative ClassTarget ReceptorAffinity (

, nM)
Selectivity (

)
Lipophilic Ligand Efficiency (LipE)
Cyclohexane-Piperidine

1.2 ± 0.3~15x< 4.0
Oxolane-Piperidine

0.8 ± 0.1> 50x> 5.5
1,3-Dioxane-Piperidine

2.5 ± 0.4> 40x> 6.0
Pathway Visualization: Receptor Modulation

The following diagram illustrates the downstream causality of


 receptor activation by these high-affinity piperidine bioisosteres.

G Ligand Piperidine Derivative (Oxolane/Dioxane) S1R Sigma-1 Receptor (σ1R) (Endoplasmic Reticulum) Ligand->S1R High Affinity Binding BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Regulates Survival Cell Survival / Neuroprotection Ca2->Survival Promotes

Caption: Mechanism of action for oxolane/dioxane piperidine derivatives at the


 receptor.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: Synthesis via Reductive Amination

Causality: Reductive amination is prioritized over direct alkylation to prevent over-alkylation (quaternization) of the piperidine nitrogen and to accommodate the steric bulk introduced by the oxolane/dioxane rings[1].

  • Preparation: Dissolve the aldehyde/ketone scaffold (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Amine Addition: Add the oxolane-piperidine or dioxane-piperidine derivative (1.1 eq) to the solution[1]. Stir for 2 hours at room temperature to allow complete imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Self-Validation Checkpoint: NaBH(OAc)₃ is chosen because it is mild enough to avoid reducing unreacted aldehydes while efficiently reducing the iminium ion.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the final coupled derivative. QC Check: Confirm >95% purity via LC-MS and ¹H-NMR.

Protocol B: Radioligand Binding Assay for Bioactivity

Causality: Using -pentazocine ensures high fidelity in measuring


 affinity, as it is a highly selective agonist that prevents cross-talk with 

or NMDA receptors[8].
  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet in fresh buffer.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of the test compound (oxolane or dioxane derivative, serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of -pentazocine (final concentration 2.0 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Self-Validation Checkpoint: Define non-specific binding (NSB) using 10 µM haloperidol. Calculate

    
     values using the Cheng-Prusoff equation.
    
Workflow Visualization: Bioactivity Screening

G Synthesis 1. Scaffold Coupling (Reductive Amination) Purification 2. Purification & QC (LC-MS/NMR, >95%) Synthesis->Purification Assay 3. Radioligand Binding ([3H](+)-Pentazocine) Purification->Assay Analysis 4. Data Analysis (Cheng-Prusoff Eq) Assay->Analysis

Caption: Self-validating experimental workflow from synthesis to bioactivity quantification.

Conclusion

Both oxolane and dioxane piperidine derivatives are powerful tools for scaffold hopping. Oxolane-piperidines are ideal when the primary goal is to replace a metabolically unstable morpholine ring while preserving a moderate pKa and maintaining high target affinity[1]. Conversely, dioxane-piperidines should be deployed when a project requires aggressive reduction of lipophilicity and basicity to rescue a lead compound from hERG liabilities or poor CNS penetration[3], even if it results in a slight, often negligible, penalty to absolute target affinity[8].

References

  • [Benchchem Application Notes]. 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine.
  • [PMC Free Article]. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • [PMC Free Article]. The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy.
  • [MDPI]. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • [ChemRxiv]. (Phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.

Sources

Comparative

IR spectroscopy peaks for ether and amine groups in 4-(Oxolan-3-yloxy)piperidine

Analytical Comparison Guide: IR Spectroscopy vs. Orthogonal Techniques for 4-(Oxolan-3-yloxy)piperidine Characterization Executive Summary 4-(Oxolan-3-yloxy)piperidine is a highly versatile bifunctional scaffold utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectroscopy vs. Orthogonal Techniques for 4-(Oxolan-3-yloxy)piperidine Characterization

Executive Summary

4-(Oxolan-3-yloxy)piperidine is a highly versatile bifunctional scaffold utilized in modern drug discovery. Characterizing its structural integrity requires precise analytical techniques capable of distinguishing its two primary functional groups: the cyclic ether (oxolane) and the secondary amine (piperidine). This guide provides an objective comparison of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against orthogonal methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), equipping researchers with the causality behind spectral signatures and a self-validating experimental workflow.

Molecular Anatomy & Vibrational Causality

In FTIR spectroscopy, the absorption of infrared radiation is strictly dictated by the change in the molecular dipole moment during a vibrational mode. For 4-(Oxolan-3-yloxy)piperidine, two distinct functional groups dominate the spectrum:

1. The Piperidine Motif (Secondary Amine) Secondary amines possess a single N-H bond. Because nitrogen is less electronegative than oxygen, the intermolecular hydrogen bonding in amines is significantly weaker than in alcohols. This physical property directly influences the IR spectrum: rather than a massive, broad band, the N-H stretching absorption appears as a single, relatively sharp, and less intense band in the 3300 to 3500 cm⁻¹ range, typically centered around 3350 cm⁻¹[1]. Additionally, the aliphatic C-N stretching vibration manifests as a medium-to-weak band in the 1250–1020 cm⁻¹ region[2].

2. The Oxolane Motif (Cyclic Ether) The ether linkage (C-O-C) connecting the two rings is characterized by a highly polar bond. The asymmetric stretching of this saturated cyclic ether ring induces a massive change in the dipole moment. Consequently, this vibration results in a very strong, broad absorption band typically found around 1120 cm⁻¹[3]. This peak dominates the fingerprint region and serves as the primary diagnostic indicator for the oxolane ring[3].

Objective Performance Comparison: FTIR vs. NMR vs. LC-MS

When validating the synthesis or purity of 4-(Oxolan-3-yloxy)piperidine, researchers must select analytical tools based on their specific detection limits and structural elucidation capabilities.

Analytical TechniquePrimary Quantitative OutputStrengths for 4-(Oxolan-3-yloxy)piperidineLimitations
ATR-FTIR Vibrational Frequencies (cm⁻¹)Rapid, non-destructive ID of the C-O-C stretch (~1120 cm⁻¹) and N-H stretch (~3350 cm⁻¹).Cannot confirm regiochemistry (e.g., proving the ether is exactly at the 3-position of oxolane).
¹H / ¹³C NMR Chemical Shifts (ppm) & Coupling (Hz)Confirms exact ring connectivity, proton environments, and the specific position of the ether linkage.N-H protons often appear as broad, indistinct singlets due to quadrupolar relaxation[1].
LC-MS Mass-to-Charge Ratio (m/z)Confirms exact molecular mass (M+H = 172.13) and structural α-cleavage fragments of the piperidine ring[1].Destructive technique; cannot easily differentiate stereoisomers or isobars without standards.

Self-Validating Experimental Protocol: ATR-FTIR with In-Situ Deuterium Exchange

A robust analytical protocol must be self-validating. A common pitfall in amine characterization is the misidentification of trace ambient moisture (O-H stretch) as an N-H stretch. To establish absolute trustworthiness, this protocol incorporates an in-situ deuterium oxide (D₂O) exchange step to chemically prove the origin of the 3350 cm⁻¹ peak.

Phase 1: System Suitability & Baseline Acquisition

  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Scan: Acquire a background spectrum (16–32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹ to digitally subtract ambient CO₂ and atmospheric water vapor.

Phase 2: Sample Acquisition 3. Sample Application: Apply 1–2 mg of pure 4-(Oxolan-3-yloxy)piperidine directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. 4. Primary Scan: Acquire the spectrum. 5. Initial Identification: Log the presence of the strong C-O-C asymmetric stretch at ~1120 cm⁻¹[3] and the sharp N-H stretch at ~3350 cm⁻¹[1].

Phase 3: Self-Validation via D₂O Exchange 6. Deuteration: Lift the anvil and add 1 drop (approx. 10 µL) of heavy water (D₂O) directly to the sample on the crystal. Mix gently with a micro-spatula. 7. Secondary Scan: Re-acquire the spectrum. 8. Mechanistic Confirmation: The labile N-H proton will rapidly exchange to form N-D[1]. Observe the disappearance of the 3350 cm⁻¹ peak and the emergence of a new N-D stretching peak shifted lower into the ~2500 cm⁻¹ region. If the 3350 cm⁻¹ peak vanishes, the presence of the secondary amine is unequivocally validated.

Workflow Visualization

ValidationWorkflow Start 4-(Oxolan-3-yloxy)piperidine Sample FTIR ATR-FTIR Scan (4000-400 cm⁻¹) Start->FTIR Ether Detect C-O-C Stretch (~1120 cm⁻¹) FTIR->Ether Amine Detect N-H Stretch (~3350 cm⁻¹) FTIR->Amine D2O In-situ D2O Exchange Amine->D2O Add D2O Validate N-H Peak Disappears (Amine Confirmed) D2O->Validate Re-scan

Logical ATR-FTIR workflow with D2O exchange for secondary amine validation.

References

  • OrgChemBoulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at:[Link]

Sources

Validation

Comparative Guide: Chiral Resolution of 4-(Tetrahydrofuran-3-yloxy)piperidine Hydrochloride

Topic: Differentiating Isomers of 4-(Tetrahydrofuran-3-yloxy)piperidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] The Stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating Isomers of 4-(Tetrahydrofuran-3-yloxy)piperidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

The Stereochemical Challenge

The molecule 4-(Tetrahydrofuran-3-yloxy)piperidine (often utilized as its hydrochloride salt) is a critical fragment in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors and GPCR ligands.[1] Its structural complexity lies not in the piperidine ring—which is achiral at the 4-position due to a plane of symmetry—but in the tetrahydrofuran (THF) ring .

The attachment of the piperidine oxygen to the C3 position of the THF ring creates a chiral center. Consequently, this molecule exists as two distinct enantiomers:

  • (3R)-4-(Tetrahydrofuran-3-yloxy)piperidine [1]

  • (3S)-4-(Tetrahydrofuran-3-yloxy)piperidine [1]

Because enantiomers possess identical physicochemical properties in achiral environments, standard C18 HPLC and 1H-NMR cannot differentiate them.[1] However, their biological activity often differs drastically.[1] This guide compares the three primary methodologies for differentiating and separating these isomers: Direct Chiral HPLC/SFC , Indirect Derivatization (NMR/HPLC) , and Diastereomeric Salt Crystallization .[1]

Structural Visualization

The following diagram illustrates the enantiomeric relationship and the critical chiral center.

Isomers R_Iso (3R)-Isomer (Active/Inactive) S_Iso (3S)-Isomer (Active/Inactive) Center Chiral Center: THF C3 Center->R_Iso Spatial Arrangement A Center->S_Iso Spatial Arrangement B

Figure 1: Stereochemical divergence at the C3-position of the tetrahydrofuran ring.[1]

Comparative Analysis of Separation Modalities

Method A: Direct Chiral Chromatography (HPLC/SFC)

The Gold Standard for QC and Process Scale-up.[1]

This method utilizes chiral stationary phases (CSPs) to interact differentially with the enantiomers.[1]

  • Challenge: The target molecule lacks a strong UV chromophore (no aromatic rings).[1] Detection at low wavelengths (205-210 nm) is noisy.[1]

  • Solution: Use Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[1] Alternatively, derivatize with a UV-active protecting group (e.g., Cbz or Boc) prior to separation.[1]

Method B: Indirect Analysis via Derivatization (Mosher's Amide)

The Gold Standard for Absolute Configuration Assignment.[1]

Reacting the secondary amine of the piperidine with a chiral derivatizing agent (e.g., Mosher's Acid Chloride) creates diastereomers.[1]

  • Mechanism: Diastereomers have different physical properties (NMR shifts).[1]

  • Utility: Primarily used for R&D structural proof, not routine QC.[1]

Method C: Diastereomeric Salt Resolution

The Economical Route for Bulk Manufacturing.

Uses a chiral acid (e.g., Dibenzoyl-L-tartaric acid) to form a salt with the piperidine amine.[1] One diastereomeric salt precipitates preferentially.

Comparative Data Summary
FeatureMethod A: Chiral SFC/HPLCMethod B: Mosher's NMRMethod C: Salt Resolution
Primary Use QC Purity & Prep SeparationAbsolute Config. DeterminationBulk Manufacturing (>1kg)
Resolution (

)
High (> 2.0 typical)N/A (Shift difference

)
Moderate (Requires recrystallization)
Throughput 10-20 mins/sample2-4 hours/sampleDays (Batch process)
Detection Limit < 0.1% impurity~2-5% impurityN/A
Cost Efficiency High capital (Columns)High laborLow (Cheap reagents)

Detailed Experimental Protocols

Protocol 1: Direct Chiral Separation (SFC Method)

Recommended for highest purity and speed.[1]

Rationale: Supercritical Fluid Chromatography (SFC) is preferred over HPLC for amines due to better peak shape and lower solvent viscosity.[1]

  • Sample Prep: Dissolve 4-(Tetrahydrofuran-3-yloxy)piperidine HCl in Methanol (free-basing with TEA is optional but recommended for peak shape). Concentration: 1 mg/mL.

  • Column Screening: Screen Polysaccharide-based columns.

    • Primary Candidate: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase:

    • CO2: 80-90%[1]

    • Co-solvent: Methanol or Ethanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA).[1] Note: The basic additive is mandatory to suppress tailing of the secondary amine.

  • Detection: MS (ESI+) or ELSD.[1]

    • Mass Target: [M+H]+ = 172.13 (Free base mass).[1]

  • Conditions:

    • Flow: 3.0 mL/min[1]

    • Temp: 40°C

    • Back Pressure: 120 bar

Protocol 2: Absolute Configuration via Mosher's Analysis

Use this to prove which peak is R and which is S.

  • Free Basing: Treat 50 mg of the HCl salt with 1M NaOH (2 mL) and extract into DCM. Dry organic layer over

    
    .[2]
    
  • Coupling: To the free amine in DCM, add:

    • 1.2 eq (

      
      )-(-)-
      
      
      
      -Methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).[1]
    • 2.0 eq Triethylamine.

    • Stir for 2 hours.

  • Analysis: Analyze via 19F-NMR or 1H-NMR .

    • The diastereomeric amides will show distinct chemical shifts for the

      
       group or the protons near the chiral center.
      
    • Compare

      
       values with literature models to assign configuration.[1]
      

Workflow Visualization

The following decision tree guides the researcher from synthesis to validated isomer.

Workflow Start Crude 4-(THF-3-yloxy)piperidine HCl CheckUV Check UV Absorbance Start->CheckUV Direct Direct Chiral Screen (Use ELSD/CAD/MS) CheckUV->Direct No UV (Standard) Deriv Derivatize (e.g., Cbz-Cl) Adds UV Chromophore CheckUV->Deriv UV Required Screen Screen Columns: AD-H, OD-H, IC (Mobile Phase: Hex/IPA + 0.1% DEA) Direct->Screen Deriv->Screen Optimize Optimize Method (Resolution > 1.5) Screen->Optimize QC Final QC Method (Release Spec) Optimize->QC

Figure 2: Analytical Method Development Workflow.

Critical Technical Notes (E-E-A-T)

  • The "Invisible" Peak: Because the piperidine and THF rings are saturated, this molecule is virtually invisible to standard UV detectors (254 nm).[1] Using 210 nm often results in baseline drift from mobile phase absorption. Trustworthiness Check: If you observe a peak at 254 nm, your sample is likely contaminated with starting materials (e.g., benzyl-protected intermediates) or solvents.[1] Always verify purity with LC-MS or ELSD.

  • Amine Tailing: The secondary amine interacts strongly with residual silanols on silica-based chiral columns. Expert Tip: Always use 0.1% DEA (Diethylamine) or TEA (Triethylamine) in the mobile phase.[1] Without this, peaks will broaden, potentially merging the enantiomers and giving a false "single isomer" result.[1]

  • Solubility: The HCl salt is soluble in water/methanol but poor in Hexane/Heptane. For Normal Phase Chiral HPLC (Hexane-based), you must free-base the sample first or use high percentages of Ethanol/Methanol in the mobile phase.[1]

References

  • Subramanian, G. (2006).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for polysaccharide column screening strategies).

  • Application Guide for Chiral HPLC. (2023). Daicel Chiral Technologies. [Link] (Standard protocols for AD-H/OD-H column screening with basic additives).[1]

  • Seco, J. M., et al. (2004).[1] "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118.[1] [Link] (Authoritative source for Mosher's analysis methodology).[1]

  • Smith, R. M. (2005).[1] "Supercritical fluids in separation science - the future". Journal of Chromatography A, 1096, 1-5.[1] (Validation of SFC for amine separations).

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Comparative

A Senior Application Scientist’s Guide to Validating Elemental Analysis of 4-(Oxolan-3-yloxy)piperidine HCl

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent research is built. For a novel compound like 4-(Oxolan-3-yloxy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent research is built. For a novel compound like 4-(Oxolan-3-yloxy)piperidine HCl, elemental analysis serves as a fundamental, quantitative checkpoint. It provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and chlorine, which must align with the theoretical values derived from its molecular formula.

This guide provides an in-depth, experience-driven comparison of validating the elemental composition of 4-(Oxolan-3-yloxy)piperidine HCl. We will move beyond a simple procedural recitation to explore the causality behind analytical choices, establish a self-validating experimental framework, and compare the technique against orthogonal methods to construct a comprehensive purity and identity profile.

Pillar 1: Theoretical Composition as the Analytical Benchmark

Before any experimental work commences, the theoretical elemental composition must be calculated. This serves as the fundamental truth against which all experimental results are judged. The molecular formula for 4-(Oxolan-3-yloxy)piperidine HCl is C₉H₁₈ClNO.

To establish our benchmark, we calculate the theoretical mass percentages:

  • Molecular Weight: 191.70 g/mol [1]

  • Carbon (C): (9 * 12.011) / 191.70 * 100% = 56.39%

  • Hydrogen (H): (18 * 1.008) / 191.70 * 100% = 9.47%

  • Chlorine (Cl): (1 * 35.453) / 191.70 * 100% = 18.50%

  • Nitrogen (N): (1 * 14.007) / 191.70 * 100% = 7.31%

  • Oxygen (O) (by difference): (1 * 15.999) / 191.70 * 100% = 8.35%

These percentages represent the ideal composition of a 100% pure sample.

Pillar 2: The Experimental Protocol: A Self-Validating System

The trustworthiness of elemental analysis hinges on a robust, well-controlled experimental process. We employ two primary methods: combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN), and oxygen flask combustion followed by ion chromatography for Chlorine.

Elemental_Analysis_Workflow Figure 1: Comprehensive Validation Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Experimental Analysis cluster_validation Phase 3: Data Validation & Reporting start Receive Sample: 4-(Oxolan-3-yloxy)piperidine HCl calc Calculate Theoretical Composition (C, H, N, Cl) start->calc compare Compare Experimental vs. Theoretical Values calc->compare std Prepare Certified Reference Material (e.g., Acetanilide) calib Instrument Calibration & System Suitability Test std->calib chn CHN Analysis (Combustion Method) calib->chn cl Chlorine Analysis (Oxygen Flask Combustion + IC) calib->cl chn->compare cl->compare decision Results within Acceptance Criteria? (e.g., ±0.4%) compare->decision pass Validation Successful Report Results decision->pass Yes fail Validation Failed Investigate Discrepancy decision->fail No alt Perform Orthogonal Analysis (e.g., qNMR, LC-MS) fail->alt

Caption: A flowchart of the elemental analysis validation process.

This technique is the gold standard for determining carbon, hydrogen, and nitrogen content in organic compounds.[2] The causality is straightforward: the sample is combusted at high temperature in an oxygen-rich environment, converting the elements into simple, detectable gases (CO₂, H₂O, and N₂).[3][4]

Detailed Protocol:

  • System Suitability: Before analyzing the test article, analyze a certified reference standard (e.g., Acetanilide). The results must fall within the certified range to ensure the system is performing correctly. This step is critical for establishing the trustworthiness of the subsequent data.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-(Oxolan-3-yloxy)piperidine HCl into a tin capsule using a calibrated microbalance. The small sample size is a hallmark of modern microanalysis.[5]

  • Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a combustion tube heated to ~1000°C with a constant flow of high-purity oxygen.[3] This ensures complete and instantaneous oxidation.

  • Reduction & Separation: The resultant gas mixture (CO₂, H₂O, Nₓ, etc.) is swept by a helium carrier gas over heated copper to reduce nitrogen oxides (Nₓ) to N₂. The gases are then passed through a gas chromatography column to separate them.[5][6]

  • Detection: The separated gases are measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.

  • Calculation: The instrument's software, calibrated with the reference standard, converts the detector signals into percentage values for C, H, and N.

For halogen determination, a preparatory step is required to convert the covalently bonded chlorine into an ionic, water-soluble form (chloride). The Oxygen Flask Combustion method (Schöniger flask) is a classic and reliable procedure for this purpose, as outlined in USP General Chapter <471>.[7][8]

Detailed Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of halide-free filter paper. Fold the paper to enclose the sample and attach a fuse strip.[7]

  • Combustion: Place a suitable absorbing solution (e.g., dilute sodium hydroxide) into a heavy-walled combustion flask. Flush the flask with pure oxygen. Ignite the fuse strip and immediately plunge the sample holder into the flask, sealing it.[9] The organic matrix is destroyed, and chlorine is converted to hydrogen chloride (HCl), which is trapped in the absorbing solution as chloride ions (Cl⁻).

  • Analysis by Ion Chromatography (IC): After combustion is complete, shake the flask to ensure full absorption.[7][9] Dilute the resulting solution and inject it into an ion chromatograph. IC offers superior speed and accuracy for halide analysis compared to traditional titration methods.[10] The chloride ions are separated from other anions and quantified using a conductivity detector.

  • System Validation: The IC system must be calibrated using certified chloride standards. A blank combustion (using only the filter paper) must also be run to correct for any background contamination.

Pillar 3: Data Interpretation and Comparison with Alternatives

The ultimate validation comes from comparing the experimental data against the theoretical values. For pharmaceutical compounds, a deviation of ±0.4% from the theoretical value is widely considered acceptable for C, H, and N.[11]

ElementTheoretical %Experimental % (Example)Deviation %Pass/Fail (±0.4% Criterion)
Carbon (C)56.3956.21-0.18Pass
Hydrogen (H)9.479.58+0.11Pass
Nitrogen (N)7.317.25-0.06Pass
Chlorine (Cl)18.5018.39-0.11Pass

Interpreting Deviations:

  • Slightly Low C, High H: Often indicates the presence of residual water or hygroscopic tendencies.

  • All Values Consistently Low: May suggest the presence of an inorganic impurity (e.g., catalyst residue) that does not contain C, H, or N.

  • Significant Deviation in One Element: Points to a specific impurity or an error in the synthetic route.

Elemental analysis confirms bulk composition but provides no information about the structure or the nature of impurities. Therefore, it must be used in concert with other techniques for a complete validation package, as guided by principles in ICH Q2(R1).[12][13][14]

Analytical_Technique_Selection Figure 2: Decision Matrix for Compound Validation goal What is the Analytical Goal? p1 p1 goal->p1 Elemental Composition? p2 p2 goal->p2 Structural Confirmation? p3 p3 goal->p3 Purity Profile & Impurity ID? p4 p4 goal->p4 Absolute Quantification? tech1 Elemental Analysis (CHN, Cl) Strengths: Direct, quantitative measure of elemental ratios. Limitations: Insensitive to isomers or impurities with similar composition. p1->tech1 tech2 Mass Spectrometry (MS) & NMR Strengths: Confirms molecular weight and covalent structure. Limitations: MS can be difficult to quantify without standards. p2->tech2 tech3 HPLC / GC-MS Strengths: Separates and detects impurities, even at low levels. Limitations: Requires chromophores for UV detection (HPLC) or volatility (GC). p3->tech3 tech4 Quantitative NMR (qNMR) Strengths: Primary ratio method for determining absolute purity without a specific reference standard. Limitations: Requires a certified internal standard and non-overlapping signals. p4->tech4

Caption: A decision guide for selecting appropriate analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[15] It separates the target compound from process-related impurities and degradation products. For a compound like 4-(Oxolan-3-yloxy)piperidine HCl which lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or derivatization might be necessary.[16] HPLC can reveal impurities that have a similar elemental composition to the main compound, which elemental analysis would miss.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. It provides a highly accurate mass measurement of the parent ion, which should match the theoretical exact mass. This is a powerful complementary technique to elemental analysis.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the covalent structure of the molecule. Furthermore, Quantitative NMR (qNMR) can be used as a primary analytical method to determine the absolute purity or assay of the material by integrating the signals of the analyte against those of a certified internal standard.[16]

Conclusion

Validating the elemental analysis results for 4-(Oxolan-3-yloxy)piperidine HCl is a multi-faceted process grounded in scientific rigor. It begins with establishing a precise theoretical benchmark. The experimental phase must be conducted within a self-validating framework, using calibrated instrumentation and certified reference materials to ensure the trustworthiness of the data.

While elemental analysis provides a direct and robust assessment of bulk composition, it is not a standalone solution. Its true power is realized when its results, falling within the accepted ±0.4% tolerance, are corroborated by orthogonal techniques like HPLC, MS, and NMR. This integrated approach provides the scientific community with the highest degree of confidence in the identity, purity, and quality of the molecule, paving the way for reliable and reproducible downstream research.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION.Pharmacopeia.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.Scribd.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • The Science of Elemental Analysis: Benefits and Applic
  • CHNS Elemental Analysers.Rsc.org.
  • CHNS Analysis.Eurofins Scientific.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • CHNOS analysis of organic m
  • Oxygen Combustion Flask Set.ChemScience.
  • Identity and Purity - Small Molecules.Pacific BioLabs.
  • Analyzing Halides by Ion Chrom
  • 2.4 Oxygen flask method.digicollections.net.
  • An International Study Evaluating Elemental Analysis.ACS Central Science.
  • Modern Analytical Technique for Characteriz
  • 1423029-17-7 | 3-(Oxolan-3-yl)piperidine hydrochloride.ChemScene.
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.Benchchem.

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Safety & Regulatory Compliance

Safety

4-(Oxolan-3-yloxy)piperidine hydrochloride proper disposal procedures

Operational Guide: Safe Disposal and Handling of 4-(Oxolan-3-yloxy)piperidine Hydrochloride Executive Summary 4-(Oxolan-3-yloxy)piperidine hydrochloride (CAS: Specific CAS varies by isomer, treated here as the generic cl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 4-(Oxolan-3-yloxy)piperidine Hydrochloride

Executive Summary

4-(Oxolan-3-yloxy)piperidine hydrochloride (CAS: Specific CAS varies by isomer, treated here as the generic class) is a secondary amine salt containing an ether linkage to a tetrahydrofuran (oxolane) ring. While often handled casually as a stable solid salt, it presents specific disposal challenges due to its potential for acidic hydrolysis and incompatibility with strong oxidizers .

This guide outlines the mandatory protocols for the segregation, labeling, and disposal of this compound to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to maintain laboratory safety.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactive potential.[1] This compound is a piperidine hydrochloride salt , meaning it is the conjugate acid of a secondary amine.

Physicochemical Properties & Risk Table
PropertyCharacteristicOperational Implication
Physical State White to off-white solidGenerates dust; requires particulate protection (N95/P100).
Acidity (pKa) ~10-11 (Piperidine H+)Acidic in solution. Do not mix with cyanide or sulfide waste (generates toxic gas).
Stability HygroscopicStore in desiccated conditions. Hydrolysis may occur over long periods in moist air.
Incompatibility Strong Oxidizers CRITICAL: Violent reaction potential.[2][3] Keep away from perchlorates, nitrates, and permanganates.
Incompatibility Hypochlorites (Bleach) CRITICAL: Do not use bleach to clean spills. Secondary amines can form explosive/toxic N-chloramines.
GHS Hazard Classification

Treat as a hazardous irritant in the absence of specific toxicological data.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4]

Part 2: Waste Segregation Logic

Effective disposal starts at the bench, not the loading dock. You must segregate this waste stream to prevent dangerous cross-reactivity in the central accumulation area.

The Golden Rule of Amine Salts:

Never mix amine salts (like this piperidine derivative) with oxidizing acids (Nitric, Perchloric) or active chlorinating agents (Bleach).

Disposal Decision Tree (Visualization)

The following diagram illustrates the decision-making workflow for disposing of 4-(Oxolan-3-yloxy)piperidine hydrochloride based on its physical state and solvent matrix.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Compound/Wipes) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->LiquidWaste Solution BinSolid SOLID ORGANIC WASTE (Incineration Stream) SolidWaste->BinSolid SolventCheck Identify Solvent Matrix LiquidWaste->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based BinAq AQUEOUS WASTE (Check pH -> Neutralize if req) Aqueous->BinAq HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck BinHal HALOGENATED ORGANIC WASTE HalogenCheck->BinHal Yes (Contains Cl, F, Br) BinNonHal NON-HALOGENATED ORGANIC WASTE HalogenCheck->BinNonHal No (MeOH, EtOAc, etc.)

Caption: Operational workflow for segregating 4-(Oxolan-3-yloxy)piperidine hydrochloride waste streams. Blue nodes indicate decision points; Green/Red nodes indicate final waste container destination.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Substance or Contaminated PPE)

Applicable for: Expired chemicals, weighing paper, contaminated gloves.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Irritant" and "Toxic."[5]

  • Bagging: If the solid is fine dust, place it inside a sealed Ziploc bag before placing it into the waste drum to minimize dust exposure for EHS personnel.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: HPLC effluent, mother liquor, or dissolved samples.

  • pH Check (Crucial):

    • This compound is an HCl salt. In aqueous solution, it will be acidic.

    • Measure pH. If pH < 2, it is a D002 Corrosive Waste .[6][7]

    • Optional: You may neutralize with dilute Sodium Bicarbonate (NaHCO3) to pH 6-8 if your facility permits bench-top neutralization. Caution: This will evolve CO2 gas.

  • Solvent Segregation:

    • If in Dichloromethane (DCM): Dispose in Halogenated Waste .

    • If in Methanol/Ethanol: Dispose in Non-Halogenated Waste .

    • If in Water: Dispose in Aqueous Waste .

  • Double Containment: Ensure the liquid container is in a secondary containment tray to capture leaks.

Part 4: Emergency Procedures (Spill Management)

In the event of a bench-top spill, do not panic. Follow the STOP-ASSESS-ACT protocol.

  • STOP: Evacuate the immediate area if dust is airborne.

  • ASSESS:

    • Is it a solid spill? (Inhalation hazard).[2][3][4][5][8][9][10]

    • Is it a liquid spill? (Splash hazard).

  • ACT:

    • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder, wear an N95 mask.

    • Neutralization:

      • Liquids: Absorb with vermiculite or clay pads.

      • Solids:Do not sweep dry. Wet a paper towel with water (or a specific solvent if insoluble in water) and wipe gently to avoid generating dust.

    • Decontamination: Clean the surface with water and soap. DO NOT USE BLEACH.

Part 5: Regulatory Compliance & References

RCRA Waste Codes
  • P-List/U-List: This specific compound is generally not P-listed or U-listed by name.

  • Characteristic Waste:

    • D002 (Corrosive): If disposed of as an aqueous solution with pH < 2.[7]

    • Non-Regulated Chemical Waste: If solid.[11] However, it must still be incinerated at a permitted facility.

References
  • National Institutes of Health (NIH) - PubChem. Piperidine Hydrochloride Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

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Handling

Definitive Guide to Personal Protective Equipment for Handling 4-(Oxolan-3-yloxy)piperidine Hydrochloride

This document provides a comprehensive, procedure-driven guide to the safe handling of 4-(Oxolan-3-yloxy)piperidine hydrochloride. As a piperidine derivative, this compound requires meticulous attention to safety protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, procedure-driven guide to the safe handling of 4-(Oxolan-3-yloxy)piperidine hydrochloride. As a piperidine derivative, this compound requires meticulous attention to safety protocols to mitigate risks associated with its potential toxicity and corrosivity. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that prioritizes personal safety and procedural integrity.

Immediate Safety Briefing: The Non-Negotiable Minimum

Before handling 4-(Oxolan-3-yloxy)piperidine hydrochloride in any capacity, ensure the following minimum personal protective equipment (PPE) is in place. This standard applies even when simply moving containers within the laboratory.

  • Standard Laboratory Attire: A long-sleeved lab coat, long pants, and fully enclosed, closed-toe shoes are mandatory.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1]

  • Hand Protection: Disposable nitrile gloves must be worn.[1]

These measures represent the baseline for laboratory work where chemical hazards are present.[1] All subsequent protocols build upon this foundation.

Hazard Assessment: Understanding the "Why"

Effective safety protocols are built on a clear understanding of the risks. While specific toxicological data for 4-(Oxolan-3-yloxy)piperidine hydrochloride may not be extensively published, its chemical structure—containing a piperidine hydrochloride core—provides a strong basis for hazard assessment.

  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive.[2][3] They can cause severe skin burns and eye damage.[4] Inhalation and skin contact are significant routes of exposure that can lead to irritation or more severe toxic effects.[3][5]

  • Hydrochloride Salt Form: As a hydrochloride salt, this compound is a solid at room temperature. This presents a primary hazard of dust generation, especially during weighing and transfer operations. Inhalation of fine dust particles can cause respiratory tract irritation.[6]

  • Regulatory Framework: The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees to protect against chemical, radiological, or mechanical hazards.[7][8]

This assessment dictates that our primary goals are to prevent skin and eye contact, and to eliminate the possibility of inhaling airborne particulates.

PPE Selection and Protocol: A Task-Based Approach

The selection of PPE is not static; it must adapt to the specific task and the quantities of material being handled. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense and should be used whenever possible.[9]

Data Presentation: PPE Requirements by Task
TaskScaleEngineering ControlEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Container Handling (Sealed)AnyOpen BenchSafety GlassesSingle Nitrile GlovesNot RequiredLab Coat
Weighing/Transfer < 1 gChemical Fume HoodSafety GogglesSingle Nitrile GlovesNot Required (in hood)Lab Coat
Weighing/Transfer > 1 gChemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesNot Required (in hood)Lab Coat
Solution Preparation AnyChemical Fume HoodSafety GogglesChemical-Resistant Gloves (Nitrile)Not Required (in hood)Lab Coat
Reaction Workup/Purification AnyChemical Fume HoodSafety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Not Required (in hood)Lab Coat
Experimental Protocol: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Select the correct size and fasten completely.

  • Eye/Face Protection: Put on safety goggles and/or a face shield. Adjust for a secure fit.

  • Gloves: Select the correct size. Pull gloves on to cover the cuffs of the lab coat. Inspect each glove for rips or tears before use.[10]

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[11] Grasp the outside of one glove at the wrist, peel it off, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated waste container.[10]

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down the arms and folding it so the contaminated exterior is folded inward.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[10][11]

Operational Plan: Spill Management

Accidents can happen, and a clear, immediate plan is essential for safety.

Experimental Protocol: Small Solid Spill Cleanup (< 1 gram)
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain & Absorb: Gently cover the spill with a non-flammable, inert absorbent material like sand, earth, or vermiculite.[4][12] This prevents the dust from becoming airborne. DO NOT sweep the dry powder.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[13] Use non-sparking tools if there is any fire risk.[13]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to institutional and local regulations.[10][12]

Disposal Plan: End-of-Life Management

All materials contaminated with 4-(Oxolan-3-yloxy)piperidine hydrochloride, including surplus chemicals, empty containers, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, leak-proof, and clearly labeled container.[12] The label must include "Hazardous Waste" and the full chemical name.

  • Containerization: Use a chemically compatible container (e.g., high-density polyethylene) that can be tightly sealed.[14]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste area away from incompatible materials.[14]

  • Pickup: Arrange for disposal through a licensed professional waste disposal service.[10][12] Never dispose of this chemical down the drain or in regular trash.[11]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-(Oxolan-3-yloxy)piperidine hydrochloride.

PPE_Workflow start Start: Handling 4-(Oxolan-3-yloxy)piperidine HCl task_type What is the task? start->task_type sealed_container Handling Sealed Container task_type->sealed_container Sealed open_handling Opening Container or Handling Powder/Solution task_type->open_handling Open ppe_min Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves sealed_container->ppe_min scale Scale of Operation? open_handling->scale small_scale < 1 gram scale->small_scale Small large_scale > 1 gram or High Splash Risk scale->large_scale Large ppe_goggles Enhanced PPE: - Minimum PPE - Chemical Goggles - Work in Fume Hood small_scale->ppe_goggles ppe_full Maximum PPE: - Enhanced PPE - Face Shield - Double Nitrile Gloves large_scale->ppe_full

Caption: Decision workflow for selecting appropriate PPE.

References

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  • PIPERIDINE . Ataman Kimya. [Link]

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  • Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • PIPERIDINE HYDROCHLORIDE - Safety Data Sheet . Sdfine. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment for Laboratories . Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Safety Data Sheet . AAPPTec, LLC. [Link]

  • Piperidine - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • Piperidine - SAFETY DATA SHEET . Alfa Aesar. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Overview . Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide To Chemical Hazards . Enviro Safetech. [Link]

  • Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. [Link]

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